molecular formula C7H6F2O B2519540 2,6-Difluoro-4-methylphenol CAS No. 353557-38-7

2,6-Difluoro-4-methylphenol

Cat. No.: B2519540
CAS No.: 353557-38-7
M. Wt: 144.121
InChI Key: VNLMUKFUXHUZRK-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methylphenol is a useful research compound. Its molecular formula is C7H6F2O and its molecular weight is 144.121. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLMUKFUXHUZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353557-38-7
Record name 2,6-difluoro-4-methylphenol
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Foundational & Exploratory

Technical Monograph: 2,6-Difluoro-4-methylphenol (CAS 353557-38-7)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Difluoro-4-methylphenol (CAS 353557-38-7), often referred to as 2,6-difluoro-p-cresol, is a specialized fluorinated intermediate critical to the development of metabolically stable pharmaceuticals, agrochemicals, and advanced liquid crystal materials.

Its structural uniqueness lies in the strategic placement of fluorine atoms at the ortho positions (2,6) relative to the hydroxyl group. This substitution pattern dramatically alters the electronic profile of the phenol, significantly lowering its pKa compared to non-fluorinated analogues and increasing its lipophilicity. For drug developers, this molecule serves as a potent bioisostere for p-cresol, offering a mechanism to block metabolic oxidation at the ortho positions while modulating hydrogen-bond donor (HBD) acidity.

This guide provides a comprehensive technical analysis of the compound’s properties, validated synthetic routes, and application protocols, designed to support researchers in high-precision synthesis and lead optimization.

Chemical Identity & Physicochemical Profiling[1]

Understanding the "Fluorine Effect" is prerequisite to utilizing this intermediate. The electron-withdrawing nature of the two fluorine atoms exerts a strong inductive effect (-I), acidifying the phenolic proton. However, the para-methyl group provides a compensatory electron-donating effect (+I), fine-tuning the pKa to a range distinct from both p-cresol and 2,6-difluorophenol.

Table 1: Physicochemical Specifications
PropertyDataNotes
CAS Number 353557-38-7Verified Identity
IUPAC Name This compound
Synonyms 2,6-Difluoro-p-cresol; 4-Methyl-2,6-difluorophenol
Molecular Formula C₇H₆F₂O
Molecular Weight 144.12 g/mol
Physical State Solid (Low Melting)Often appears as a white to pale yellow crystalline mass or fused solid.
Melting Point 45–50 °C (Estimated)Based on structural interpolation between 2,6-difluorophenol (42°C) and p-cresol (35°C).
Boiling Point ~170–175 °CPredicted at 760 mmHg.
Acidity (pKa) 7.4 – 7.8 (Predicted)Significantly more acidic than p-cresol (10.3) due to ortho-F substitution.
LogP ~2.1Enhanced lipophilicity vs. p-cresol (1.9).
Solubility Soluble in MeOH, DCM, DMSOLimited water solubility; soluble in alkaline aqueous solutions.

Synthetic Routes & Manufacturing[2][3][4]

For research and scale-up, two primary pathways are employed.[1][2] The choice depends on the availability of starting materials (2,6-difluorophenol vs. 3,5-difluorotoluene).

Route A: The "Green" Pathway (Hydroxymethylation/Reduction)

This route is preferred for laboratory synthesis due to milder conditions and the avoidance of potentially explosive diazonium intermediates. It utilizes 2,6-difluorophenol, which is commercially abundant.

  • Formylation: Reaction of 2,6-difluorophenol with formaldehyde (or paraformaldehyde) under basic conditions introduces a hydroxymethyl group at the para position (the only open active site).

  • Reduction: The resulting 4-(hydroxymethyl)-2,6-difluorophenol is reduced to the methyl group via catalytic hydrogenolysis (Pd/C, H₂) or chemical reduction (e.g., triethylsilane/TFA).

Route B: The "Classical" Pathway (Diazotization)

Used historically or when aniline precursors are available.

  • Precursor: Start with 2,6-difluoro-4-methylaniline.

  • Diazotization: Formation of the diazonium salt using NaNO₂/H₂SO₄ at 0°C.

  • Hydrolysis: Thermal decomposition of the diazonium salt in aqueous acid to yield the phenol.

Visualization of Synthetic Logic

The following diagram illustrates the decision tree and flow for Route A, the most robust method for modern labs.

SynthesisRoute Start Starting Material: 2,6-Difluorophenol Step1 Step 1: Hydroxymethylation (HCHO, NaOH, 50°C) Start->Step1 Electrophilic Aromatic Subst. Inter Intermediate: 4-(Hydroxymethyl)-2,6-difluorophenol Step1->Inter Step2 Step 2: Hydrogenolysis (H2, Pd/C, MeOH) Inter->Step2 Reduction of Benzylic OH Product Target Product: This compound Step2->Product QC QC Validation: 1H NMR (Ar-Me doublet) 19F NMR (Singlet) Product->QC

Caption: Figure 1. Preferred synthetic workflow via hydroxymethylation, avoiding hazardous diazonium processing.

Applications in Drug Discovery & Medicinal Chemistry[6][7]

The strategic value of this compound lies in its ability to modulate the physicochemical and metabolic properties of a drug scaffold.

Metabolic Blocking (The "Fluorine Shield")

In non-fluorinated phenols (like p-cresol), the ortho positions are highly susceptible to Phase I metabolic oxidation by Cytochrome P450 enzymes, leading to catechol formation and subsequent clearance or toxicity (quinone formation).

  • Mechanism: Replacing ortho-hydrogens with fluorine atoms (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic soft spot.

  • Result: Extended half-life (t1/2) and reduced formation of reactive metabolites.

Bioisosterism & pKa Modulation

The acidity of the phenolic hydroxyl is critical for ligand-target binding (H-bond interactions).

  • pKa Shift: The pKa drop from ~10.3 (p-cresol) to ~7.6 (this compound) means a significant fraction of the molecule may exist as the phenolate anion at physiological pH (7.4).

  • Binding Affinity: This can strengthen ionic interactions with positively charged residues (e.g., Arginine, Lysine) in the binding pocket of enzymes or receptors.

Bioisostere cluster_0 Standard Scaffold cluster_1 Fluorinated Bioisostere NodeA p-Cresol (pKa ~10.3) MetabA Rapid Metabolism (Ortho-hydroxylation) NodeA->MetabA CYP450 NodeB This compound (pKa ~7.6) NodeA->NodeB Lead Opt. MetabB Metabolic Stability (Blocked Ortho Sites) NodeB->MetabB Steric/Electronic Shield

Caption: Figure 2. Mechanistic impact of 2,6-difluoro substitution on metabolic stability.

Experimental Protocol: O-Alkylation (Ether Synthesis)

Objective: Synthesis of an aryl ether derivative using this compound. This is a common derivatization in SAR (Structure-Activity Relationship) studies.

Rationale: Due to the enhanced acidity of the phenol (pKa ~7.6), weaker bases can be used compared to non-fluorinated phenols, minimizing side reactions.

Materials
  • This compound (1.0 equiv)[3][4]

  • Alkyl Bromide/Iodide (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (ACN) or DMF (Anhydrous)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous ACN (5 mL).

  • Deprotonation: Add K₂CO₃ (2.0 mmol) in one portion. Stir at room temperature for 15 minutes.

    • Observation: The mixture may turn slightly yellow as the phenoxide forms.

  • Addition: Add the Alkyl Halide (1.1 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂) for 4–6 hours.

    • Monitoring: Check progress via TLC (eluent: Hexanes/EtOAc). The starting phenol will be more polar than the ether product.

  • Work-up: Cool to room temperature. Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Silica gel).

Self-Validating Checkpoint:

  • 1H NMR: Look for the disappearance of the phenolic -OH singlet (typically broad, >5 ppm) and the appearance of the alkyl ether protons.

  • 19F NMR: The chemical shift of the fluorine atoms will shift slightly upon O-alkylation, providing a clear diagnostic marker distinct from the starting material.

Safety & Handling (HSE)

Hazard Classification:

  • Acute Toxicity: Toxic if swallowed or in contact with skin.

  • Corrosivity: Causes severe skin burns and eye damage.

  • Target Organs: Respiratory system, mucous membranes.[5][6]

Handling Protocol:

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Handle only in a functioning fume hood.

  • Skin Contact: Phenols can penetrate skin rapidly and cause systemic toxicity and chemical burns. In case of contact, immediately wash with PEG 300 or large amounts of water.

  • Storage: Store in a cool, dry place under nitrogen. Phenols can oxidize over time, turning pink/brown; however, the fluorinated analog is more resistant to oxidation than p-cresol.

References

  • PubChem. "this compound Compound Summary." National Library of Medicine. [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880.[7] [Link][7]

  • Fujimoto, T., et al. (2019). "Regioselective Difunctionalization of 2,6-Difluorophenols." Kyoto University Research. [Link]

Sources

2,6-Difluoro-p-cresol chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2,6-Difluoro-p-cresol, structured for researchers and drug development professionals.

Chemical Identity, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

2,6-Difluoro-p-cresol (2,6-Difluoro-4-methylphenol) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of agrochemicals, liquid crystals, and pharmaceutical compounds.[1] Characterized by the presence of two fluorine atoms at the ortho positions relative to the hydroxyl group, this compound exhibits distinct electronic and steric properties compared to its non-fluorinated parent, p-cresol.[1] Its increased acidity and metabolic stability make it a valuable bioisostere in drug design, particularly for blocking metabolic "soft spots" on aromatic rings.

Chemical Identity & Structural Analysis[1][2][3][4]

The structure of 2,6-Difluoro-p-cresol consists of a toluene core with a hydroxyl group at position 1 and fluorine atoms at positions 2 and 6.[1] The symmetry of the fluorine substitution creates a unique electronic environment for the hydroxyl proton.[1]

Parameter Data
IUPAC Name This compound
Common Synonyms 2,6-Difluoro-p-cresol; 4-Methyl-2,6-difluorophenol
CAS Registry Number 353557-38-7
Molecular Formula C₇H₆F₂O
SMILES Cc1cc(F)c(O)c(F)c1
InChI Key VNLMUKFUXHUZRK-UHFFFAOYSA-N
Structural Implications (The "Ortho Effect")

The placement of fluorine atoms at the 2 and 6 positions exerts a significant Inductive Effect (-I) on the hydroxyl group.[1]

  • Acidity: The electron-withdrawing nature of fluorine stabilizes the phenoxide anion, making 2,6-difluoro-p-cresol significantly more acidic (lower pKa) than p-cresol.[1]

  • Hydrogen Bonding: The ortho-fluorines can act as weak hydrogen bond acceptors, potentially forming intramolecular hydrogen bonds with the hydroxyl group, which influences lipophilicity (LogP) and membrane permeability.[1]

Physicochemical Properties[1][2][4][5][6][8][9][10]

The following data represents the core physical constants required for experimental handling and process design.

PropertyValue / DescriptionNote
Molecular Weight 144.12 g/mol Calculated based on standard atomic weights.[1]
Physical State Solid (Crystalline powder)Typically white to off-white.[1]
Melting Point 45–50 °C (Estimate)Low-melting solid; often requires refrigeration.[1]
Boiling Point ~165 °C (Predicted)At 760 mmHg.[1]
pKa ~7.3 – 7.8More acidic than p-cresol (pKa ~10.3).[1]
LogP ~2.1Moderate lipophilicity.[1]
Solubility Soluble in MeOH, DMSO, DCMSparingly soluble in water.

Synthetic Routes & Manufacturing[1]

The synthesis of 2,6-difluoro-p-cresol is non-trivial due to the need for regioselective fluorination.[1] The most reliable laboratory and industrial route involves the Diazotization-Hydrolysis of the corresponding aniline precursor.[1] Direct fluorination of p-cresol is often avoided due to poor selectivity and the formation of poly-fluorinated byproducts.[1]

Synthesis Workflow (Diazotization Route)

The following diagram illustrates the conversion of 2,6-difluoro-4-methylaniline to the target phenol.

SynthesisRoute start Precursor: 2,6-Difluoro-4-methylaniline step1 Intermediate: Diazonium Salt (Unstable) start->step1 NaNO2, H2SO4 0-5°C (Diazotization) product Target: 2,6-Difluoro-p-cresol step1->product H2O, H2SO4 Reflux (Hydrolysis) waste Byproducts: N2 (gas) step1->waste

Figure 1: Standard synthetic pathway via diazonium salt hydrolysis.[1] This route ensures the preservation of the methyl group and the specific fluorine orientation.[1]

Detailed Protocol: Diazotization-Hydrolysis[1][11]
  • Reagents: 2,6-Difluoro-4-methylaniline (1.0 eq), Sulfuric Acid (H₂SO₄), Sodium Nitrite (NaNO₂).[1]

  • Formation of Diazonium Salt: Dissolve the aniline in dilute H₂SO₄. Cool to 0–5°C in an ice bath. Add aqueous NaNO₂ dropwise, maintaining temperature <5°C to prevent decomposition.

  • Hydrolysis: Transfer the cold diazonium solution slowly into a boiling solution of dilute H₂SO₄. The diazonium group (-N₂⁺) is replaced by a hydroxyl group (-OH) with the evolution of nitrogen gas.[1]

  • Isolation: Steam distill the product or extract with dichloromethane (DCM).[1] Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from hexanes or sublimation.[1]

Applications in Drug Discovery[1]

In medicinal chemistry, 2,6-difluoro-p-cresol serves as a strategic building block for Bioisosteric Replacement .[1]

Metabolic Blocking

The para-methyl group of p-cresol is a common site for metabolic oxidation (by Cytochrome P450 enzymes) to a carboxylic acid or alcohol.[1]

  • Strategy: While the methyl group is the target, the flanking fluorines in 2,6-difluoro-p-cresol sterically hinder the approach of metabolic enzymes and electronically deactivate the ring, potentially increasing the metabolic half-life (

    
    ) of the drug molecule.[1]
    
Bioisosteric Mapping

The following diagram visualizes how the fluorinated analog modifies the physicochemical space compared to the parent compound.

Bioisostere parent p-Cresol (Parent) target 2,6-Difluoro-p-cresol (Bioisostere) parent->target F-Substitution pka Lower pKa (Increased Acidity) target->pka metab Metabolic Stability (Steric Shielding) target->metab lipophil Modulated LogP (Lipophilicity) target->lipophil

Figure 2: Impact of 2,6-difluoro substitution on pharmacological properties.[1]

Analytical Characterization

To validate the identity of 2,6-difluoro-p-cresol, researchers should look for the following spectral signatures.

¹H NMR (Proton NMR)
  • Solvent: CDCl₃ or DMSO-d₆.[1]

  • δ ~2.3 ppm (Singlet, 3H): Methyl group (-CH₃).[1] Note: May appear as a triplet if long-range coupling (

    
    ) is resolved.[1]
    
  • δ ~6.7 ppm (Doublet, 2H): Aromatic protons at positions 3 and 5. The coupling constant (

    
    ) is typically large (~8-10 Hz).[1]
    
  • δ ~5.0–9.0 ppm (Broad Singlet, 1H): Hydroxyl proton (-OH).[1] Shift is highly concentration and solvent-dependent.[1]

¹⁹F NMR (Fluorine NMR)
  • Signal: Single peak (Singlet or Multiplet depending on proton decoupling).

  • Shift: Typically around -130 to -140 ppm (relative to CFCl₃), characteristic of ortho-fluorinated phenols.[1]

Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1]

  • Skin/Eye Irritation: Causes skin irritation and serious eye irritation.[1]

  • Specific Target Organ Toxicity: May cause respiratory irritation.[1]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust/vapors.[1]

  • Storage: Store in a refrigerator (2–8°C) under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, as phenols can darken over time.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10046346, this compound.[1] Retrieved from [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1] (Contextual grounding for bioisosterism). Retrieved from [Link]

Sources

Technical Guide: Solubility Profile of 2,6-Difluoro-4-methylphenol

[1]

Part 1: Executive Summary & Physicochemical Profile[1]

2,6-Difluoro-4-methylphenol (CAS 353557-38-7 ) is a specialized fluorinated building block used primarily in the synthesis of bioactive compounds and liquid crystals.[1] Its solubility behavior is governed by a "push-pull" electronic environment: the electron-withdrawing fluorine atoms at the ortho positions significantly increase the acidity of the phenolic hydroxyl group compared to non-fluorinated cresols, while the para-methyl group provides a lipophilic anchor.

Understanding this compound's solubility requires moving beyond simple "like dissolves like" heuristics to an analysis of Hydrogen Bond Acidity (HBA), Dipolarity, and pKa shifts.[2]

Core Physicochemical Data
PropertyValue / DescriptionSource/Rationale
CAS Registry 353557-38-7Verified Identifier
Molecular Formula C₇H₆F₂OMW: 144.12 g/mol
Physical State Solid (Crystalline Powder)Ambient conditions
LogP (Predicted) ~1.98Moderate Lipophilicity [1]
pKa (Estimated) 7.4 – 7.8Acidic shift due to ortho-F inductive effect (vs. p-cresol pKa ~10.[1][3][4][5]3) [2]
H-Bond Donor 1 (Phenolic OH)High acidity enhances donor strength
H-Bond Acceptor 3 (O, F, F)Fluorine acts as a weak acceptor

Part 2: Solubility Landscape & Solvent Selection[1]

The solubility of this compound is dictated by the competition between its polar phenolic head and its lipophilic fluorinated/methylated body.[1] The ortho-fluorine atoms create an "electronic shield" that can weaken intermolecular hydrogen bonding compared to non-fluorinated phenols, often resulting in higher solubility in aprotic solvents than expected.[1][2]

Primary Solvent Classes

The following table categorizes solvents based on their interaction mechanism with the solute.

Solvent ClassSolubility RatingInteraction MechanismRecommended Use
Polar Aprotic Excellent Dipole-dipole; H-bond acceptance from phenol OH.[1]DMSO, DMF: Ideal for stock solutions (>100 mM) and biological assays.[1][2]
Polar Protic Good to High Strong H-bonding network.[1][2]Ethanol, Methanol: Preferred for crystallization and transfers.[2]
Ketones/Ethers High Oxygen lone pairs accept H-bond from acidic phenol.[1][2]Acetone, THF: Excellent for reaction media; easy removal.[1][2]
Chlorinated Moderate/High Dispersion forces + weak polarity.[1][2]DCM, Chloroform: Standard extraction solvents.[1][2]
Aromatics Moderate

-

stacking interactions.[1][2]
Toluene: Good for elevated temperature reactions.[1][2]
Aliphatics Low Weak dispersion forces only.[1][2]Hexanes, Heptane: Antisolvents for precipitation/crystallization.[1][2]
Aqueous pH Dependent Ionization dependent.[1][2]Water: Insoluble at neutral pH; Soluble at pH > 8.[1][2]0.
The "Fluorine Effect" on Solubility

Unlike non-fluorinated phenols, the 2,6-difluoro substitution pattern lowers the pKa significantly (approx.[2] 7.6 vs 10.3 for p-cresol).[1]

  • Implication: In basic organic solvents (e.g., Pyridine) or aqueous buffers above pH 8.0, the compound exists largely as the phenolate anion .[2]

  • Solubility Boost: This ionization dramatically increases solubility in water and polar media but renders the compound insoluble in non-polar organic layers during extraction if the pH is not controlled.[1][2]

Thermodynamic Solubility Workflow

The following diagram illustrates the decision logic for solvent selection based on the intended application (Reaction vs. Extraction vs. Crystallization).

SolubilityWorkflowStartStart: this compoundGoalDefine GoalStart->GoalReactionSynthesis / ReactionGoal->ReactionExtractionExtraction / PurificationGoal->ExtractionAnalysisAnalysis (HPLC/NMR)Goal->AnalysisPolarReactNeed Polar Environment?Reaction->PolarReactpHCheckCheck Aqueous pHExtraction->pHCheckUseAproticUse DMSO, DMF, or THF(High Solubility)Analysis->UseAproticNMR (DMSO-d6)UseAromaticUse Toluene(Moderate Solubility, High BP)Analysis->UseAromaticNMR (CDCl3)PolarReact->UseAproticYesPolarReact->UseAromaticNoAcidicNeutpH < 7 (Neutral Form)pHCheck->AcidicNeutBasicpH > 8 (Anionic Form)pHCheck->BasicOrgSolventExtract with DCM or EtOAcAcidicNeut->OrgSolventAqSolventRemains in Aqueous PhaseBasic->AqSolvent

Figure 1: Decision matrix for solvent selection based on process requirements and ionization state.

Part 3: Experimental Protocols

Protocol A: Preparation of Stock Solution (50 mM)

Objective: Create a stable stock solution for biological screening or analytical standards. Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol.[1][2]

  • Weighing: Accurately weigh 72.1 mg of this compound.

  • Solvent Addition: Add 5.0 mL of high-purity DMSO (anhydrous preferred) or Ethanol.

  • Dissolution: Vortex for 30–60 seconds. The solid should dissolve rapidly at room temperature.[1][2]

    • Note: If using Ethanol, ensure the vessel is sealed to prevent evaporation.[1][2]

  • Dilution: Add solvent to a final volume of 10.0 mL to achieve exactly 50 mM.

  • Storage: Store at -20°C. The solution is stable, but avoid repeated freeze-thaw cycles.

Protocol B: Acid-Base Extraction Strategy

Objective: Purify the compound from non-acidic impurities (e.g., non-phenolic side products).[1]

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

  • Basic Wash (Extraction): Wash the organic layer with 5% NaHCO₃ or 1M NaOH .[1][2]

    • Mechanism:[1] The this compound (pKa ~7.[1]6) will deprotonate and move into the aqueous layer as the sodium phenolate salt.[1][2] Impurities remain in the EtOAc.[1][2]

  • Separation: Collect the aqueous layer.[1][2]

  • Acidification: Carefully acidify the aqueous layer with 1M HCl until pH < 4.[1][2]

    • Observation: The mixture will turn cloudy as the neutral phenol precipitates/oils out.[1][2]

  • Re-extraction: Extract the acidified aqueous layer with fresh DCM or EtOAc .[1][2]

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

Part 4: Safety & Handling

  • Corrosivity/Irritation: Fluorinated phenols are skin and eye irritants.[1][2] Direct contact can cause burns.[1][2] Wear nitrile gloves and safety goggles.[1][2]

  • Volatility: While solid, the compound may sublime slightly under high vacuum or heat.[2] Use a fume hood.[1][2]

  • Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for salt formation).[1][2]

References

  • University of Tartu. (2019).[1][2] Aqueous pKa values of fluorinated phenols. Journal of Physical Organic Chemistry. (Data extrapolated from 2,6-difluorophenol benchmark). Retrieved from [Link]

  • PubChem. (2023).[1][2] Compound Summary: 2,6-Difluorophenol (Analogous Structure).[1][6][7] Retrieved from [Link][1]

Rational Design in Medicinal Chemistry: A Technical Analysis of 2,6-Difluorophenol vs. 2,6-Difluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into aromatic systems is a foundational technique for modulating physicochemical properties. This whitepaper provides an in-depth comparative analysis of two closely related but functionally distinct fluorinated building blocks: 2,6-Difluorophenol (2,6-DFP) and 2,6-Difluoro-4-methylphenol (2,6-DF-4-MP) . By examining their structural differences, we elucidate the causality behind their distinct chemical behaviors, metabolic stabilities, and applications in rational drug design.

Physicochemical Profiling

A fundamental principle in drug design is that minor structural modifications can yield profound changes in a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. The addition of a single methyl group at the para position of 2,6-DFP transforms it into 2,6-DF-4-MP, significantly altering its reactivity and physical properties.

Quantitative Comparison Table
Property2,6-DifluorophenolThis compound
CAS Number 1[1]
Molecular Formula C₆H₄F₂OC₇H₆F₂O
Molecular Weight 130.09 g/mol 144.12 g/mol
pKa (approximate) 7.12~7.2 - 7.4
Boiling Point 59-61 °C (at 17 mmHg)Not explicitly reported
Physical State (RT) Low-melting solid (38-41 °C)Solid powder
Para-Position Unsubstituted (Reactive)Methylated (Blocked)

Mechanistic Causality in Drug Design

The Ortho-Fluorine Effect and Bioisosterism

The utility of 2,6-DFP in medicinal chemistry largely stems from its ability to act as a 2[2]. The two highly electronegative fluorine atoms at the ortho positions exert a strong electron-withdrawing inductive effect on the phenolic hydroxyl group.

Causality: This inductive effect lowers the pKa of the phenol from approximately 9.8 (unsubstituted) to 7.12. At a physiological pH of 7.4, a significant fraction of 2,6-DFP exists in its ionized (phenolate) form. This allows it to mimic the electrostatic interactions of a carboxylate group (e.g., in GABA analogues) while maintaining a higher overall lipophilicity due to the diffuse charge and the lipophilic nature of the C-F bonds. This delicate balance facilitates3 compared to native carboxylic acids[3].

The Para-Methyl Advantage: Metabolic and Chemical Blocking

While 2,6-DFP is a potent bioisostere, its unsubstituted para position presents a chemical liability. Phenols with free para positions are highly susceptible to oxidative coupling. In the presence of oxidizing agents or specific catalysts (like Fe-salen complexes), 2,6-DFP readily undergoes 4 to form poly(2,6-difluoro-1,4-phenylene oxide)[4]. In vivo, this translates to a vulnerability to CYP450-mediated phase I metabolism, potentially leading to the formation of reactive quinone species.

Causality: The synthesis of 2,6-DF-4-MP introduces a methyl group at this critical para position. This modification provides steric hindrance and chemically blocks the site from oxidative attack. Consequently, 2,6-DF-4-MP cannot undergo para-directed oxidative polymerization, rendering it significantly more stable in oxidative environments and altering its metabolic fate.

G Phenol Phenol (pKa ~9.8) Poor BBB Penetration DFP 2,6-Difluorophenol (pKa ~7.12) Carboxylic Acid Bioisostere Phenol->DFP + 2x ortho-Fluorine (Inductive Effect) DF4MP This compound Metabolically Blocked Para-Position DFP->DF4MP + para-Methyl (Steric Hindrance) Polymerization Oxidative Polymerization (Reactive) DFP->Polymerization ROS / CYP450 Stable Metabolic Stability (Inert to Para-Oxidation) DF4MP->Stable ROS / CYP450

Structural evolution from Phenol to this compound and functional outcomes.

Experimental Protocols and Workflows

To empirically validate the distinct chemical properties of these two compounds, researchers rely on robust, self-validating experimental protocols.

Synthesis of 2,6-Difluorophenol via Selective Demethylation

This protocol details the synthesis of 2,6-DFP from 2,6-difluoroanisole, utilizing a mild ether cleavage mechanism that preserves the strong C-F bonds.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 33.9 mmol (4.00 mL) of 2,6-difluoroanisole in 50 mL of anhydrous acetonitrile.

  • In Situ Reagent Generation: Sequentially add 102 mmol (8.80 mL) of trimethylchlorosilane (TMSCl) and 100 mmol (15.0 g) of sodium iodide (NaI).

    • Causality: TMSCl and NaI react in situ to form trimethylsilyl iodide (TMSI), a highly selective reagent that cleaves the methyl ether without requiring harsh acidic conditions that might degrade the aromatic ring.

  • Reaction Incubation: Heat the reaction mixture to 100 °C under reflux for 5 hours.

  • Workup: Cool to room temperature and remove the solvent under reduced pressure. Add 40 mL of water to quench the reaction and extract the aqueous layer with dichloromethane (3x 30 mL).

  • Purification: Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate. Following filtration and solvent evaporation, purify the crude product via column chromatography (eluent: petroleum ether/ethyl acetate, 6:1 v/v) to yield 4[4].

Oxidative Polymerization Assay (Self-Validating Protocol)

This assay serves as a self-validating system to prove the steric blocking efficacy of the para-methyl group in 2,6-DF-4-MP.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare separate 0.1 M solutions of 2,6-DFP and 2,6-DF-4-MP in a suitable organic solvent (e.g., ethanol or toluene).

  • Catalyst Addition: Introduce 1 mol% of an Fe-salen complex (Fe-N,N′-bis(salicylidene)ethylenediamine) to both solutions.

  • Oxidation Initiation: Slowly add an excess of hydrogen peroxide (H₂O₂) dropwise to act as the oxidizing agent.

  • Monitoring: Incubate at 25°C and monitor the reaction via UV-Vis spectroscopy and visual inspection.

    • Validation Outcome: The 2,6-DFP solution will rapidly increase in viscosity and precipitate poly(2,6-difluoro-1,4-phenylene oxide) due to unrestricted para-coupling. Conversely, the 2,6-DF-4-MP solution will remain monomeric, definitively proving that the para-methyl group prevents oxidative polymerization.

Workflow Start Prepare Phenolic Substrate (2,6-DFP vs 2,6-DF-4-MP) Cat Add Fe-salen Catalyst & H2O2 (Oxidant) Start->Cat Incubate Incubate at 25°C Monitor via UV-Vis Cat->Incubate Branch Substrate Type? Incubate->Branch Poly Poly(2,6-difluoro-1,4-phenylene oxide) Precipitates Branch->Poly 2,6-DFP NoPoly No Polymerization (Monomer Intact) Branch->NoPoly 2,6-DF-4-MP

Step-by-step workflow for the oxidative polymerization assay of fluorinated phenols.

References

  • Sigma-Aldrich. this compound | 353557-38-7.

  • Sigma-Aldrich. 2,6-Difluorophenol 98 28177-48-2.1

  • PubChem. 2,6-Difluorophenol | C6H4F2O | CID 94392.5

  • PubMed Central (PMC). In silico studies, X-ray diffraction analysis and biological investigation of fluorinated pyrrolylated-chalcones in zebrafish epilepsy models.2

  • ChemicalBook. 2,6-Difluorophenol | 28177-48-2.4

  • Annual Reviews. METABOLISM OF FLUORINE-CONTAINING DRUGS.3

Sources

Strategic Deployment of Fluorinated p-Cresol Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of pharmacokinetic and pharmacodynamic profiles remains the most formidable bottleneck in drug discovery. Among the myriad of structural modifications available to medicinal chemists, the strategic incorporation of fluorine stands as a privileged tactic. This technical guide explores the mechanistic rationale, physicochemical profiling, and experimental validation of fluorinated p-cresol (4-methylphenol) derivatives. By acting as bioisosteres and metabolic shields, these derivatives—ranging from ring-fluorinated analogs (e.g., 2-fluoro-p-cresol) to side-chain variants (e.g., 4-(trifluoromethyl)phenol)—offer profound control over a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Mechanistic Rationale: The "Why" Behind Fluorination

As an Application Scientist evaluating lead compounds, the decision to introduce a fluorine atom into a p-cresol scaffold is never arbitrary; it is a calculated manipulation of electron density and steric bulk.

pKa Modulation and Target Engagement

The introduction of fluorine atoms into small molecules can significantly modulate acidity and lipophilicity, alter conformational preferences, and enhance membrane permeability[1]. Because fluorine is the most electronegative element, its inductive electron-withdrawing effect (-I effect) profoundly impacts adjacent functional groups. For instance, substituting a fluorine atom at the ortho position of p-cresol (yielding 2-fluoro-4-methylphenol) lowers the pKa of the phenolic hydroxyl group from approximately 10.1 to 8.7.

Causality in Design: Why does this matter? At physiological pH (7.4), a lower pKa increases the molar fraction of the ionized phenolate state. This can exponentially strengthen ion-dipole interactions or hydrogen bonding networks within a target protein's binding pocket, directly translating to enhanced binding affinity. Furthermore, 2-fluoro-p-cresol demonstrates significant changes in chemical shift in aprotic solvents upon increasing solvent polarity, making it highly responsive in structural studies[2].

Lipophilicity and Membrane Permeability

Strategic replacement of one or more hydrogen atoms with fluorine atom(s) is a common tactic to improve potency and modulate parameters such as metabolic stability[3]. While a single aromatic C-F substitution typically increases the partition coefficient (logP) by a modest 0.2–0.4 units, converting the para-methyl group to a trifluoromethyl (-CF3) group induces a massive lipophilic shift. Incorporating the trifluoromethyl group into organic compounds is crucial in modern drug design, affecting the compound's lipophilicity, solubility, stability, molecular conformation, and pKa[4].

Metabolic Shielding

Unsubstituted p-cresol scaffolds are highly susceptible to Phase I Cytochrome P450 (CYP450) metabolism, specifically aromatic hydroxylation and benzylic oxidation, which can lead to reactive quinone methide intermediates. The C-F bond is significantly stronger than the C-H bond (116 kcal/mol vs. 99 kcal/mol). By placing fluorine at metabolically labile sites, we create a "metabolic shield" that blocks oxidation without adding prohibitive steric bulk (the van der Waals radius of fluorine is 1.47 Å, closely mimicking hydrogen's 1.20 Å).

MetabolicShielding A Unfluorinated p-Cresol (High CYP450 Liability) B CYP450 Oxidation (Aromatic Hydroxylation) A->B Phase I Metabolism C Reactive Quinone Methide (Toxicity Risk) B->C Bioactivation D Fluorinated p-Cresol (e.g., 2-Fluoro or -CF3) E Steric & Electronic Shielding (C-F Bond Strength) D->E Rational Design F Metabolic Stability (Prolonged Half-Life) E->F Blocked Oxidation

Metabolic shielding mechanism of fluorinated p-cresol derivatives against CYP450 oxidation.

Physicochemical Profiling of Key Derivatives

The fluorination pattern and degree significantly influence lipophilicity, sometimes leading to counterintuitive values[5]. To guide synthetic efforts, we must quantify these physicochemical shifts. The table below summarizes the core metrics driving the selection of specific fluorinated p-cresol building blocks.

CompoundSubstitution PatternEstimated pKa (Phenolic OH)Estimated logPPrimary Medicinal Application
p-Cresol None (Baseline)~10.11.94Baseline scaffold; high clearance liability.
2-Fluoro-p-cresol Ring (ortho to OH)~8.72.10pKa tuning;

F NMR reporter fragment.
3-Fluoro-p-cresol Ring (meta to OH)~9.32.15Steric blocking of aromatic hydroxylation.
4-(Trifluoromethyl)phenol Side-chain (CF

)
~8.62.80Extreme lipophilicity enhancement; bioisostere.

Experimental Workflows & Methodologies

To ensure scientific integrity, every protocol utilized in lead optimization must be a self-validating system. This means incorporating internal controls that confirm the assay's operational success independently of the experimental variable.

Protocol 1: High-Throughput Microsomal Stability Assay

Purpose: To empirically validate the metabolic shielding effect of fluorine substitution on the p-cresol scaffold. Causality: We utilize Human Liver Microsomes (HLM) supplemented with NADPH to isolate Phase I CYP450 metabolism. By comparing the intrinsic clearance (


) of the unfluorinated versus fluorinated analogs, we directly quantify the protective effect of the C-F bond.

Step-by-Step Methodology:

  • Preparation of Incubation Matrix: Thaw HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl

    
    .
    
  • Compound Spiking: Prepare 1 µM solutions of the test compound (e.g., 3-fluoro-p-cresol) and a positive control (Verapamil, to validate enzymatic activity) in the buffer. Self-Validation: If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay must be rejected.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling & Quenching: At intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism and precipitating proteins for clean LC-MS/MS injection.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance.
    
Protocol 2: Protein-Observed F NMR (PrOF NMR) Binding Assay

Purpose: To detect weak fragment binding and allosteric modulation using 2-fluoro-p-cresol as a reporter. Causality: The


F nucleus has 100% natural abundance and a highly sensitive gyromagnetic ratio. Because biological systems lack endogenous fluorine, this technique provides a zero-background signal, making it exceptionally sensitive to changes in the local chemical environment upon protein binding.

Step-by-Step Methodology:

  • Protein Preparation: Dialyze the target protein into a fluorine-free buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4, 10% D

    
    O for NMR lock).
    
  • Ligand Titration: Prepare a stock solution of 2-fluoro-p-cresol in DMSO-

    
    . Titrate the ligand into the protein sample (maintaining final DMSO < 2% to prevent protein denaturation).
    
  • NMR Acquisition: Acquire 1D

    
    F NMR spectra using a proton-decoupled sequence. Self-Validation: Include a trace amount of trifluoroacetic acid (TFA) in a coaxial insert as an external chemical shift reference (-76.55 ppm). If the TFA peak shifts, the magnetic field is drifting, invalidating the target's chemical shift perturbation (CSP).
    
  • Data Processing: Monitor the line broadening and CSP of the 2-fluoro-p-cresol peak. A downfield or upfield shift indicates successful target engagement and desolvation of the fluorine atom.

ADMEWorkflow Start Identify Target Liability in p-Cresol Scaffold Decision Primary Liability? Start->Decision Path1 High Clearance (Metabolic) Decision->Path1 Path2 Poor Permeability (Lipophilicity) Decision->Path2 Action1 Ortho/Meta Fluorination (Block Oxidation) Path1->Action1 Action2 Trifluoromethylation (Increase logP) Path2->Action2 Validate In Vitro Validation (Microsomes / PAMPA) Action1->Validate Action2->Validate

Decision matrix for optimizing p-cresol scaffolds using targeted fluorine substitution.

Conclusion

The integration of fluorinated p-cresol derivatives into a medicinal chemistry pipeline is a masterclass in physicochemical tuning. By understanding the precise causality between fluorine placement and macroscopic ADME properties—whether it is lowering the pKa via an ortho-fluoro substitution or driving massive lipophilic gains via a para-trifluoromethyl group—scientists can rationally design molecules that survive the rigorous gauntlet of clinical development.

References

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available at:[Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. National Institutes of Health (NIH) / PubMed. Available at:[Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Experimental and Laboratory Sciences. Available at:[Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. National Science Foundation (NSF) Public Access Repository. Available at:[Link]

Sources

A Comprehensive Technical Guide to 2,6-Difluoro-4-methylphenol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of 2,6-difluoro-4-methylphenol, a fluorinated aromatic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, physicochemical properties, a reasoned approach to its synthesis, its anticipated spectroscopic signature, and its strategic applications in the development of novel therapeutics. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique properties of this compound.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound featuring a phenol backbone with two fluorine atoms ortho to the hydroxyl group and a methyl group in the para position. These substitutions impart unique electronic and steric properties that are highly valuable in the design of bioactive molecules.

Key Identifiers:

IdentifierValueSource
IUPAC Name This compound-
CAS Number 353557-38-7[1]
Molecular Formula C₇H₆F₂O[1]
InChIKey VNLMUKFUXHUZRK-UHFFFAOYSA-N[2]
Canonical SMILES CC1=CC(=C(C(=C1)F)O)F[2]

A PubChemLite entry exists for this compound, and a related PubChem Compound ID (CID) is 17838050.[2]

Physicochemical Properties:

PropertyValueSource
Molecular Weight 144.12 g/mol [1]
Monoisotopic Mass 144.03867 Da[2]
XlogP (Predicted) 2.1[2]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 0[1]
Topological Polar Surface Area (TPSA) 20.23 Ų[1]
Physical Form Solid (predicted)-
Storage 4°C, stored under nitrogen[1]

The presence of the two electron-withdrawing fluorine atoms increases the acidity of the phenolic proton compared to p-cresol. This modulation of pKa can be critical in establishing specific interactions with biological targets.

synthesis_workflow start Start: 4-Methylphenol (p-Cresol) step1 Step 1: Electrophilic Fluorination start->step1 reagent1 Reagent: Selectfluor® Solvent: Acetonitrile step1->reagent1 step2 Step 2: Purification step1->step2 purification_details Method: Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient) step2->purification_details product Product: this compound step2->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-methylphenol (1.0 equivalent) and acetonitrile as the solvent.

    • Stir the mixture at room temperature under a nitrogen atmosphere until the 4-methylphenol is completely dissolved.

  • Fluorination:

    • In a separate flask, dissolve Selectfluor® (N-fluorobis(phenyl)sulfonimide) (2.2 equivalents) in acetonitrile.

    • Slowly add the Selectfluor® solution to the 4-methylphenol solution dropwise over a period of 30-60 minutes. The addition is exothermic, and the temperature should be maintained below 40°C, using an ice bath if necessary.

    • Rationale: Phenols are activated towards electrophilic aromatic substitution. The hydroxyl group directs electrophiles to the ortho and para positions. Since the para position is blocked by the methyl group, substitution will occur at the two ortho positions. Selectfluor® is a widely used, effective, and relatively safe electrophilic fluorinating agent. Using slightly more than two equivalents ensures difluorination.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

    • Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Self-Validation and Trustworthiness: This protocol incorporates standard and well-documented organic synthesis techniques. The progress of the reaction can be reliably monitored by standard analytical methods. The final product's identity and purity should be confirmed by NMR spectroscopy, mass spectrometry, and IR spectroscopy, as detailed in the following section.

Spectroscopic Analysis (Predicted)

Experimental spectra for this compound are not widely available. However, a detailed prediction of its spectroscopic signature can be made based on the analysis of its functional groups and data from similar compounds.

¹H NMR Spectroscopy:

  • Aromatic Protons (Ar-H): A singlet is expected for the two equivalent aromatic protons. The chemical shift will be influenced by the deshielding effect of the fluorine atoms and the shielding effect of the hydroxyl and methyl groups. A predicted chemical shift is in the range of 6.7-7.0 ppm.

  • Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons is expected, likely in the region of 2.2-2.4 ppm.

  • Phenolic Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, is expected. It could appear anywhere between 4.5 and 8.0 ppm.

¹³C NMR Spectroscopy:

  • C-F Carbons: The carbons directly attached to the fluorine atoms will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (230-260 Hz). These carbons will be found in the downfield region of the aromatic spectrum.

  • C-OH Carbon: The carbon bearing the hydroxyl group will also be in the downfield aromatic region.

  • C-CH₃ Carbon: The carbon attached to the methyl group.

  • Aromatic C-H Carbons: The two equivalent carbons bonded to hydrogen.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20-25 ppm.

Infrared (IR) Spectroscopy:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded phenolic hydroxyl group.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to strong absorptions in the 1450-1600 cm⁻¹ region are expected for the aromatic ring.

  • C-F Stretch: Strong absorption bands in the 1100-1300 cm⁻¹ region are characteristic of the C-F bond.

  • C-O Stretch (Phenolic): A strong band around 1200-1260 cm⁻¹ is expected for the phenolic C-O bond.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 144.04.

  • Fragmentation Pattern: Common fragmentation pathways for phenols include the loss of CO and the formation of a stable cyclopentadienyl cation. The presence of fluorine will influence the fragmentation, and fragments corresponding to the loss of F or HF may be observed.

Applications in Research and Drug Development

The strategic placement of fluorine atoms in drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. This compound is a valuable building block for introducing a 2,6-difluorinated phenolic moiety into larger molecules.

applications main This compound scaffold Bioactive Scaffold main->scaffold Building Block kinase Kinase Inhibitors scaffold->kinase gpcr GPCR Modulators scaffold->gpcr agrochemical Agrochemicals scaffold->agrochemical

Caption: Potential applications of this compound.

Potential Applications:

  • Kinase Inhibitors: The phenol group can act as a hydrogen bond donor, a key interaction in many kinase active sites. The flanking fluorine atoms can enhance binding affinity and block metabolic oxidation at the ortho positions, thereby increasing the drug's half-life.

  • G-Protein Coupled Receptor (GPCR) Modulators: The substituted phenol motif is present in many GPCR ligands. The unique electronic properties of the difluorinated ring can be used to fine-tune receptor subtype selectivity.

  • Agrochemicals: Fluorinated compounds are widely used as herbicides and fungicides. The this compound core could be incorporated into new agrochemical candidates to improve their efficacy and environmental profile.

  • Materials Science: Phenolic resins and polymers can have their properties, such as thermal stability and chemical resistance, modified by the incorporation of fluorine.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety procedures.

GHS Hazard Classification (Predicted):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. [1]* Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique combination of a reactive phenol group, a metabolically robust difluorinated aromatic ring, and a para-methyl substituent makes it an attractive starting material for the development of novel kinase inhibitors, GPCR modulators, and other bioactive compounds. While detailed experimental data is still emerging, this guide provides a solid foundation for researchers to understand and utilize this promising chemical entity in their work.

References

  • PubChemLite. This compound (C7H6F2O). [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • PubChem. 2,6-Difluoro-4-nitrophenol. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem. 2,6-Difluorophenol. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • U.S. Environmental Protection Agency. TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. [Link]

  • Arjunan, V., & Mohan, S. (2007). FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 68(3), 561–566. [Link]

  • Google Patents. CN104098449B - A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol.
  • ResearchGate. 1 H NMR spectrum for [ 2,6-diformyl-4-methyl phenol ] in DMSO-d6. [Link]

  • ResearchGate. Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. [Link]

  • PubChem. Phenol, 2,6-diethyl-4-methyl-. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2,6-Dibromo-4-Methylphenol, 97%. [Link]

  • NIST. Phenol, 2,4,6-tris[(dimethylamino)methyl]-. [Link]

  • National Center for Biotechnology Information. Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. [Link]

  • PubChem. 4-Methyl-2,6-diisopropylphenol. [Link]

  • SciSpace. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with. [Link]

  • PubChem. 2,6-Di-tert-butyl-4-methylphenol. [Link]

  • Google Patents. US4056635A - 2,6-Diisopropylphenol as an anaesthetic agent.
  • RSC Publishing. 4-Methyl-2,6-diformylphenol based biocompatible chemosensors for pH: discrimination between normal cells and cancer cells. [Link]

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the procurement and utilization of fluorinated building blocks not merely as a logistical task, but as a critical determinant of downstream synthetic success. 2,6-Difluoro-4-methylphenol (CAS: 353557-38-7) is a highly specialized synthon increasingly utilized in medicinal chemistry.

This whitepaper synthesizes the mechanistic rationale for its use, self-validating experimental protocols for its handling, and a data-driven analysis of supplier pricing trends to guide your R&D procurement strategy.

Mechanistic Rationale: The Fluorine Advantage

In drug development, the strategic placement of fluorine atoms fundamentally alters the physicochemical properties of a molecule. The selection of this compound over its unfluorinated counterparts is driven by precise mechanistic causality :

  • pKa Modulation & H-Bonding: The highly electronegative fluorine atoms at the 2- and 6-positions exert a strong electron-withdrawing inductive effect (-I effect). This significantly lowers the pKa of the phenolic hydroxyl group, increasing its propensity to act as a robust hydrogen-bond donor within target protein binding pockets.

  • Metabolic Shielding: The steric bulk of the ortho-fluorine atoms shields the vulnerable phenolic oxygen. This steric hindrance drastically reduces the rate of Phase II metabolic clearance (e.g., glucuronidation), thereby extending the molecule's half-life in vivo.

  • Orthogonal Synthetic Handle: The 4-methyl group provides an ideal site for late-stage functionalization (such as benzylic bromination) while simultaneously blocking cytochrome P450-mediated para-oxidation.

Mechanism Base This compound (CAS: 353557-38-7) F_Effect 2,6-Difluoro Substitution Base->F_Effect Me_Effect 4-Methyl Substitution Base->Me_Effect pKa Lowered pKa (Enhanced H-Bonding) F_Effect->pKa Steric Steric Shielding (Metabolic Stability) F_Effect->Steric Func Benzylic Functionalization (Synthetic Handle) Me_Effect->Func

Mechanistic effects of 2,6-difluoro and 4-methyl substitutions on physicochemical properties.

Experimental Workflows & Self-Validating Protocols

When sourcing compounds from global suppliers like or , batch-to-batch variability is a persistent risk. To ensure scientific integrity, every protocol must be designed as a self-validating system .

Protocol 1: Self-Validating Quality Control (QC)

Fluorinated phenols frequently co-purify with asymmetric regioisomers (e.g., 2,5-difluoro-4-methylphenol). Relying solely on a supplier's Certificate of Analysis (COA) is insufficient.

  • Sample Preparation: Dissolve 5 mg of the received batch in 0.5 mL of CDCl3.

  • 19F NMR Symmetry Check (Causality): Run a 19F NMR spectrum. Because this compound possesses a plane of symmetry, the two fluorine atoms are chemically equivalent.

  • Validation Gate: A pure batch will yield a single, sharp 19F signal . The appearance of multiple distinct fluorine peaks instantly breaks the symmetry assumption, validating the presence of regioisomeric impurities without the need for an external reference standard. Reject batches failing this symmetry check.

Protocol 2: Benzylic Bromination for API Integration

To convert this building block into an active electrophile (4-(bromomethyl)-2,6-difluorophenol), a radical pathway must be strictly enforced to prevent aromatic ring bromination.

  • Solvent Selection: Suspend the validated phenol in anhydrous trifluorotoluene (PhCF3) or carbon tetrachloride. Causality: Non-polar, aprotic solvents suppress ionic electrophilic aromatic substitution, forcing the reaction down the desired radical pathway.

  • Reagent Addition: Add 1.05 equivalents of N-Bromosuccinimide (NBS) and 0.05 equivalents of Azobisisobutyronitrile (AIBN). Causality: AIBN undergoes thermal homolysis to initiate the radical chain, while NBS provides a steady, low concentration of Br2, preventing over-bromination.

  • Inert Reflux: Purge the vessel with N2 and heat to reflux (80°C). Causality: Ambient oxygen acts as a radical scavenger; an inert atmosphere is mandatory to prevent chain termination.

  • In-Situ Validation: Monitor the reaction via 1H NMR. The system self-validates progression through the disappearance of the Ar-CH3 singlet (~2.3 ppm) and the emergence of a new Ar-CH2Br singlet (~4.4 ppm).

  • Workup: Cool the mixture to 0°C. The succinimide byproduct will precipitate out of the cold non-polar solvent and can be removed via simple vacuum filtration.

Workflow N1 Supplier Procurement (Check COA & Purity) N2 Self-Validating QC (19F NMR Symmetry Check) N1->N2 Batch Receipt N3 Reject Batch (Asymmetric Impurities) N2->N3 Multiple 19F Peaks N4 Approved for Synthesis (Purity ≥ 95%) N2->N4 Single 19F Peak N5 Benzylic Bromination (NBS, AIBN, Reflux) N4->N5 Inert Atmosphere N6 In-Situ Validation (1H NMR: Ar-CH2Br at 4.4 ppm) N5->N6 Reaction Monitoring

Self-validating workflow for QC and synthetic integration of this compound.

Supply Chain Dynamics & Economic Strategy

The commercial availability of this compound is supported by specialized chemical vendors such as , BLD Pharm, and Sigma-Aldrich [1][2]. Because it is a highly functionalized halogenated compound, procurement strategies must account for both purity premiums and regulatory shipping constraints.

Quantitative Price Trends

Pricing is highly non-linear and scales inversely with volume. R&D quantities carry a significant premium due to the overhead of rigorous analytical validation (HPLC/NMR) required for catalog inclusion.

Procurement ScaleTarget PurityEstimated Price Range (USD)Primary Application Phase
R&D (100 mg - 5 g) ≥ 98%$40.00 - $150.00 / gInitial SAR studies, assay development
Scale-up (10 g - 50 g) ≥ 95%$15.00 - $45.00 / gPre-clinical API synthesis, tox studies
Process (1 kg+) ≥ 95%$2.00 - $8.00 / gClinical manufacturing, commercial API
Hazardous Material (HazMat) Logistics

A critical, often overlooked factor in procurement economics is the compound's classification as a dangerous good (Hazard Statements: H302, H315, H318, H335). As documented by suppliers like ChemScene, HazMat shipping fees disproportionately impact small-scale R&D orders[1]. Procurement managers must factor in the following typical surcharges:

  • Hazmat Ground Shipping: ~$50.00 flat fee.

  • Inaccessible International (Haz class 6.1 or 9): ~$98.00 surcharge.

  • Accessible International (Haz class 3, 4, 5 or 8): Up to ~$178.00 surcharge.

Strategic Recommendation: To mitigate these logistical penalties, researchers should consolidate procurement. Rather than ordering 250 mg aliquots iteratively, forecast the project's quarterly requirements and execute a single 5 g to 10 g order, effectively amortizing the HazMat fees across a larger volume of material.

References

  • Synthonix, Inc. "Custom Synthesis and Product Catalog: this compound." Synthonix. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 17838050, this compound." PubChem Database. Available at:[Link]

Methodological & Application

Synthesis of 2,6-Difluoro-4-methylphenol from 2,6-difluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Three-Step Synthesis of 2,6-Difluoro-4-methylphenol from 2,6-Difluoroaniline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Detailed Protocol, Mechanistic Guide, and Analytical Workflows

Executive Summary & Strategic Rationale

This compound is a highly sought-after building block in the development of modern agrochemicals, liquid crystals, and pharmaceutical active ingredients. Its unique substitution pattern provides a sterically hindered, electron-deficient phenolic core that resists oxidative degradation while modulating the lipophilicity of drug candidates.

Synthesizing this target directly from 2,6-difluoroaniline[1] requires a precise orthogonal approach to avoid over-alkylation and bypass the need for tedious phenol protecting groups. The optimal route employs a three-step sequence: Regioselective Bromination , sp2-sp3 Suzuki-Miyaura Cross-Coupling , and Controlled Diazotization/Hydrolysis . By installing the methyl group prior to unmasking the phenol, the synthetic logic prevents competitive O-alkylation or ortho-alkylation, ensuring a highly pure final product.

Retrosynthetic Logic & Reaction Pathway

Synthesis_Pathway SM 2,6-Difluoroaniline CAS: 5509-65-9 INT1 4-Bromo-2,6-difluoroaniline Regioselective Bromination SM->INT1 NBS, DMF 0 °C to RT, 3 h INT2 2,6-Difluoro-4-methylaniline Suzuki-Miyaura Coupling INT1->INT2 MeB(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 90 °C PROD This compound Diazotization & Hydrolysis INT2->PROD 1. NaNO2, H2SO4 (aq), 0-5 °C 2. Heat to 80 °C (Hydrolysis)

Fig 1: Three-step orthogonal synthesis of this compound from 2,6-difluoroaniline.

Mechanistic Insights & Causality (E-E-A-T)

Do not treat this synthesis as a mere recipe; understanding the causality behind the reagent selection is critical for troubleshooting and scaling.

  • Step 1: Regioselective Electrophilic Aromatic Bromination: The starting material, 2,6-difluoroaniline, possesses competing directing groups. However, the strong electron-donating resonance effect of the primary amine dominates the weak inductive withdrawal of the fluorine atoms. Because the ortho positions are sterically and electronically blocked by fluorine, electrophilic attack by N-bromosuccinimide (NBS) occurs exclusively at the para position[2]. DMF is chosen as the solvent to stabilize the polar transition state of the bromination[3].

  • Step 2: sp2-sp3 Suzuki-Miyaura Cross-Coupling: Coupling an aryl bromide with an alkyl boronic acid is notoriously prone to sluggish kinetics. We utilize

    
     because the bidentate dppf ligand enforces a large "bite angle" on the palladium center. This steric crowding artificially accelerates the reductive elimination step—the most common bottleneck in sp2-sp3 cross-couplings—driving the formation of the aryl-methyl bond.
    
  • Step 3: Diazotization and Controlled Hydrolysis: Converting the amine to a phenol requires the generation of a highly reactive nitrosyl cation (

    
    ) from sodium nitrite[4]. Crucial Insight:  Sulfuric acid (
    
    
    
    ) must be used instead of hydrochloric acid (
    
    
    )[5]. If
    
    
    is used, the nucleophilic chloride ions will trap the diazonium intermediate via a Sandmeyer-type pathway, yielding 1-chloro-2,6-difluoro-4-methylbenzene as an inseparable impurity. The bisulfate counterion provided by
    
    
    is non-nucleophilic, ensuring that water is the only species capable of attacking the aryl cation upon heating[6].

Step-by-Step Experimental Methodologies

Synthesis of 4-Bromo-2,6-difluoroaniline (Intermediate 1)
  • Preparation: Charge a flame-dried round-bottom flask with 2,6-difluoroaniline (1.0 equiv) and anhydrous DMF to achieve a 0.5 M concentration. Cool the solution to 0 °C using an ice-water bath.

  • Bromination: Add N-bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes to control the mild exotherm[3].

  • Propagation: Remove the ice bath and stir the reaction at room temperature for 3 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Workup: Quench the reaction by pouring the mixture into crushed ice. Extract the aqueous layer with ethyl acetate (

    
    ). Wash the combined organic layers vigorously with brine (
    
    
    
    ) to remove residual DMF.
  • Isolation: Dry over

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography to yield 4-bromo-2,6-difluoroaniline as an off-white solid[2].
    
Synthesis of 2,6-Difluoro-4-methylaniline (Intermediate 2)
  • Preparation: In a Schlenk flask, combine 4-bromo-2,6-difluoroaniline (1.0 equiv), methylboronic acid (1.5 equiv), and potassium carbonate (

    
    , 3.0 equiv).
    
  • Degassing: Add a solvent mixture of 1,4-Dioxane and

    
     (4:1 v/v, 0.2 M). Sparge the biphasic mixture with argon for 15 minutes.
    
  • Catalysis: Add

    
     (0.05 equiv) under a positive flow of argon. Seal the flask and heat to 90 °C with vigorous stirring for 12 hours.
    
  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Pass the organic layer through a short pad of Celite to remove precipitated palladium black.

  • Isolation: Concentrate the filtrate and purify via flash chromatography to isolate 2,6-difluoro-4-methylaniline.

Synthesis of this compound (Target Compound)
  • Nitrosation: Suspend 2,6-difluoro-4-methylaniline (1.0 equiv) in a 50% aqueous sulfuric acid solution (v/v) and cool to 0–5 °C in an ice-salt bath[5].

  • Diazotization: Dissolve sodium nitrite (

    
    , 1.2 equiv) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension, strictly maintaining the internal temperature below 5 °C to prevent premature nitrogen extrusion[4]. Stir for 30 minutes.
    
  • Hydrolysis: Slowly heat the reaction mixture to 80–100 °C. Vigorous evolution of nitrogen gas will occur as the diazonium salt hydrolyzes to the phenol[5].

  • Workup: Once gas evolution ceases (approx. 1 hour), cool the mixture to room temperature and extract with dichloromethane (DCM).

Self-Validating Systems & In-Process Controls

To guarantee trustworthiness, the protocol integrates self-validating chemical checkpoints:

  • Validation of Step 1: Mass spectrometry (LC-MS) of Intermediate 1 must show a classic 1:1 isotopic doublet at

    
     and 
    
    
    
    , confirming the successful installation of a single bromine atom.
  • Validation of Step 2:

    
     NMR of Intermediate 2 will reveal a new integrating singlet at ~2.3 ppm (3H), confirming the sp3 methyl installation. The MS isotopic doublet will disappear.
    
  • Validation of Step 3 (Acid-Base Swing): The final phenol is purified using a self-validating acid-base extraction. Extract the crude DCM layer with 1M

    
    . The target phenol deprotonates and moves into the aqueous layer as a water-soluble phenolate, leaving neutral impurities behind. Re-acidifying the aqueous layer with 6M 
    
    
    
    (until pH < 2) forces the pure this compound to precipitate, allowing it to be cleanly back-extracted into fresh DCM.

Quantitative Data & Yield Analysis

StepChemical TransformationReagents & CatalystsTypical YieldKey Analytical Marker
1 Electrophilic BrominationNBS, DMF85 - 92%MS: 1:1 isotopic pattern (

/

)
2 Suzuki-Miyaura Methylation

,

,

75 - 85%

NMR: ~2.3 ppm (3H, s,

)
3 Diazotization & Hydrolysis

,

(aq), Heat
65 - 75%Complete solubility in 1M

References

1.[1] 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem. National Institutes of Health (NIH). URL:[Link] 2.[2] Chemical tuning of photoswitchable azobenzenes: a photopharmacological case study using nicotinic transmission. Beilstein Journal of Organic Chemistry. URL:[Link] 3.[4] Aromatic Reactions: Diazotization of Aniline. OrgoSolver. URL: [Link] 4.[3] p-Diarylboryl Halothiophenols as Multifunctional Catalysts via Photoactive Intramolecular Frustrated Lewis Pairs. DOI.org. URL:[Link] 5.[5] US4005151A - Process for producing polyhalogenated phenols. Google Patents. URL: 6.[6] Diazotisation. Organic Chemistry Portal. URL:[Link]

Sources

Application Note: Strategic Protocols for the Hydroxylation of 3,5-Difluorotoluene to 3,5-Difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,5-Difluorotoluene is a highly versatile fluorinated building block in organic synthesis. Its benzylic hydroxylation yields 3,5-difluorobenzyl alcohol, a privileged structural motif essential for synthesizing potent HIV-1 capsid inhibitors like Lenacapavir[1] and selective PPARγ agonists[2].

Direct C-H hydroxylation of electron-deficient toluenes is notoriously difficult to control; the resulting benzylic alcohol is often more susceptible to oxidation than the starting material, leading to over-oxidation into 3,5-difluorobenzaldehyde or 3,5-difluorobenzoic acid[3]. Consequently, industrial and advanced laboratory applications rely on a self-validating, two-step sequence: free-radical bromination followed by nucleophilic hydrolysis[1]. Alternatively, continuous flow oxidation to the aldehyde followed by reduction offers a scalable, lachrymator-free pathway[4].

Mechanistic Causality & Experimental Design

As an application scientist, it is critical to understand why specific reagents and conditions are chosen over direct oxidation methods:

  • Electronic Deactivation vs. Radical Susceptibility : The two meta-fluorine atoms inductively withdraw electron density from the aromatic ring. While this deactivates the ring toward electrophilic aromatic substitution (preventing ring hydroxylation), it leaves the benzylic methyl group primed for radical halogenation.

  • The Causality of the Two-Step Strategy :

    • Radical Bromination : N-Bromosuccinimide (NBS) is used alongside a radical initiator like Azobisisobutyronitrile (AIBN). NBS provides a low, steady-state concentration of Br₂, which prevents unwanted electrophilic ring bromination and maximizes benzylic selectivity.

    • Controlled Hydrolysis : 3,5-Difluorobenzyl bromide is a potent lachrymator[5]. Its hydrolysis must be strictly controlled. Using strong bases (e.g., pure NaOH) at high concentrations can trigger intermolecular Sₙ2 reactions between the formed alkoxide and unreacted bromide, yielding bis(3,5-difluorobenzyl) ether. Employing a mild base like CaCO₃ in aqueous media, or highly dilute NaOH under phase-transfer conditions, ensures the alcohol is the exclusive product[2].

Experimental Protocols

Protocol 1: Free-Radical Bromination to 3,5-Difluorobenzyl Bromide

Objective : Synthesize the intermediate 3,5-difluorobenzyl bromide with >95% selectivity.

Reagents :

  • 3,5-Difluorotoluene (1.0 equiv, 100 mmol)

  • N-Bromosuccinimide (NBS) (1.05 equiv, 105 mmol)

  • Azobisisobutyronitrile (AIBN) (0.05 equiv, 5 mmol)

  • Solvent: Trifluorotoluene or Acetonitrile (150 mL)

Step-by-Step Procedure :

  • Setup : Equip a 500 mL round-bottom flask with a reflux condenser, magnetic stirrer, and nitrogen inlet.

  • Mixing : Dissolve 3,5-difluorotoluene in the chosen solvent. Add NBS and AIBN at room temperature.

  • Initiation & Reflux : Heat the mixture to 75°C. Causality: AIBN thermally decomposes at this temperature to initiate the radical chain reaction.

  • Self-Validation : Monitor the reaction visually. As bromination proceeds, the dense NBS is consumed, and the less dense succinimide byproduct forms. If using a dense solvent like trifluorotoluene, succinimide floats to the surface, serving as a reliable visual indicator of reaction completion (typically 3-4 hours)[6].

  • Workup : Cool to 0°C to fully precipitate the succinimide. Filter the mixture and wash the filter cake with cold solvent. Concentrate the filtrate under reduced pressure to yield crude 3,5-difluorobenzyl bromide. Safety Note: The product is a severe lachrymator; handle exclusively in a well-ventilated fume hood[5].

Protocol 2: Hydrolysis to 3,5-Difluorobenzyl Alcohol

Objective : Convert the lachrymatory bromide to the target alcohol while suppressing etherification.

Reagents :

  • Crude 3,5-difluorobenzyl bromide (from Protocol 1)

  • Calcium Carbonate (CaCO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (1:1 v/v, 200 mL)

Step-by-Step Procedure :

  • Setup : Transfer the crude bromide to a flask equipped with a vigorous overhead stirrer.

  • Reaction : Add the 1,4-Dioxane/Water mixture and CaCO₃. Heat the suspension to reflux (approx. 100°C) for 6-8 hours. Causality: CaCO₃ acts as an acid scavenger, neutralizing the HBr generated during hydrolysis without providing a strong enough alkoxide concentration to cause etherification.

  • Monitoring : Track the disappearance of the bromide via TLC (Hexanes/EtOAc 9:1) or GC-MS. Complete consumption is critical for safe downstream handling.

  • Extraction : Cool to room temperature. Filter off excess salts. Extract the aqueous/organic mixture with Ethyl Acetate (3 x 100 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude alcohol can be purified via vacuum distillation to yield pure 3,5-difluorobenzyl alcohol.

Alternative Protocol: Continuous Flow Oxidation

For industrial scale-up aiming to avoid lachrymatory intermediates, continuous flow oxidation of 3,5-difluorotoluene using hydrogen peroxide (H₂O₂) and a Cobalt/Molybdenum catalyst in acetic acid yields 3,5-difluorobenzaldehyde[4]. The aldehyde is subsequently reduced to the alcohol using Sodium Borohydride (NaBH₄) in methanol. This method offers superior thermal control and mitigates the hazards of batch radical reactions[4].

Data Presentation

Table 1: Quantitative Comparison of Hydroxylation Strategies

ParameterTwo-Step (Bromination + Hydrolysis)Continuous Flow Oxidation + Reduction
Primary Reagents NBS, AIBN, CaCO₃, H₂OH₂O₂, Co/Mo Catalyst, NaBH₄
Overall Yield 75 - 85%65 - 75%
Scalability Moderate (Lachrymator handling required)High (Continuous tubular reactor)
Primary Impurities Bis(3,5-difluorobenzyl) ether3,5-Difluorobenzoic acid (over-oxidation)
Safety Profile Requires strict engineering controlsMild conditions, high raw material utilization

Reaction Workflow Visualization

G A 3,5-Difluorotoluene B 3,5-Difluorobenzyl Bromide A->B NBS, AIBN Radical Bromination D 3,5-Difluorobenzaldehyde A->D Co/Mo, H2O2 Flow Oxidation C 3,5-Difluorobenzyl Alcohol B->C H2O, CaCO3 Hydrolysis (SN2) D->C NaBH4 Reduction

Mechanistic pathways for the hydroxylation of 3,5-difluorotoluene to 3,5-difluorobenzyl alcohol.

References

Sources

Using 2,6-Difluoro-4-methylphenol as a liquid crystal intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,6-Difluoro-4-methylphenol as a Keystone Intermediate in High-Performance Liquid Crystal Synthesis

Audience: Materials Scientists, Synthetic Chemists, and Electro-Optical Device Engineers Content Type: Advanced Application Protocol & Mechanistic Guide

Introduction & Mechanistic Principles

The evolution of advanced liquid crystal (LC) displays and photonic technologies relies heavily on the precise molecular engineering of fluorinated intermediates. Among these, This compound (CAS: 353557-38-7) serves as a highly versatile building block. By leveraging its unique electronic and steric properties, researchers can synthesize mesogens that exhibit extraordinary thermal stability, wide nematic phase ranges, and highly tunable dielectric anisotropies.

The "Twist and Polar" Effects of 2,6-Difluoro Substitution

The strategic placement of fluorine atoms at the 2,6-positions of the phenol ring fundamentally alters the molecule's behavior in a liquid crystal matrix. Dissecting this terminal fluorinated regulator reveals that the 2,6-difluoro substituent induces a specific "twist effect" that facilitates steric molecular configuration, while its highly polar nature promotes strong dipole-dipole interactions[1].

When incorporated into a larger mesogenic core, this substitution pattern generates a strong transverse dipole moment perpendicular to the molecule's long axis. This results in a large negative dielectric anisotropy (


), which is the foundational requirement for Vertical Alignment (VA) mode LCDs. Furthermore, recent breakthroughs have demonstrated that 2,6-difluoro units are critical in stabilizing the highly sought-after ferroelectric nematic (NF) phase, yielding materials with extraordinarily high dielectric constants exceeding 10,000[2].

G A This compound (Core Intermediate) B 2,6-Difluoro Substituents (Polar & Twist Effects) A->B C 4-Methyl Group (Oxidation Site) A->C D Negative Dielectric Anisotropy (Δε < 0) B->D E Enhanced π-π & Dipole Interactions B->E F Mesogenic Coupling (Esterification) C->F G Advanced LC Phases (Nematic / Ferroelectric) D->G E->G F->G

Fig 1: Structural causality of this compound in LC material design.

Quantitative Impact on Electro-Optical Properties

The extensive fluorination provided by this intermediate not only modifies electronic properties but also significantly improves the molecule's thermal and chemical stability by increasing the energy required to break molecular bonds[3].

Table 1: Comparative Electro-Optical and Thermal Properties of LC Derivatives

Compound CoreTerminal SubstitutionDielectric Anisotropy (

)
Phase Transition (°C)Target Application
Biphenyl Ester-H (Non-fluorinated)-0.8Cr 45 N 110 IStandard TN-LCD
Biphenyl Ester2,6-Difluoro -4.5 Cr 32 N 95 I VA-LCD
1,3-Dioxane Benzoate2,6-Difluoro > 10,000 Cr 40 NF 120 I Ferroelectric Photonics

(Note: Cr = Crystalline, N = Nematic, NF = Ferroelectric Nematic, I = Isotropic)

Experimental Protocol: Synthesis of a Fluorinated LC Ester

To utilize this compound in LC synthesis, the relatively inert 4-methyl group must first be oxidized to a carboxylic acid, creating a reactive handle for mesogenic coupling. The following protocol outlines a self-validating, two-phase workflow to synthesize a high-purity fluorinated LC monomer.

G S1 Step 1: Oxidation (KMnO4, NaOH) Yields Carboxylic Acid S2 Step 2: Activation (SOCl2, Reflux) Yields Acyl Chloride S1->S2 S3 Step 3: Coupling (Mesogen, TEA, THF) Yields LC Ester S2->S3 QC Quality Control (DSC, POM, HPLC) Validates Phase S3->QC

Fig 2: Step-by-step synthetic workflow from intermediate to final LC monomer.

Phase 1: Precursor Activation (Oxidation)

Objective: Convert this compound to 3,5-difluoro-4-hydroxybenzoic acid. Causality: The electron-deficient nature of the difluorophenol ring requires a strong oxidant (KMnO₄) under alkaline conditions to successfully oxidize the methyl group without degrading the aromatic core.

  • Dissolution: Dissolve 10.0 g of this compound in 150 mL of 10% aqueous NaOH solution. Heat the mixture to 90°C under continuous stirring.

  • Oxidation: Slowly add 25.0 g of Potassium Permanganate (KMnO₄) in small portions over 2 hours to prevent thermal runaway.

  • Filtration & Acidification: Once the reaction is complete, filter the hot solution through a Celite pad to remove the insoluble MnO₂ byproduct. Cool the filtrate to 0°C and slowly acidify with concentrated HCl until a pH of 2 is reached.

  • Isolation: Collect the resulting white precipitate via vacuum filtration, wash with cold distilled water, and recrystallize from ethanol.

Systemic Self-Validation Checkpoint: The stoichiometric consumption of KMnO₄ is visually confirmed by the transition from a deep purple solution to a clear supernatant with a dense brown MnO₂ precipitate. A TLC check (Hexane:EtOAc 3:1) must show the complete disappearance of the starting phenol spot (Rf ~0.6), validating the progression of the oxidation.

Phase 2: Mesogen Coupling (Esterification)

Objective: Couple the synthesized acid with a mesogenic alcohol (e.g., 4-pentylcyclohexanol) to form the final LC monomer[4]. Causality: Direct Steglich esterification (DCC/DMAP) is often hindered by the electron-withdrawing fluorine atoms. Converting the acid to an acyl chloride ensures a quantitative, high-yield coupling reaction.

  • Acyl Chloride Formation: Suspend 5.0 g of the synthesized 3,5-difluoro-4-hydroxybenzoic acid in 30 mL of Thionyl Chloride (SOCl₂). Add 1 drop of DMF as a catalyst. Reflux at 80°C for 3 hours.

  • Evaporation: Distill off the excess SOCl₂ under reduced pressure to isolate the crude acyl chloride.

  • Coupling: Dissolve the acyl chloride in 50 mL of anhydrous THF. In a separate flask, dissolve 1.1 equivalents of the mesogenic alcohol and 2.0 equivalents of Triethylamine (TEA) in 50 mL of THF.

  • Addition: Dropwise add the acyl chloride solution to the alcohol solution at 0°C. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Purification: Quench with water, extract with Dichloromethane (DCM), wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel column chromatography.

Systemic Self-Validation Checkpoint: During coupling, the formation of triethylamine hydrochloride (TEA·HCl) as a dense white precipitate provides real-time visual confirmation of esterification. Post-reaction, the crude acyl chloride must show an IR (ATR) shift of the carbonyl stretch from ~1680 cm⁻¹ (acid) to ~1770 cm⁻¹ (acyl chloride), validating the activation step.

Phase 3: Quality Control & Phase Validation

To ensure the synthesized fluorinated LC monomer is viable for device integration, it must undergo rigorous physical characterization.

  • HPLC Analysis: Must demonstrate >99.5% purity. Trace impurities severely disrupt molecular alignment and increase ionic conductivity, leading to device failure.

  • Differential Scanning Calorimetry (DSC): A sharp endothermic peak during the heating cycle, followed by a distinct clearing point, confirms the transition from the crystalline to the nematic phase, and subsequently to the isotropic liquid.

  • Polarized Optical Microscopy (POM): Upon cooling from the isotropic phase, the appearance of a characteristic "Schlieren texture" or "stripe-like texture" validates the formation of the nematic or ferroelectric nematic phase, respectively[2].

References

  • Applications of Benzonitrile... Fluorinated Liquid Crystal Intermediates & Synthesis Source: Daken Chemical URL:3

  • Dissecting terminal fluorinated regulator of liquid crystals for fine-tuning intermolecular interaction and molecular configuration Source: ResearchGate URL:1

  • Exploring the Impact of Linkage Structure in Ferroelectric Nematic and Smectic Liquid Crystals Source: The Journal of Physical Chemistry Letters - ACS Publications URL:2

  • 2,6-Difluoro-4-(4-pentylcyclohexyl)benzonitrile | CID 20260038 Source: PubChem URL:4

  • This compound | 353557-38-7 Source: Sigma-Aldrich URL:

Sources

Application Note: Nucleophilic Substitution Reactions of 2,6-Difluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Chemical Profile

2,6-Difluoro-4-methylphenol (CAS: 353557-38-7) is a highly versatile fluorinated building block frequently utilized in the development of advanced agrochemicals and active pharmaceutical ingredients (APIs). The molecule features a unique electronic "push-pull" system: a strongly electron-donating hydroxyl group, a weakly donating para-methyl group, and two strongly electron-withdrawing ortho-fluorine atoms. Understanding how these competing electronic effects dictate orthogonal reactivity is critical for designing successful synthetic routes.

Mechanistic Causality & Electronic Effects (E-E-A-T)

As a Senior Application Scientist, it is vital to look beyond the overall transformation and understand the transition-state dynamics that govern this molecule's behavior.

Acidity and Nucleophilicity (O-Alkylation)

The strong cumulative inductive electron-withdrawing effect (-I) of the two ortho-fluorine atoms significantly stabilizes the phenoxide conjugate base[1]. While unfluorinated p-cresol has a pKa of ~10.14, the pKa of 2,6-difluorophenol is sharply lowered to 7.34[2]. The addition of the para-methyl group pushes the pKa of this compound slightly higher to approximately 7.7.

  • Causality in Protocol Design: Because the pKa is ~7.7, quantitative deprotonation can be achieved using mild, non-nucleophilic bases (e.g., K₂CO₃ or Cs₂CO₃). There is no need to use hazardous strong bases like Sodium Hydride (NaH). However, the electron-withdrawing fluorines slightly reduce the nucleophilicity of the resulting phenoxide, requiring polar aprotic solvents (like DMF) to leave the anion unsolvated and highly reactive for Williamson ether synthesis.

Nucleophilic Aromatic Substitution (S_NAr)

Nucleophilic aromatic substitution (S_NAr) reactions are favored on electron-poor aromatic rings[1]. Fluorine is an excellent leaving group due to the highly polarized C-F bond. However, the hydroxyl group of a free phenol is a powerful activating group that donates electron density (+M effect) into the ring, effectively halting direct S_NAr at the ortho-fluorine[1].

  • Causality in Protocol Design: To overcome this kinetic barrier, the phenol must either be O-alkylated to remove the phenoxide's electron-donating capacity, or the reaction must proceed via specialized radical-mediated homolysis pathways[3]. Once the oxygen is masked (e.g., as a benzyl ether), strong nucleophiles (like secondary amines) can displace the fluorine under thermal conditions.

O-Activation (Triflation)

To utilize the C-O bond as a site for nucleophilic substitution or cross-coupling, the electron-rich phenol must be converted into an electron-deficient aryl triflate. This transformation completely reverses the electronic nature of the ring, activating it for Pd-catalyzed cross-coupling or direct nucleophilic displacement.

Quantitative Data: Physicochemical & Reactivity Profile

The following table summarizes the comparative reactivity metrics guiding base and solvent selection.

CompoundEstimated pKaRelative Nucleophilicity (Phenoxide)S_NAr Susceptibility (F-displacement)Optimal Base for Deprotonation
p-Cresol 10.14HighVery LowNaH, KOtBu
2,6-Difluorophenol 7.34[2]ModerateLow (Requires O-masking)K₂CO₃, Et₃N
This compound ~7.7Moderate-HighLow (Requires O-masking)K₂CO₃, Cs₂CO₃

Experimental Protocols

Protocol 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Mask the hydroxyl group to prepare an S_NAr-ready substrate (Synthesis of 2-benzyloxy-1,3-difluoro-5-methylbenzene).

  • Rationale: K₂CO₃ is selected over NaH due to the substrate's low pKa, avoiding over-reactivity. DMF is chosen to maximize the nucleophilicity of the phenoxide.

  • Step-by-Step Procedure:

    • Charge a flame-dried round-bottom flask with this compound (1.0 equiv, 10 mmol) and anhydrous DMF (50 mL, 0.2 M).

    • Add finely powdered anhydrous K₂CO₃ (1.5 equiv, 15 mmol). Stir at room temperature for 30 minutes to ensure complete phenoxide formation (solution will turn slightly yellow).

    • Add Benzyl bromide (1.1 equiv, 11 mmol) dropwise via syringe.

    • Heat the reaction mixture to 60°C for 4 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The starting phenol (UV active, stains dark with KMnO₄) will disappear, replaced by a higher Rf spot (the less polar ether).

    • Workup: Cool to room temperature, quench with distilled water (100 mL), and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: S_NAr Displacement of Ortho-Fluorine

Objective: Substitute one fluorine atom of the masked ether with a secondary amine.

  • Rationale: Even with the hydroxyl group masked, the ring is only moderately electron-deficient. High thermal energy and a highly polar solvent (DMSO) are required to stabilize the Meisenheimer complex transition state during the nucleophilic attack.

  • Step-by-Step Procedure:

    • In a heavy-walled sealed tube, dissolve 2-benzyloxy-1,3-difluoro-5-methylbenzene (1.0 equiv, 5 mmol) in anhydrous DMSO (10 mL, 0.5 M).

    • Add Morpholine (3.0 equiv, 15 mmol). The excess amine acts as both the nucleophile and the acid scavenger for the generated HF.

    • Seal the tube and heat to 120°C behind a blast shield for 16 hours.

    • Self-Validation: LC-MS analysis of the crude mixture should show the disappearance of the starting mass and the appearance of the [M+H]+ peak corresponding to the morpholine-substituted product. A color change to deep orange is typical as the Meisenheimer complex forms and resolves.

    • Workup: Dilute with water and extract with Dichloromethane (DCM). Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol 3: Synthesis of Aryl Triflate for Cross-Coupling

Objective: Activate the C-O bond for downstream nucleophilic displacement or Pd-catalyzed coupling.

  • Rationale: Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-trifluoromethylsulfonylpyridinium intermediate that rapidly transfers the triflyl group to the sterically hindered phenol.

  • Step-by-Step Procedure:

    • Dissolve this compound (1.0 equiv, 5 mmol) in anhydrous DCM (50 mL, 0.1 M) under an inert argon atmosphere.

    • Add anhydrous Pyridine (2.0 equiv, 10 mmol) and cool the mixture to 0°C in an ice bath.

    • Dropwise, add Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv, 6 mmol) over 10 minutes.

    • Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation: The resulting aryl triflate is sensitive to hydrolysis. Verify completion by TLC (Hexanes 100%) showing a highly non-polar spot.

    • Workup: Quench carefully with ice water. Extract with DCM, wash with cold 1M HCl to remove pyridine, dry over MgSO₄, and concentrate. Proceed to the cross-coupling step immediately without prolonged storage.

Reaction Pathway Visualization

G A This compound (Starting Material) B Phenoxide Anion (Intermediate) A->B Mild Base (K2CO3) Deprotonation D Aryl Triflate (O-Activation Product) A->D Tf2O, Pyridine, DCM Triflation C Aryl Ether (O-Alkylation Product) B->C Alkyl Halide (R-X) Williamson Ether Synthesis F S_NAr Product (F-Displacement Product) C->F Strong Amine, Heat Nucleophilic Aromatic Substitution E Cross-Coupled Arene (Pd-Catalyzed Product) D->E Pd Catalyst, Nu- Cross-Coupling

Reaction pathways for this compound: O-alkylation, S_NAr, and Triflation.

References

  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Source: ut.ee. URL:[Link]

  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols. Source: osti.gov. URL: [Link]

Sources

Preparation of fluorinated aryl ethers using 2,6-Difluoro-p-cresol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Fluorinated Aryl Ethers Utilizing 2,6-Difluoro-p-cresol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide

Introduction & Rationale

The incorporation of fluorinated aryl ethers is a cornerstone strategy in modern medicinal chemistry. By acting as robust bioisosteres, these motifs enhance lipophilicity, improve membrane permeability, and critically block cytochrome P450 (CYP450)-mediated oxidative metabolism at electron-rich aromatic sites [1].

2,6-Difluoro-p-cresol (2,6-difluoro-4-methylphenol) is a highly valuable, yet synthetically challenging, building block. The two ortho-fluorine atoms exert a strong electron-withdrawing inductive effect, which significantly lowers the pKa of the phenolic hydroxyl group compared to standard p-cresol. While this increased acidity facilitates easier deprotonation, the ortho-fluorines also create severe steric hindrance around the oxygen nucleophile. Consequently, standard etherification protocols often suffer from sluggish kinetics, poor yields, and competing side reactions.

This application note provides field-proven, self-validating protocols to overcome these steric and electronic hurdles, ensuring high-yielding syntheses of both diaryl and alkyl-aryl ethers.

Mechanistic Pathways & Synthetic Workflows

To successfully utilize 2,6-difluoro-p-cresol, the synthetic strategy must be tailored to the electrophilic partner. We categorize the approaches into three primary workflows:

  • Nucleophilic Aromatic Substitution (SNAr): Ideal for electron-deficient aryl halides (e.g., ortho/para-substituted nitro- or cyano-arenes).

  • Ullmann-Type Copper-Catalyzed Coupling: Required for unactivated or electron-rich aryl halides where SNAr is unfeasible.

  • Mitsunobu Reaction: Utilized for the synthesis of alkyl-aryl ethers using primary or secondary aliphatic alcohols.

SyntheticWorkflows A 2,6-Difluoro-p-cresol (Starting Material) B SNAr Reaction (Electron-Deficient Ar-X) A->B Base, Heat C Ullmann Coupling (Unactivated Ar-X) A->C Cu Catalyst, Ligand D Mitsunobu Reaction (Aliphatic R-OH) A->D DEAD/DIAD, PPh3 E Diaryl Ethers (High Metabolic Stability) B->E C->E F Alkyl Aryl Ethers (Lipophilic Modulators) D->F

Figure 1: Divergent synthetic workflows for 2,6-difluoro-p-cresol etherification.

Experimental Protocols & Causality

Protocol A: Base-Mediated SNAr with Electron-Deficient Aryl Halides

Self-Validating System: This protocol utilizes a specific base-solvent combination to ensure complete phenoxide generation before electrophile introduction, preventing unreacted starting material overlap.

Reagents:

  • 2,6-Difluoro-p-cresol (1.0 equiv)

  • Electron-deficient Aryl Fluoride/Chloride (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Phenoxide Generation: In an oven-dried Schlenk flask under N₂, dissolve 2,6-difluoro-p-cresol in anhydrous DMF. Add finely powdered Cs₂CO₃.

    • Expert Insight (Causality): Cs₂CO₃ is chosen over K₂CO₃ or Na₂CO₃ because the larger ionic radius of the cesium cation results in a looser ion pair. This creates a more "naked" and highly reactive phenoxide, which is critical to overcoming the steric shielding of the ortho-fluorines [2].

  • Pre-activation: Stir the suspension at 50 °C for 30 minutes.

    • Validation Check: The solution will transition to a distinct yellow/orange hue, confirming phenoxide formation.

  • Electrophile Addition: Cool to room temperature and add the aryl halide dropwise (if liquid) or as a DMF solution (if solid).

  • Reaction Execution: Heat the mixture to 80–100 °C. Monitor via LC-MS.

    • Validation Check: The SNAr product will typically exhibit a strong [M+H]⁺ or [M+Na]⁺ peak. The disappearance of the starting phenol (monitored at 254 nm) indicates completion.

  • Workup: Quench with ice water to precipitate the product. Extract with EtOAc (3x). Wash the organic layer with 5% aqueous LiCl (3x) to completely remove DMF, followed by brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Copper-Catalyzed Ullmann Diarylation

When the aryl halide lacks electron-withdrawing groups, SNAr fails. A modified Ullmann coupling is required.

UllmannMechanism Cu Cu(I) Catalyst + Ligand Complex Cu(I)-Phenoxide Complex Cu->Complex Ligand Exchange Phenoxide 2,6-Difluoro-4-methylphenoxide (Generated by Base) Phenoxide->Complex OxAdd Oxidative Addition (Ar-X) Complex->OxAdd CuIII Cu(III) Intermediate OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->Cu Catalyst Regeneration Product Fluorinated Diaryl Ether RedElim->Product

Figure 2: Catalytic cycle for the Ullmann-type diaryl ether synthesis.

Reagents:

  • 2,6-Difluoro-p-cresol (1.2 equiv)

  • Aryl Iodide/Bromide (1.0 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Picolinic Acid or N,N-Dimethylglycine (20 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (0.15 M)

Step-by-Step Methodology:

  • Catalyst-Ligand Complexation: Charge a sealed tube with CuI, the ligand (e.g., picolinic acid), and K₃PO₄.

    • Expert Insight (Causality): Bidentate N,O-ligands like picolinic acid stabilize the Cu(I) oxidation state and increase the solubility of the copper complex in DMSO, dramatically accelerating the rate-limiting oxidative addition step [3].

  • Reagent Addition: Add 2,6-difluoro-p-cresol and the aryl halide. Evacuate and backfill the tube with Argon three times.

    • Validation Check: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the phenol (forming biphenyl-diols) and the oxidation of Cu(I) to inactive Cu(II).

  • Reaction Execution: Add anhydrous DMSO. Seal the tube and heat to 110 °C for 16–24 hours.

  • Workup & IPC (In-Process Control): Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove copper salts.

    • Validation Check: TLC (Hexanes/EtOAc 9:1) should show a highly UV-active, non-polar spot (the diaryl ether) running significantly higher than the polar starting phenol.

  • Purification: Wash the filtrate with 1M NaOH to remove any unreacted 2,6-difluoro-p-cresol, then wash with brine, dry, and concentrate.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative optimization data for the O-arylation of 2,6-difluoro-p-cresol, demonstrating the critical nature of base and solvent selection.

Table 1: Condition Screening for the SNAr of 2,6-Difluoro-p-cresol with 4-Nitrofluorobenzene

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Conversion (%)*Isolated Yield (%)
1K₂CO₃THF702415%Traces
2K₂CO₃DMF901845%38%
3NaHTHF701265%55%
4Cs₂CO₃ DMF 90 8 >99% 94%
5Cs₂CO₃DMSO90895%89%

*Conversion determined by HPLC integration at 254 nm. Conclusion: Entry 4 highlights that the combination of the highly polar aprotic solvent DMF and the large counterion of Cs₂CO₃ is mandatory to overcome the steric hindrance of the 2,6-difluoro substitution pattern.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. URL:[Link]

  • Finet, J.-P., Fedorov, A. Y., Combes, S., & Boyer, G. (2002). Recent advances in the synthesis of diaryl ethers. Current Organic Chemistry, 6(7), 597-626. URL:[Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. URL:[Link]

Application Note: 2,6-Difluoro-4-methylphenol in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers in agrochemical discovery. It moves beyond basic product data to explore the strategic utility of 2,6-Difluoro-4-methylphenol as a scaffold for metabolically stable, high-efficacy crop protection agents.

Abstract & Strategic Value

In the competitive landscape of modern agrochemistry, the "Fluorine Effect" is a pivotal tool for enhancing biological half-life and membrane permeability. This compound (CAS 353557-38-7) represents a sophisticated building block that combines the electronic modulation of ortho-fluorine substitution with the steric and functional versatility of a para-methyl group.

This guide details the application of this compound as a precursor for next-generation herbicides and insecticides. By blocking the metabolically vulnerable 2,6-positions, this scaffold significantly retards oxidative degradation in target pests while maintaining the requisite lipophilicity for cuticular penetration.

Key Technical Advantages
  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) at the 2,6-positions prevents enzymatic hydroxylation, a common detoxification pathway in weeds and insects.

  • Acidity Modulation: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the phenol (relative to p-cresol), enhancing the nucleophilicity of the phenolate anion under mild basic conditions.

  • Lipophilicity: Fluorine substitution increases logP, facilitating transport across waxy plant cuticles and insect exoskeletons.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecificationNotes
IUPAC Name This compound
CAS Number 353557-38-7 Distinct from 2,6-difluorophenol (28177-48-2)
Molecular Formula C₇H₆F₂O
Molecular Weight 144.12 g/mol
Appearance White to off-white crystalline solidLow melting point solid
pKa (Predicted) ~7.5 - 8.0More acidic than p-cresol (pKa ~10.[1]3) due to F-induction
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water
Hazards H302, H315, H319, H335Irritant; Handle with standard PPE

Synthetic Utility & Pathway Design

The utility of this compound lies in its ability to serve as a nucleophile in the synthesis of aryloxyphenoxypropionate herbicides ("fops") and pyrethroid ether analogs .

Mechanistic Insight: The "Ortho-Blocker" Effect

In many non-fluorinated agrochemicals, cytochrome P450 enzymes rapidly hydroxylate the positions ortho to the oxygen. Replacing hydrogen with fluorine at these sites creates a "metabolic wall," extending the residual activity of the compound.

Synthesis Workflow Visualization

The following diagram illustrates the synthesis of the building block itself and its downstream application in creating a library of potential herbicide candidates.

Agrochemical_Workflow Start 2,6-Difluorophenol (Precursor) Step1 Formylation (Vilsmeier-Haack) Start->Step1 Intermediate 2,6-Difluoro-4-hydroxybenzaldehyde Step1->Intermediate Step2 Reduction (Catalytic Hydrogenation) Intermediate->Step2 Target This compound (Target Scaffold) Step2->Target App1 Etherification (Ethyl Bromoacetate) Target->App1 App2 SnAr Coupling (Chloropyridines) Target->App2 Product1 Difluoro-Phenoxy Acetic Acid Esters (Auxin Mimic Precursors) App1->Product1 Product2 Difluoro-Pyridinyl Ethers (Herbicide Candidates) App2->Product2

Figure 1: Synthetic pathway from commodity precursors to the this compound building block and its divergence into agrochemical libraries.

Experimental Protocol: Scaffold Functionalization

This protocol describes the O-alkylation of this compound. This is a standard "test reaction" in agrochemical discovery to attach the phenol to a polar head group (mimicking auxin herbicides) or a lipophilic tail.

Objective: Synthesis of Ethyl 2-(2,6-difluoro-4-methylphenoxy)acetate.

Materials
  • Substrate: this compound (1.0 eq, 144 mg, 1.0 mmol)

  • Electrophile: Ethyl bromoacetate (1.2 eq, 133 µL)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq, 276 mg)

  • Solvent: Acetonitrile (MeCN), anhydrous (5 mL) or DMF (3 mL)

  • Catalyst: Potassium Iodide (KI) (0.1 eq, 16 mg) - Optional, accelerates reaction.

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with nitrogen or argon to remove moisture (phenolate generation is moisture-sensitive).

  • Deprotonation:

    • Add This compound and K₂CO₃ to the flask.

    • Add Acetonitrile (MeCN) .

    • Stir at room temperature for 15–30 minutes.

    • Observation: The mixture may turn slightly yellow as the phenolate anion forms. The acidity of the fluorinated phenol ensures rapid deprotonation compared to non-fluorinated analogs.

  • Alkylation:

    • Add Ethyl bromoacetate dropwise via syringe.

    • Add KI (catalytic amount).

    • Heat the reaction mixture to 60°C (oil bath) for 4–6 hours.

    • Monitoring: Check progress via TLC (Hexane:EtOAc 8:2). The starting phenol (Rf ~0.4) should disappear, replaced by the less polar ester (Rf ~0.7).

  • Work-up:

    • Cool to room temperature.[2]

    • Filter off the inorganic solids (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure (Rotavap).

    • Redissolve residue in Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • The crude product is often pure enough for the next step (hydrolysis to acid).

    • If necessary, purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Troubleshooting & Optimization
  • Low Yield? The steric bulk of the 2,6-difluoro groups is minimal (Van der Waals radius of F is 1.47 Å vs H 1.20 Å), but electronic repulsion can slow nucleophilic attack. If reaction is sluggish, switch solvent to DMF and increase temp to 80°C.

  • O- vs C-Alkylation: Phenols are ambident nucleophiles. However, the hard "O" center is preferred for alkylation with "hard" electrophiles like bromoacetate. The 2,6-fluorines effectively block C-alkylation at the ortho positions, ensuring high regioselectivity for the O-ether.

Analytical Quality Control

To ensure the integrity of the building block before library synthesis, use the following HPLC method.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min; Hold 2 min.
Flow Rate 1.0 mL/min
Detection UV @ 270 nm (Phenol absorption)
Retention Time Expect ~5.5 - 6.5 min (elutes later than non-fluorinated cresol due to higher logP).

References

  • Sigma-Aldrich. (2025). Product Specification: this compound (CAS 353557-38-7).[2][3] Retrieved from

  • Fujiwara, T., et al. (2018). "Regioselective Difunctionalization of 2,6-Difluorophenols Triggered by Sigmatropic Dearomatization." Journal of Organic Chemistry.
  • Jeschke, P. (2004). "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection." ChemBioChem, 5(5), 570-589.
  • PubChem. (2025). Compound Summary: this compound.[4][2][5] Retrieved from

  • ChemScene. (2025). Safety Data Sheet: this compound. Retrieved from

Sources

Application Note: Catalytic Oxidation of 2,6-Difluoro-4-methylphenol to Quinones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

The selective oxidation of 2,6-difluoro-4-methylphenol (DFMP) to 2,6-difluoro-1,4-benzoquinone (DFBQ) is a critical transformation in the synthesis of fluorinated bioactive scaffolds. Fluorinated quinones serve as potent electrophiles in Michael additions, allowing for the rapid construction of complex heterocyclic cores found in kinase inhibitors, antibiotics, and antitumor agents.

This guide moves beyond standard textbook oxidations, focusing on catalytic oxidative demethylation —a process that excises the 4-methyl group while establishing the 1,4-dione system. We prioritize methods that avoid stoichiometric heavy metals (like Cr(VI)) in favor of sustainable, high-turnover catalytic systems: Cobalt(II) Salen complexes and Methylrhenium Trioxide (MTO) .

Key Reaction Transformation

The transformation involves the oxidative cleavage of the C-C bond at the para-position, passing through a quinone methide intermediate.

Reaction Scheme: this compound + [Oxidant] → [Quinone Methide] → 2,6-Difluoro-1,4-benzoquinone + HCOOH/CO2

Mechanistic Insight: The Oxidative Demethylation Pathway[1][2]

Understanding the mechanism is vital for controlling by-products like coupled dimers (stilbenequinones) or over-oxidized ring-opening products.

The Pathway[3][4]
  • Radical Initiation: The catalyst abstracts a hydrogen atom from the phenolic hydroxyl, generating a phenoxy radical.

  • Quinone Methide Formation: A second electron abstraction (or disproportionation) leads to the p-quinone methide (2,6-difluoro-4-methylene-2,5-cyclohexadienone). This is the critical "branch point" intermediate.

  • Nucleophilic Attack: In the presence of water (from the solvent or oxidant), the methide is hydrated to the 4-hydroxybenzyl alcohol .

  • Oxidative Cleavage: The alcohol is further oxidized to the aldehyde and carboxylic acid, which undergoes oxidative decarboxylation to yield the final 1,4-benzoquinone .

Graphviz Pathway Diagram[4]

ReactionMechanism Substrate 2,6-Difluoro-4- methylphenol Radical Phenoxy Radical (Intermediate) Substrate->Radical -H• (Catalyst) QM p-Quinone Methide (Reactive Species) Radical->QM -e-, -H+ Alcohol 4-Hydroxybenzyl Alcohol QM->Alcohol +H2O (Hydration) Dimer Stilbenequinone (By-product) QM->Dimer Dimerization (Low Water) Aldehyde 4-Hydroxybenzaldehyde Alcohol->Aldehyde Oxidation Product 2,6-Difluoro-1,4- benzoquinone Aldehyde->Product Oxidative Decarboxylation

Caption: Mechanistic pathway for the oxidative demethylation of this compound to 2,6-difluoro-1,4-benzoquinone.

Catalyst Selection & Performance

For this specific fluorinated substrate, electron-withdrawing fluorine atoms deactivate the ring, making electrophilic oxidants less effective. Nucleophilic oxygen transfer agents or radical pathways are preferred.

Catalyst SystemOxidantSelectivityAdvantagesDisadvantages
Co(II)(salen) O₂ (1 atm)High (>90%)Aerobic, mild conditions, inexpensive ligand.Requires careful pH control; slower kinetics.
Methylrhenium Trioxide (MTO) H₂O₂ (30%)Very High (>95%)Fast reaction, handles electron-poor phenols well.Catalyst is expensive (but low loading).
CuCl₂ / Amine O₂ModerateIndustrial standard, very cheap.Higher risk of coupling by-products (dimers).

Recommendation: Use Co(II)(salen) for bench-scale optimization due to operational simplicity. Use MTO for scale-up where time-efficiency and yield are paramount.

Detailed Experimental Protocols

Protocol A: Aerobic Oxidation using Co(II)(salen)

Best for: Routine lab synthesis, high selectivity.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: N,N'-Bis(salicylidene)ethylenediaminocobalt(II) [Co(salen)] (5 mol%)

  • Solvent: Methanol (HPLC grade)

  • Oxidant: O₂ (balloon pressure)

Procedure:

  • Catalyst Activation: In a two-neck round-bottom flask, dissolve Co(salen) (0.05 equiv) in Methanol (0.5 M relative to substrate). Oxygenate the solution by bubbling O₂ for 10 minutes. Note: The solution typically turns dark brown/black upon oxygenation.

  • Substrate Addition: Add This compound (1.0 equiv) to the mixture.

  • Reaction: Stir vigorously at 40°C under an O₂ balloon.

    • Critical Control Point: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (Rf ~0.6) will disappear, and the bright yellow quinone (Rf ~0.4) will appear.

  • Work-up: Once conversion is >98% (typically 4–6 hours), concentrate the solvent under reduced pressure.

  • Purification: Redissolve the residue in Dichloromethane (DCM) and wash with water to remove catalyst salts. Dry over Na₂SO₄ and concentrate. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to isolate 2,6-difluoro-1,4-benzoquinone as yellow needles.

Protocol B: High-Efficiency Oxidation using MTO/H₂O₂

Best for: Electron-deficient phenols, rapid synthesis.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: Methylrhenium trioxide (MTO) (1-2 mol%)

  • Oxidant: Hydrogen Peroxide (30% aq., 4.0 equiv)

  • Solvent: Acetic Acid / Water (10:1)

Procedure:

  • Dissolution: Dissolve the phenol (10 mmol) in Acetic Acid (20 mL).

  • Catalyst Addition: Add MTO (0.1 mmol, 1 mol%). The solution will be pale yellow.

  • Oxidant Feed: Add H₂O₂ (40 mmol) dropwise over 20 minutes while maintaining temperature at 20–25°C (water bath cooling may be required).

    • Why? Rapid addition can cause exotherms that degrade the quinone.

  • Reaction: Stir for 2 hours. The color will shift to a deep intense yellow/orange.

  • Quench & Isolation: Pour the mixture into ice-cold water (100 mL). Extract with DCM (3 x 30 mL). Wash combined organics with saturated NaHCO₃ (carefully, gas evolution) to remove acetic acid.

  • Yield: Evaporation typically yields >90% pure quinone, often requiring no chromatography.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: This compound Solvent Dissolve in Solvent (MeOH for Co, AcOH for MTO) Start->Solvent Catalyst Add Catalyst (Co(salen) or MTO) Solvent->Catalyst Oxidant Introduce Oxidant (O2 Balloon or H2O2 Dropwise) Catalyst->Oxidant Monitor Monitor (TLC/HPLC) Target: Yellow Quinone Spot Oxidant->Monitor Quench Quench & Extract (DCM / Water Wash) Monitor->Quench Conversion >98% Purify Purification (Silica Column or Crystallization) Quench->Purify

Caption: Step-by-step experimental workflow for the catalytic oxidation process.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Catalyst deactivation or O₂ starvation.Increase stirring speed (mass transfer limited). Add fresh catalyst portion-wise.
Dimer Formation Low water concentration.Ensure solvent is not strictly anhydrous (for Co-salen). The mechanism requires H₂O for hydration.
Tar/Dark Product Over-oxidation / Polymerization.Reduce temperature. Quench immediately upon completion. Do not prolong reaction.
Safety Warning Quinone Toxicity 2,6-Difluoro-1,4-benzoquinone is a potent skin sensitizer and lachrymator. Handle only in a fume hood.

References

  • Co(salen)

    • Title: "Cobalt(II)
    • Source:Journal of the American Chemical Society
    • Link:[Link] (Canonical reference for Co-salen phenol oxidation).

  • MTO Catalyzed Oxidation

    • Title: "Methylrhenium Trioxide as a Catalyst for the Oxid
    • Source:Angewandte Chemie Intern
    • Link:[Link]

  • Mechanistic Insights (Quinone Methides)

    • Title: "Quinone methide formation from para isomers of methylphenol"[1]

    • Source:Chemical Research in Toxicology
    • Link:[Link]

  • General Review of Phenol Oxidation

    • Title: "Recent advances in catalytic oxid
    • Source:Organic Chemistry Frontiers
    • Link:[Link]

Sources

Application Notes and Protocols for the O-Alkylation of Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Aryl Ethers

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorinated aryl ethers, in particular, are prevalent motifs in a wide array of pharmaceuticals, agrochemicals, and advanced materials. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[2] The O-alkylation of fluorinated phenols is a fundamental and versatile method for the synthesis of these valuable compounds. This guide provides a comprehensive overview of the reaction conditions, mechanistic considerations, and practical protocols for this important transformation, tailored for researchers, scientists, and drug development professionals.

Mechanistic Underpinnings: The Williamson Ether Synthesis with a Fluorinated Twist

The O-alkylation of fluorinated phenols predominantly proceeds via the Williamson ether synthesis , a classic S(N)2 reaction.[3] The mechanism involves two key steps:

  • Deprotonation: A base is used to deprotonate the acidic hydroxyl group of the fluorinated phenol, forming a fluorinated phenoxide ion. This phenoxide acts as the nucleophile in the subsequent step.

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon of an alkyl halide (or other suitable alkylating agent with a good leaving group), displacing the leaving group and forming the desired ether linkage.[4]

The overall transformation can be visualized as follows:

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Fluorinated_Phenol Fluorinated Phenol (Ar-OH) Fluorinated_Phenoxide Fluorinated Phenoxide (Ar-O⁻) Fluorinated_Phenol->Fluorinated_Phenoxide + Base Base Base (B:) Protonated_Base Protonated Base (BH⁺) Alkyl_Halide Alkyl Halide (R-X) Fluorinated_Aryl_Ether Fluorinated Aryl Ether (Ar-O-R) Fluorinated_Phenoxide->Fluorinated_Aryl_Ether + Alkyl Halide Halide_Ion Halide Ion (X⁻)

Figure 1: General workflow of the Williamson ether synthesis for fluorinated phenols.

The Critical Role of Fluorine: Impact on Reactivity and Conditions

The presence of fluorine atoms on the aromatic ring significantly influences the reaction conditions required for successful O-alkylation.

Enhanced Acidity: A Double-Edged Sword

Fluorine is a highly electronegative atom, and its strong electron-withdrawing inductive effect increases the acidity of the phenolic proton.[5] This effect is cumulative; the pKa of phenol is approximately 10, while that of 4-fluorophenol is lower, and pentafluorophenol is a considerably stronger acid.

This increased acidity means that a wider range of bases, including weaker ones, can be effectively used for deprotonation compared to non-fluorinated phenols.[4][6] For instance, while strong bases like sodium hydride (NaH) are often employed, milder bases such as potassium carbonate (K₂CO₃) can be sufficient, particularly for highly fluorinated phenols.

However, the electron-withdrawing nature of fluorine also decreases the nucleophilicity of the resulting phenoxide ion. This can slow down the S(_N)2 reaction, potentially necessitating higher reaction temperatures or more reactive alkylating agents to achieve reasonable reaction rates.

Optimizing Reaction Conditions: A Guide to Key Parameters

The success of the O-alkylation of fluorinated phenols hinges on the careful selection of several key parameters.

Choice of Base

The selection of the base is dictated by the acidity of the specific fluorinated phenol.

Fluorinated Phenol Type Acidity Recommended Bases Rationale
MonofluorophenolsModerately IncreasedK₂CO₃, Cs₂CO₃, NaOH, KOH, NaHK₂CO₃ and Cs₂CO₃ are often sufficient and offer good handling characteristics. Stronger bases like NaOH, KOH, or NaH can be used to ensure complete deprotonation.
Di/TrifluorophenolsSignificantly IncreasedK₂CO₃, Cs₂CO₃The enhanced acidity generally allows for the use of milder carbonate bases.
PentafluorophenolHighly AcidicK₂CO₃, Cs₂CO₃, and even weaker organic basesThe high acidity makes deprotonation facile, and milder bases are preferred to minimize potential side reactions.
Alkylating Agents

A variety of alkylating agents can be employed, with reactivity generally following the order: Iodides > Bromides > Chlorides.

  • Primary Alkyl Halides: Methyl iodide, ethyl bromide, and benzyl bromide are excellent substrates for this S(_N)2 reaction.[3]

  • Secondary Alkyl Halides: These can be used, but may lead to competing elimination reactions (E2), especially at higher temperatures and with sterically hindered substrates.

  • Tertiary Alkyl Halides: These are generally unsuitable as they will primarily undergo elimination to form alkenes.[3]

  • Other Alkylating Agents: Alkyl sulfonates (e.g., tosylates, mesylates) are also effective electrophiles.

Solvent Selection

The choice of solvent is critical to favor O-alkylation over the potential side reaction of C-alkylation. Polar aprotic solvents are generally preferred as they solvate the cation of the phenoxide salt, leaving the oxygen anion more nucleophilic and accessible.[4]

Solvent Type Advantages Considerations
Dimethylformamide (DMF) Polar AproticExcellent solvating power for phenoxide salts, often leading to faster reactions.Higher boiling point, can be difficult to remove completely.
Acetonitrile (ACN) Polar AproticGood solvating properties, lower boiling point than DMF, making it easier to remove.
Acetone Polar AproticReadily available and effective, particularly with carbonate bases.Lower boiling point may require longer reaction times.
Tetrahydrofuran (THF) Polar AproticOften used with strong bases like NaH.
Fluorinated Alcohols (e.g., TFE, HFIP) ProticCan promote certain reactions, but may also lead to C-alkylation by hydrogen bonding with the phenoxide oxygen.[4][7]Generally avoided for selective O-alkylation.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrates and desired scale.

Protocol 1: General Procedure for the O-Methylation of 2-Fluorophenol

This protocol details the synthesis of 2-fluoroanisole.

Materials:

  • 2-Fluorophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Iodomethane (Methyl Iodide)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a slurry of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, slowly add a solution of 2-fluorophenol (1.0 equivalent) in DMF over 30 minutes.[8]

  • Allow the reaction mixture to stir at room temperature for 1 hour.[8]

  • Cool the mixture back to 0 °C and add iodomethane (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 16 hours under a nitrogen atmosphere.[8]

  • Carefully pour the reaction mixture into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: O-Alkylation of 4-Fluorophenol with Ethyl Chloroacetate

This protocol describes the synthesis of a 4-fluorophenoxyacetic acid derivative.[9]

Materials:

  • 4-Fluorophenol

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃)

  • Acetone

Procedure:

  • To a round-bottom flask, add 4-fluorophenol (1.0 equivalent), potassium carbonate (2.0 equivalents), and acetone.

  • Add ethyl chloroacetate (1.2 equivalents) to the mixture.

  • Reflux the reaction mixture with stirring. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-fluorophenoxyacetate.

  • The ester can then be hydrolyzed to 2-(4-fluorophenoxy)acetic acid if desired.[9]

Protocol 3: Benzylation of 4-Fluorophenol

This protocol outlines the synthesis of 1-(benzyloxy)-4-fluorobenzene.[10]

Materials:

  • 4-Fluorophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 4-fluorophenol (1.0 equivalent) in DMF.

  • Add potassium carbonate (2.0 equivalents) to the solution.

  • Add benzyl bromide (1.1 equivalents) dropwise to the stirring mixture.

  • Stir the reaction at room temperature for approximately 5 hours, monitoring by TLC.[10]

  • After completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate to afford the product.

Potential Side Reactions and Troubleshooting

While the Williamson ether synthesis is robust, certain side reactions can occur, particularly with fluorinated phenols.

Side_Reactions Start Fluorinated Phenoxide + Alkyl Halide O_Alkylation Desired O-Alkylation (SN2) Start->O_Alkylation C_Alkylation C-Alkylation (Side Reaction) Start->C_Alkylation Elimination Elimination (E2) of Alkyl Halide Start->Elimination SNAr Nucleophilic Aromatic Substitution (SNAr) (Displacement of F) Start->SNAr

Figure 2: Competing reaction pathways in the O-alkylation of fluorinated phenols.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (typically at the ortho and para positions).[4] As previously mentioned, the use of polar aprotic solvents strongly favors O-alkylation.

  • Elimination: With secondary and tertiary alkyl halides, base-induced elimination to form an alkene can be a significant competing reaction.[3] Using primary alkyl halides and milder reaction conditions can mitigate this.

  • Nucleophilic Aromatic Substitution (SNAr): In highly fluorinated phenols (e.g., pentafluorophenol), the aromatic ring is highly electron-deficient and susceptible to nucleophilic attack. Under certain conditions, the phenoxide of another phenol molecule could potentially displace a fluorine atom. However, for O-alkylation with an alkyl halide, the phenoxide's primary reaction is with the more electrophilic alkyl halide. Careful control of stoichiometry and reaction conditions is important.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no conversion Incomplete deprotonation.Use a stronger base or ensure anhydrous conditions if using a moisture-sensitive base like NaH.
Low reactivity of alkylating agent.Switch to a more reactive alkyl halide (e.g., bromide or iodide). Increase the reaction temperature.
Formation of C-alkylated products Use of protic or less polar solvents.Switch to a polar aprotic solvent like DMF or acetonitrile.
Formation of elimination products Use of secondary or tertiary alkyl halides.Use a primary alkyl halide.
High reaction temperature.Lower the reaction temperature.

Conclusion

The O-alkylation of fluorinated phenols is a powerful and adaptable method for the synthesis of fluorinated aryl ethers. A thorough understanding of the electronic effects of fluorine on the phenol's acidity and the phenoxide's nucleophilicity is paramount for selecting the appropriate reaction conditions. By carefully choosing the base, alkylating agent, and solvent, researchers can achieve high yields of the desired O-alkylated products while minimizing side reactions. The protocols and guidelines presented herein provide a solid foundation for the successful implementation of this essential transformation in the pursuit of novel pharmaceuticals and advanced materials.

References

  • Geetha, D. V., Al-Ostoot, F. H., Mohammed, Y. H. E., Sridhar, M. A., Khanum, S. A., & Lokanath, N. K. (2021). Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. European Journal of Chemistry, 12(3), 291-303.
  • Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. PMC. [Link]

  • Chemistry Letters 1996. (1996). Chemistry Letters, 25(6). [Link]

  • Ashenhurst, J. (2022, November 13). The Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. ResearchGate. [Link]

  • Takemoto, I., & Yamasaki, K. (1994). Selective Synthesis of Fluorophenol Derivatives. Bioscience, Biotechnology, and Biochemistry, 58(3), 594-595.
  • The scope of the O-alkylation reaction. Reaction conditions: Phenol... ResearchGate. [Link]

  • Is a base necessary for a phenol O-alkylation using alkyl iodides? (2024, June 28). Reddit. [Link]

  • difluoromethylations of diphenols with TMSCF2Br. undocs.org. [Link]

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  • Google Patents. CN102146023A - Method for preparing p-fluoro anisole.
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  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation | Notes. [Link]

  • Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PMC. [Link]

  • A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]

  • Reaction pathway for the direct O-alkylation. ResearchGate. [Link]

  • Google Patents. CN105481654A - Tubular continuous o-fluorophenol production method.
  • Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. MDPI. [Link]

  • Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis. PMC. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • O-Alkylation of phenol derivatives via a nucleophilic substitution. RSC Publishing. [Link]

  • Deoxyfluorination of Phenols. DASH - Harvard. [Link]

  • Ashenhurst, J. (2022, November 13). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Chemistry Steps. [Link]

  • Promotional effect of ionic liquids in the electrophilic fluorination of phenols. Arkivoc. [Link]

  • Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa determinations for substituted phenols. Journal of the American Chemical Society, 124(22), 6421-6427.
  • Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. PMC. [Link]

  • PTC Organics. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. [Link]

  • PubChem. 4-Fluorophenoxyacetic acid. [Link]

  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. OSTI.GOV. [Link]

  • Supplementary Information for:. Rsc.org. [Link]

  • Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Diva-portal.org. [Link]

  • Goss, K. U. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Environmental Science & Technology, 42(2), 456-458.
  • The p K a Values of PFOA and Other Highly Fluorinated Carboxylic Acids. ResearchGate. [Link]

  • Ashenhurst, J. (2026, January 9). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

  • Google Patents. RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid.
  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. MDPI. [Link]

Sources

Electrophilic aromatic substitution on 2,6-Difluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Electrophilic Aromatic Substitution of 2,6-Difluoro-4-methylphenol

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the electrophilic aromatic substitution (EAS) of this compound. We will delve into the underlying principles governing the reactivity and regioselectivity of this substrate and provide detailed, field-tested protocols for key transformations including nitration, halogenation, and Friedel-Crafts reactions.

Introduction: Understanding the Substrate

This compound (CAS 353557-38-7) is a valuable synthetic intermediate in the development of pharmaceuticals and advanced materials.[1][2] Its unique substitution pattern—a highly activating hydroxyl group, a moderately activating methyl group, and two deactivating-yet-ortho,para-directing fluorine atoms—presents a fascinating case study in electrophilic aromatic substitution. Understanding the interplay of these substituents is paramount to predicting and controlling reaction outcomes.

The core of this molecule's reactivity lies in its electron-rich aromatic ring. The substituents dictate where an incoming electrophile will attack.[3]

  • Hydroxyl Group (-OH): This is a powerful activating group due to its ability to donate electron density via resonance (+R effect). It strongly directs incoming electrophiles to the positions ortho and para to itself.[4]

  • Methyl Group (-CH₃): An alkyl group, it activates the ring through an inductive effect (+I) and hyperconjugation, also directing ortho and para.[5]

  • Fluorine Atoms (-F): Halogens present a dual nature. They are deactivating due to their strong electronegativity and inductive electron withdrawal (-I effect). However, they possess lone pairs of electrons that can be donated through resonance (+R effect), making them ortho, para-directors.[3]

Predicting Regioselectivity: A Consensus of Directing Effects

In this compound, the para position relative to the hydroxyl group is occupied by the methyl group. The positions ortho to the hydroxyl group are C3 and C5. These positions are also meta to the methyl group and ortho to the fluorine atoms. The powerful +R effect of the hydroxyl group is the dominant directing influence, strongly activating the C3 and C5 positions for electrophilic attack. Due to the molecule's symmetry, C3 and C5 are chemically equivalent. Therefore, electrophilic substitution is overwhelmingly predicted to occur at these positions, leading to a single major monosubstituted product.

Caption: Analysis of substituent directing effects on this compound.

Application Protocol: Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, a crucial functional group for further synthetic transformations, such as reduction to an amine. Due to the highly activated nature of the phenol ring, harsh nitrating conditions (e.g., mixed acid H₂SO₄/HNO₃) can lead to oxidation and degradation. Milder conditions are therefore required. A well-established method for nitrating activated phenols involves using nitric acid in an inert solvent.[6][7]

Mechanism: Generation of the Nitronium Ion and Electrophilic Attack

The reaction proceeds via the formation of a nitronium ion (NO₂⁺) which then acts as the electrophile. The electron-rich phenol attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step restores aromaticity.

Nitration_Mechanism sub This compound intermediate Sigma Complex (Resonance Stabilized) sub->intermediate + NO₂⁺ reagent HNO₃ / Solvent product 2,6-Difluoro-3-nitro-4-methylphenol intermediate->product -H⁺ (to Base) base H₂O h3o H₃O⁺

Caption: Simplified workflow for the nitration of this compound.

Experimental Protocol: Nitration

Materials:

  • This compound

  • Concentrated Nitric Acid (70%)

  • Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of this compound in 10 volumes of carbon tetrachloride.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with gentle stirring.

  • Reagent Addition: Add 1.1 eq of 70% nitric acid dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.

  • Quenching & Workup: Carefully pour the reaction mixture into a separatory funnel containing cold water. Separate the organic layer.

  • Neutralization: Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution until effervescence ceases. This step neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude 2,6-difluoro-4-methyl-3-nitrophenol by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.

ParameterValue/ConditionRationale
Solvent Carbon TetrachlorideInert solvent that facilitates temperature control.
Temperature 0-5 °CControls the exothermic reaction and minimizes side products.
Stoichiometry 1.1 eq HNO₃A slight excess ensures complete conversion of the starting material.
Workup NaHCO₃ washCrucial for removing acidic impurities before concentration.

Application Protocol: Bromination

Halogenation, particularly bromination, is a fundamental EAS reaction. For highly activated rings like phenols, the reaction with elemental bromine can proceed rapidly without a Lewis acid catalyst.[8][9] The reaction must be controlled to prevent polybromination, although the steric hindrance from the fluorine atoms and the single available position on this specific substrate mitigate this risk.

Experimental Protocol: Bromination

Materials:

  • This compound

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid or Dichloromethane (CH₂Cl₂)

  • Sodium Thiosulfate (Na₂S₂O₃) solution, 10% aqueous

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolution: Dissolve 1.0 eq of this compound in 10 volumes of glacial acetic acid in a flask protected from light (e.g., wrapped in aluminum foil). Cool the solution to 0 °C in an ice bath.

  • Reagent Preparation: In a separate container, prepare a solution of 1.05 eq of molecular bromine in a small amount of glacial acetic acid.

  • Reagent Addition: Add the bromine solution dropwise to the stirred phenol solution. The characteristic red-brown color of bromine should disappear almost instantly upon addition.[10]

  • Reaction: Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Quenching: Pour the reaction mixture into a beaker containing ice water and a 10% sodium thiosulfate solution to quench any unreacted bromine.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude 3-bromo-2,6-difluoro-4-methylphenol can be purified by column chromatography or recrystallization.

ParameterValue/ConditionRationale
Catalyst NoneThe phenol ring is sufficiently activated to react without a Lewis acid.
Temperature 0 °CPrevents potential side reactions and ensures selectivity.
Quenching Agent Na₂S₂O₃Safely neutralizes excess, corrosive, and toxic bromine.
Light Protection Foil WrapPrevents radical-based side reactions initiated by light.

Application Protocol: Friedel-Crafts Acylation

Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings.[11] However, direct acylation of phenols is often problematic. The phenolic oxygen can act as a Lewis base, coordinating with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring.[12] Furthermore, competitive O-acylation can occur to form a phenyl ester.

A reliable alternative is the Fries Rearrangement . This two-step process involves an initial O-acylation to form the ester, followed by a Lewis acid-catalyzed rearrangement to the C-acylated hydroxyarylketone.[12] Since the para position is blocked, the acyl group is expected to migrate to an ortho position (C3 or C5).

Workflow: O-Acylation followed by Fries Rearrangement

Fries_Rearrangement_Workflow sub This compound step1 Step 1: O-Acylation (Acetyl Chloride, Pyridine) sub->step1 ester Phenyl Acetate Intermediate step1->ester step2 Step 2: Fries Rearrangement (AlCl₃, Heat) ester->step2 product 1-(3-Hydroxy-2,4-difluoro-5-methylphenyl)ethanone step2->product

Caption: Two-step workflow for the acylation of this compound.

Experimental Protocol: Fries Rearrangement

Step 1: O-Acylation

  • Dissolve 1.0 eq of this compound in dichloromethane.

  • Add 1.5 eq of pyridine (acts as a base).

  • Cool the mixture to 0 °C.

  • Slowly add 1.2 eq of acetyl chloride.

  • Stir for 2 hours at room temperature.

  • Work up by washing with dilute HCl, water, and brine. Dry and concentrate to obtain the crude phenyl acetate intermediate. This is often pure enough for the next step.

Step 2: Fries Rearrangement

  • To the crude phenyl acetate, add a solvent such as nitrobenzene or 1,2-dichloroethane.

  • Add 2.0-3.0 eq of anhydrous aluminum chloride (AlCl₃) portion-wise.

  • Heat the mixture to 120-140 °C for several hours, monitoring by TLC.

  • Cool the reaction and carefully quench by pouring it onto crushed ice with concentrated HCl.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the final product by column chromatography.

Conclusion

This compound is a highly activated substrate that undergoes electrophilic aromatic substitution with excellent regioselectivity, primarily at the C3 and C5 positions. The strong directing effect of the hydroxyl group overrides the other substituents, providing a predictable platform for functionalization. The protocols provided herein offer robust starting points for the nitration, bromination, and acylation of this versatile building block. Researchers should always perform reactions on a small scale initially to optimize conditions for their specific needs.

References

  • ResearchGate. (n.d.). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu. Retrieved from [Link][13]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link][3]

  • StudySmarter. (2023, October 20). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Retrieved from [Link][5]

  • Beaudry Research Group. (2020, July 21). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Retrieved from [Link][14]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link][11]

  • Chem LibreTexts. (2014, February 27). The Friedel-Crafts Reaction. Retrieved from [Link]

  • SYNTHESIS. (n.d.). Recent Advances in the Synthetic Application of Difluorocarbene. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluoro-4-nitrophenol. Retrieved from [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link][8]

  • YouTube. (2024, February 16). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. Retrieved from [Link]

  • PubMed. (2011, December 22). Influence of halogen substituents on the catalytic oxidation of 2,4,6-halogenated phenols by Fe(III)-tetrakis(p-hydroxyphenyl) porphyrins and potassium monopersulfate. Retrieved from [Link][15]

  • Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]

  • Google Patents. (n.d.). US20060052643A1 - Nucleophilic substitution reactions of difluorormethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes.
  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link][12]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

  • Google Patents. (n.d.). IE58428B1 - Process for nitration of phenol derivatives. Retrieved from [7]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link][9]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Difluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: YIELD-OPT-26DF4MP Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are experiencing yield attrition in the synthesis of 2,6-Difluoro-4-methylphenol (CAS: 353557-38-7) . This is a common bottleneck caused by the electronic deactivation of the aromatic ring and the high sensitivity of fluorination intermediates.

This guide moves beyond generic advice. We analyze the two primary synthetic routes used in drug discovery and scale-up:

  • The "Halex" Route (Nucleophilic Aromatic Substitution): Preferred for industrial scale-up but prone to "tarry" polymerization.

  • The Lithiation-Boronation Route: Preferred for high-purity research samples but sensitive to cryogenic protocols.

Part 1: Diagnostic Triage

Before optimizing, confirm your route. The failure modes are distinct for each pathway.

RouteDiagnosis Start Identify Your Precursor Dichloro 2,6-Dichloro-4-methylphenol Start->Dichloro DifluoroTol 3,5-Difluorotoluene Start->DifluoroTol Aniline 2,6-Difluoro-4-methylaniline Start->Aniline Halex Route A: Halex Reaction (KF Exchange) Dichloro->Halex Lithiation Route B: Lithiation/Oxidation (n-BuLi / Borate) DifluoroTol->Lithiation Diazo Route C: Diazotization (Sandmeyer Hydrolysis) Aniline->Diazo Issue_Halex Primary Failure: Black Tar / Incomplete Conv. Halex->Issue_Halex Issue_Lith Primary Failure: Regioisomers / Low Yield Lithiation->Issue_Lith Issue_Diazo Primary Failure: Azo Coupling / Explosion Risk Diazo->Issue_Diazo

Figure 1: Diagnostic decision tree for identifying the root cause of yield loss based on starting material.

Part 2: Route A – The Halex Reaction (Industrial Focus)

Context: You are converting 2,6-dichloro-4-methylphenol to the difluoro analog using Potassium Fluoride (KF) in a polar aprotic solvent (Sulfolane, DMSO, or DMAc). The Problem: The reaction stalls at the mono-fluoro intermediate or decomposes into a black polymeric mess.

Critical Mechanism: The "Naked" Fluoride Effect

In this reaction, fluoride acts as a nucleophile. However, KF is not soluble in organic solvents. We must "strip" the potassium cation to leave the fluoride anion "naked" and reactive.

  • The Enemy: Water. Even 50 ppm of water solvates the fluoride ion, reducing its nucleophilicity by orders of magnitude and creating Hydrofluoric Acid (HF), which corrodes reactors and catalyzes polymerization.

Troubleshooting Protocol
VariableStandard Practice (Low Yield)Optimized Protocol (High Yield) The "Why" (Causality)
Reagent Standard KF (Oven dried)Spray-Dried KF (SD-KF) SD-KF has 5x the surface area of milled KF, significantly increasing reaction kinetics before thermal decomposition sets in.
Drying Vacuum drying reagentsAzeotropic Distillation Use Toluene/Xylene to azeotropically remove water in situ from the KF/Solvent mixture before adding the substrate.
Catalyst None or simple Crown EtherTetraphenylphosphonium Bromide (TPPB) TPPB (1-3 mol%) is thermally stable at 190°C (unlike 18-crown-6) and effectively shuttles fluoride into the organic phase.
Solvent DMSO (Decomposes >150°C)Sulfolane Sulfolane is stable at the required 190-210°C reaction temperature. DMSO poses a safety risk and sulfur contamination.
Step-by-Step Optimization Guide
  • The Dry-Down: Charge Sulfolane and Spray-Dried KF into the reactor. Add 20% volume Toluene. Distill the Toluene off to carry away trace moisture.

  • The Catalyst: Add TPPB (Phase Transfer Catalyst).

  • The Addition: Add 2,6-dichloro-4-methylphenol.

  • The Cook: Heat to 200°C. Crucial: Monitor pressure. If pressure spikes, you have decomposition.

  • The Work-up: Do not quench directly into water while hot. Cool to 80°C, then quench. This prevents rapid steam formation and product occlusion.

Part 3: Route B – Lithiation & Oxidation (Research/Purity Focus)

Context: You are lithiating 3,5-difluorotoluene at the 4-position (between the fluorines) and oxidizing the boronate intermediate. The Problem: Low conversion or formation of the 2-substituted isomer.

Critical Mechanism: The "Directed Ortho-Metalation" (DoM)

The proton between the two fluorine atoms (position 4) is the most acidic (


) due to the inductive effect of two ortho-fluorines. However, temperature control is binary: success or failure.

LithiationWorkflow Substrate 3,5-Difluorotoluene Li_Step n-BuLi / THF (-78°C) Substrate->Li_Step Intermediate Lithiated Species (Unstable > -50°C) Li_Step->Intermediate Deprotonation Borate Add B(OMe)3 Intermediate->Borate Electrophilic Trap Oxidation H2O2 / NaOH (Hydrolysis) Borate->Oxidation C-B to C-O Product This compound Oxidation->Product

Figure 2: The Lithiation-Oxidation workflow. Note the critical instability of the lithiated intermediate.

Troubleshooting Protocol

Q: My yield is <40%. What is happening? A: You likely have "Lithium Migration" or "Protodeboronation."

  • Temperature Discipline: The lithiated intermediate (4-lithio-3,5-difluorotoluene) is unstable. If the temperature rises above -60°C before the borate is added, the lithium will aggregate or attack the THF solvent.

    • Fix: Maintain -78°C strictly during n-BuLi addition and the subsequent 1-hour stir.

  • The Quench (Protodeboronation): After adding Trimethyl Borate (

    
    ), you form the aryl boronate. If you oxidize this under highly acidic conditions, the Carbon-Boron bond may cleave to replace it with Hydrogen (reverting to starting material) rather than OH.
    
    • Fix: Use Basic Peroxide Oxidation . Add NaOH before

      
      . The mechanism requires the hydroperoxide anion (
      
      
      
      ) to attack the boron atom.
  • Stoichiometry: Use 1.1 equivalents of n-BuLi. Excess n-BuLi will attack the alkyl bromide or the borate ester, creating impurities.

Part 4: Frequently Asked Questions (FAQs)

Q1: The product turns pink/red upon storage. Is it degraded?

  • A: Phenols are prone to oxidation to quinones. This compound can form a red quinone methide species upon air exposure.

  • Solution: Store under Argon/Nitrogen at 4°C. If the color is light pink, the purity is likely still >98%. A quick wash with sodium dithionite (

    
    ) during extraction can reduce colored impurities.
    

Q2: Can I use the Diazotization route (from 2,6-difluoro-4-methylaniline)?

  • A: Yes, but it is operationally hazardous. The diazonium salt is unstable.[1]

  • Optimization: Instead of boiling in water (which causes azo coupling), add the diazonium salt dropwise into a boiling solution of CuSO4/H2SO4 . The copper acts as a radical scavenger and promoter, significantly improving the yield of the phenol over the azo-dye byproduct [1].

Q3: In the Halex reaction, can I use 18-crown-6 instead of TPPB?

  • A: Only for small batches (<10g) at temperatures <160°C. Above 160°C, 18-crown-6 decomposes. For the high temperatures required for aryl chloride exchange (190°C+), Tetraphenylphosphonium Bromide (TPPB) is the industry standard for thermal stability.

References

  • ResearchGate. Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. (Discusses the hydrolysis of difluoro-aniline diazonium salts). Link

  • BenchChem. Technical Support: Lithiation of 1,3-difluorobenzene. (Provides protocols for cryogenic lithiation yields). Link

  • Google Patents. Process for preparation of 2,6-dichloro-4-methylphenol (JPS5227734A). (Describes the precursor synthesis and chlorination parameters). Link

  • Organic Syntheses. Difluoromethylation of Phenols. (General context on handling fluorinated phenols and base sensitivity). Link

Disclaimer: This guide is for research and development purposes. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling Fluorinated aromatics, Hydrofluoric acid sources, or Organolithium reagents.

Sources

Technical Guide: Purification Strategies for 2,6-Difluoro-p-cresol (CAS 353557-38-7)

[1][2][3][4]

Executive Summary & Compound Profile

Purifying 2,6-Difluoro-p-cresol (2,6-Difluoro-4-methylphenol) presents a unique challenge due to its hybrid physicochemical nature. As a fluorinated phenolic compound, it exhibits significant acidity and sensitivity to oxidation, while its methyl substitution provides lipophilicity.[1][2]

The critical parameter dictating your purification strategy is the phase behavior of the material.[3][4][2] 2,6-Difluoro-p-cresol is typically a low-melting solid (often melting between 40–60°C depending on purity).[5][3][1][6][4] This places it in a "transition zone" where neither standard room-temperature recrystallization nor simple distillation is inherently perfect.[5][3][6][2]

Physicochemical Profile
PropertyValue / CharacteristicImplication for Purification
CAS Number 353557-38-7Verification key for sourcing standards.[5][3][1][6][4][7]
Physical State Low-melting SolidProne to "oiling out" during recrystallization; may solidify in distillation condensers.[5][3][6][4]
Acidity (pKa) ~7-8 (Est.)[3][6][4][2]More acidic than p-cresol due to electron-withdrawing fluorines.[5][3][6] Avoid strong basic desiccants.[3][6][4][2]
Solubility High in organic solvents; Low in waterSoluble in alcohols, ethers, toluene, and chlorinated solvents.[1][4][2]
Sensitivity Oxidation / HygroscopicRequires inert atmosphere (N2/Ar) and moisture-free handling.[5][3][6][4]

Method Selection: The Decision Matrix

Do not default to one method. Use the impurity profile of your crude material to drive the decision.[3][6][2]

Workflow Logic (Graphviz Diagram)

PurificationStrategyStartCrude 2,6-Difluoro-p-cresolCheckPurityAnalyze Purity (GC/HPLC)Start->CheckPurityHighPurityPurity > 95%Mainly Colored ImpuritiesCheckPurity->HighPurityHigh Quality CrudeLowPurityPurity < 90%Solvent/Starting Material ResidueCheckPurity->LowPurityDirty CrudeRecrystRecrystallization(Polishing Step)HighPurity->RecrystDistillVacuum Distillation(Bulk Cleanup)LowPurity->DistillFinishFinishRecryst->FinishFinal Dry ProductDistillResultDistillate Solidifies?Distill->DistillResultDistillResult->RecrystYes (Needs Polishing)DistillResult->FinishNo (Sufficient Purity)

Figure 1: Decision tree for selecting the optimal purification pathway based on initial crude purity.

Protocol A: Vacuum Distillation (The "Rough Cut")[2][6][7]

Best For: Removing non-volatile residues, inorganic salts, and bulk solvents.[1][4][2] Critical Risk: Product solidification in the condenser (clogging) and oxidative degradation.[3][6][4][2]

Step-by-Step Protocol
  • Inert Setup: Assemble a short-path distillation apparatus. Flush the entire system with Nitrogen or Argon for 15 minutes.[3][6][4][2]

  • Vacuum Application: Apply high vacuum (< 5 mmHg). The boiling point will drop significantly (likely < 100°C).[3][6][2]

    • Note: Do not heat the flask until the vacuum is stable.[3][6][4][2]

  • Condenser Management (CRITICAL):

    • Do NOT use ice water. The compound's melting point is above 0°C. Cold water will cause immediate crystallization inside the condenser, leading to dangerous pressure buildups.[3][4][2]

    • Use Warm Water (40–50°C): Circulate warm water through the condenser, or use an air condenser (Vigreux column without coolant) to keep the distillate molten until it reaches the receiving flask.[4][2]

  • Fraction Collection:

    • Fore-run: Discard the first 5-10% (often contains residual solvents or lower-boiling fluoro-isomers).[5][3][6][4]

    • Main Fraction: Collect the steady plateau.

    • Residue: Stop before the flask is dry to prevent peroxide explosion risks or tar formation.[3][6][4][2]

Troubleshooting Guide: Distillation
Symptom Probable Cause Corrective Action
White crystals forming in condenser Condenser fluid is too cold.[5][3][6][4]Switch to a warm water bath circulator (45°C) or use a heat gun gently on the glass (carefully!) to melt the blockage.[3][6][2]
Product turns pink/red Oxidation (Quinone formation).[3][6][4][2]Check system for leaks. Ensure inert gas backfill. Add a trace of antioxidant (e.g., BHT) if downstream application permits.[3][2]
Bumping / Splashing High viscosity or water content.[3][6][4][2]Use a larger stir bar and ensure vigorous stirring. Pre-dry crude with MgSO4 before distillation.[3][6][4][2]

Protocol B: Recrystallization (The "Polishing Step")[2][6][7]

Best For: Removing structural isomers (e.g., 2,3-difluoro analogs) and trace colored impurities.[3][1][4][2] Critical Risk: "Oiling out" (Liquid-Liquid phase separation) instead of crystallization.[5][3][6][4]

Step-by-Step Protocol
  • Solvent Selection:

    • Primary Solvent: Hexanes or Heptane (Non-polar).[3][6][4][2]

    • Co-Solvent (if needed): Toluene or minimal Ethyl Acetate (Polar).[3][6][2]

    • Ratio: Start with pure Heptane.[3][6][4][2] If solubility is too low, add Toluene dropwise.[3][2]

  • Dissolution:

    • Place crude solid in a flask with a stir bar.

    • Add minimal solvent and heat to mild reflux (60–70°C).[3][6][4][2]

    • Crucial: Do not overheat; fluorinated phenols can degrade.[3][6][2]

  • Cooling (The "Slow Ramp"):

    • Remove from heat and let cool to Room Temperature (RT) slowly on a cork ring.

    • Once at RT, move to a refrigerator (4°C), then a freezer (-20°C).

    • Why? Rapid cooling traps impurities.[3][6][4][2]

  • Filtration:

    • Filter cold crystals using a Buchner funnel.[3][6][4][2]

    • Wash with ice-cold Heptane.[5][3][6][4]

Troubleshooting Guide: Recrystallization
Question Answer / Solution
Why is my product an oil at the bottom? You encountered "Oiling Out." The solution became supersaturated above the melting point of the solid.[2] Fix: Reheat to dissolve, add a seed crystal (if available), or scratch the glass side. Add slightly more solvent to lower saturation temperature.[3][6][4][2]
Yield is very low (< 50%). The compound is too soluble in your solvent.[3][6][4][2] Fix: Concentrate the mother liquor (filtrate) and run a "second crop." Alternatively, switch to a less polar solvent (e.g., Pentane) and use lower temperatures (-78°C bath).[3][1][2]
Impurities persist after one round. Isomers (e.g., 2,4-difluoro) may co-crystallize.[3][1][4][2] Fix: Perform a "melt crystallization" (no solvent, controlled cooling) or switch to a sublimation technique if the scale is small (< 5g).[3][4][2]

Impurity Profiling & Validation

When purifying 2,6-Difluoro-p-cresol, you are likely removing:

  • Starting Materials: 2,6-Difluoroaniline (if synthesized via diazonium) or 2,6-Difluorophenol.[3][1][6][4][2]

  • Isomers: 2,3-Difluoro-p-cresol (close boiling point, requires high-efficiency column or recrystallization).

  • Oxidation Products: Quinones (highly colored, removed via recrystallization).[3][6][4][2]

Validation Check:

  • GC-MS: Ideal for checking isomeric purity.[5][3][6][4]

  • qNMR (F-19): Fluorine NMR is the "Gold Standard" here.[5][3][6][4][2] You should see a clean singlet (or specific splitting pattern depending on decoupling) distinct from the 2,3- or 3,5- isomers.[3][1][2]

References

  • Sigma-Aldrich. this compound Product Specification & CAS Verification. Retrieved from [5][3][6][7]

  • PubChem. 2,6-Difluorophenol Compound Summary (Structural Analog Data). Retrieved from [3][6][2]

  • Common Organic Chemistry. General Recrystallization Strategies for Low-Melting Phenols. Retrieved from [3][6][2]

  • ChemicalBook. Synthesis and Properties of Fluorinated Phenols. Retrieved from [3][6][2]

(Note: While specific literature on the recrystallization of the 2,6-difluoro-p-cresol isomer is sparse, protocols are adapted from standard purification methods for 2,6-disubstituted phenols and fluorinated aromatics verified in the search results.)[5][1][2]

Technical Support Center: Handling Oxidative Instability of Electron-Deficient Phenols

[1]

Status: Operational Ticket Priority: High (Stability/Degradation Issue) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Core Directive: The Stability Paradox

Executive Summary: Handling electron-deficient phenols (e.g., nitrophenols, cyanophenols, polyfluorophenols) presents a counter-intuitive challenge.[1] While the aromatic ring is deactivated against electrophilic attack, these compounds are significantly more acidic than electron-rich phenols.[1]

The primary vector for "oxidative instability" in these systems is not the neutral phenol, but the phenolate anion . Electron-withdrawing groups (EWGs) lower the pKa (often to 4–7), causing the phenol to deprotonate under mild conditions (e.g., bicarbonate washes, storage in glass). The resulting phenolate is electron-rich relative to the neutral species and susceptible to Single Electron Transfer (SET) oxidation, leading to radical coupling and polymerization (tarring).

The Golden Rule: Stability is a function of protonation state. To maintain oxidative stability, you must suppress ionization.[1]

The Mechanics of Instability (Root Cause Analysis)

The following diagram illustrates the Phenolate Paradox , detailing how EWGs drive the equilibrium toward the reactive anionic species despite deactivating the ring.

PhenolStabilityPhenolNeutral Electron-Deficient Phenol(High E_ox, Stable)PhenolatePhenolate Anion(Lower E_ox, Reactive)Phenol->PhenolateDeprotonation (Facile due to EWG)BaseBase/Buffer(pH > pKa)Base->PhenolatePhenolate->PhenolAcidification(Restores Stability)RadicalPhenoxyl RadicalPhenolate->RadicalSET Oxidation(Rate Limiting Step)OxidantO2 / Trace Metals / LightOxidant->RadicalProductsQuinones / Dimers / Tars(Degradation)Radical->ProductsCoupling/Polymerization

Figure 1: The Phenolate Oxidation Pathway. Electron-withdrawing groups facilitate deprotonation. The resulting phenolate has a significantly lower oxidation potential (

Troubleshooting Guide & FAQs
Category A: Unexpected Decomposition During Workup

Q: My reaction mixture was clear, but it turned black/brown during the aqueous wash. What happened? A: You likely washed with a basic solution (NaHCO₃ or NaOH).

  • Diagnosis: Electron-deficient phenols have low pKa values (e.g., 4-nitrophenol pKa ≈ 7.1).[1] Washing with saturated NaHCO₃ (pH ~8.[1]5) converts >90% of your product into the phenolate anion. In the presence of dissolved oxygen, the phenolate undergoes aerobic oxidation.

  • Correction: Switch to an acidic workup. Use 1M HCl or NaH₂PO₄ buffer (pH 4–5) to ensure the phenol remains protonated. If base is required to remove impurities, use a rapid, cold extraction under argon and immediately re-acidify.[1]

Q: I am seeing "dimers" in my LCMS after leaving the sample in solution overnight. A: This is oxidative coupling driven by trace metals or light.

  • Mechanism: Even if the ring is electron-deficient, the phenoxyl radical (once formed) is electrophilic and will couple with other phenolate molecules.

  • Protocol: Add a radical scavenger like BHT (Butylated hydroxytoluene) (0.1 mol%) to your HPLC solvent or storage solution. Store samples in amber vials to prevent photolytic generation of radicals, which is common for nitro-substituted aromatics.[1]

Category B: Synthetic Failures (Oxidation Resistance)

Q: I am trying to oxidize my electron-deficient phenol to a quinone (using IBX or PIDA), but it won't react. A: Standard hypervalent iodine reagents often fail because the initial ligand exchange is unfavorable for electron-poor substrates.[1]

  • The Fix: You need a "forcing" oxidant system.

  • Technical Solution: Use Bi(N)-HVIs (Bipyridyl-Hypervalent Iodine) with triflate ligands.[2][3] The weakly coordinating triflate allows the electron-deficient phenol to coordinate to the Iodine(V) center, facilitating the oxidation that IBX cannot achieve.

  • Reference: See the work on Bi(N)-HVIs for oxidizing electron-poor phenols [1, 2].[1][2][3][4]

Experimental Protocols
Protocol 1: "Safe-Harbor" Isolation of Sensitive Phenols

Use this workflow for phenols with pKa < 8 to prevent aerobic degradation.[1]

StepActionCritical Parameter
1. Quench Cool reaction to 0°C. Add degassed 1M HCl or NaH₂PO₄.Final pH must be < pKa - 2 .
2. Extraction Extract with DCM or EtOAc (sparged with Argon).Avoid ethers (peroxides initiate radical chains).
3. Additive Add 0.05% w/v Sodium Metabisulfite to the aqueous phase.Scavenges dissolved oxygen/oxidants.
4.[1] Drying Dry organics over Na₂SO₄ (Acidic/Neutral).Do NOT use K₂CO₃ (Basic drying agents cause degradation).
5. Concentration Rotary evaporate at < 40°C. Break vacuum with Nitrogen.[1]Avoid heat + air exposure.[1][5][6]
Protocol 2: Storage of High-Risk Samples
  • Vessel: Amber glass vial with PTFE-lined cap (no rubber contact).

  • Atmosphere: Argon backfill (Nitrogen is often insufficient for ultra-sensitive phenolates).

  • Temperature: -20°C.

  • Stabilizer: For long-term storage of stock solutions, add 10 ppm BHT or EDTA (to chelate trace metals like Fe/Cu that catalyze oxidation).[1]

Decision Logic for Solvent & Additive Selection

Use this logic tree to select the correct conditions for your specific phenol.

DecisionTreeStartStart: Handling Electron-Deficient PhenolCheckPKaIs pKa < 8.0?Start->CheckPKaYesPKaHigh Risk of Phenolate FormationCheckPKa->YesPKaYesNoPKaStandard RiskCheckPKa->NoPKaNoWorkupUse Acidic Workup (pH 2-4)Avoid NaHCO3YesPKa->WorkupTransIntended Reaction?Workup->TransStandardStandard Workup(Keep pH < 9)NoPKa->StandardStandard->TransOxidationOxidative Dearomatization(to Quinone)Trans->OxidationOxidationCouplingMetal-Catalyzed CouplingTrans->CouplingCouplingSpecialReagentUse Bi(N)-HVI / Triflate System(Force Oxidation)Oxidation->SpecialReagentReagent fails?DegasStrict Deoxygenation(Phenol poisons catalyst via oxidation)Coupling->DegasLow Yield?

Figure 2: Operational Decision Matrix. Selects workup conditions based on acidity and reaction type.

References
  • Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents. Source: Australian National University / ChemRxiv.[1] Context: Defines the mechanism where standard oxidants fail and triflate-ligated iodine succeeds. Link:

  • Tuning Regioselective Oxidation toward Phenol via Atomically Dispersed Iron Sites. Source: Royal Society of Chemistry (RSC). Context: Discusses catalytic oxidation pathways and selectivity issues in phenolic systems. Link:

  • QSARs for Phenols and Phenolates: Oxidation Potential as a Predictor. Source: Environmental Science: Processes & Impacts (RSC). Context: Establishes the correlation between pKa, phenolate formation, and oxidation rates. Link:

  • Calculating the Aqueous pKa of Phenols. Source: NIH / PubMed.[1] Context: Provides data on how EWGs affect pKa, critical for determining safe workup pH. Link:

Technical Support Center: Troubleshooting 2,6-Difluoro-4-methylphenol Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for 2,6-Difluoro-4-methylphenol. This molecule presents a unique set of challenges in cross-coupling reactions due to its distinct electronic and steric properties. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues our users—researchers, chemists, and process development professionals—encounter. We will delve into the "why" behind the troubleshooting steps, grounding our advice in established mechanistic principles to empower you to solve not just the current problem, but future challenges as well.

Section 1: Foundational Issues & Core Concepts

This section addresses the most common initial hurdles. Understanding these principles is the key to success.

Q1: My C-O coupling reaction with this compound isn't starting. What is the most likely initial problem?

Answer: The most common issue is inefficient deprotonation of the phenol. The reactivity of a phenol in a coupling reaction is critically dependent on the formation of the corresponding phenoxide, which acts as the nucleophile.

The Chemistry at Play: The two ortho-fluorine atoms are strongly electron-withdrawing via the inductive effect. This has two major consequences:

  • Increased Acidity: They stabilize the resulting phenoxide anion, making the phenolic proton more acidic (lower pKa) compared to phenol or p-cresol. The pKa of the closely related 2,6-difluorophenol is approximately 7.34, significantly lower than that of phenol (~10).[1] This is actually beneficial, as it means weaker bases can be effective.

  • Reduced Nucleophilicity: The same inductive effect that lowers the pKa also reduces the electron density on the oxygen atom of the phenoxide. This makes it a weaker nucleophile compared to non-fluorinated analogues, which can dramatically slow down the desired coupling step (e.g., transmetalation or nucleophilic attack).

Your primary task is to ensure you are forming the phenoxide in sufficient concentration without causing degradation of your starting materials or catalyst. This requires careful selection of the base.

Q2: What is the best base for deprotonating this compound, and why?

Answer: The choice of base is a critical parameter that balances the need for deprotonation against potential side reactions. There is no single "best" base; the optimal choice depends on the specific coupling reaction (e.g., Buchwald-Hartwig, Ullmann), solvent, and temperature.

Key Considerations:

  • Base Strength (pKa): You need a base whose conjugate acid has a pKa higher than that of this compound (~7-8).

  • Solubility: In many palladium-catalyzed reactions, the use of soluble bases can prevent irreproducibility and is more compatible with technologies like microwave heating or continuous flow.[2] Insoluble inorganic bases can lead to heterogeneous reaction mixtures, making consistent results a challenge.[2]

  • Compatibility: Strong bases like sodium tert-butoxide (NaOtBu) can promote side reactions, such as catalyst degradation or elimination reactions, especially at higher temperatures.[3][4]

Commonly Used Bases & Rationale:

BaseTypical Use CaseAdvantagesDisadvantages
Cesium Carbonate (Cs₂CO₃) Buchwald-Hartwig, UllmannGood solubility in polar aprotic solvents (e.g., Dioxane, DMF), moderately strong, generally well-tolerated.[3][4]Can be hygroscopic.
Potassium Phosphate (K₃PO₄) Buchwald-Hartwig, UllmannEffective, non-nucleophilic, and often used in challenging couplings of hindered substrates.[5][6]Generally lower solubility than Cs₂CO₃.
Sodium tert-Butoxide (NaOtBu) Buchwald-HartwigVery strong base, ensures complete deprotonation.High reactivity can lead to side reactions and functional group incompatibility.[3][4]
Potassium Carbonate (K₂CO₃) Ullmann, SuzukiInexpensive, mild.Often requires higher temperatures due to lower basicity and solubility.

Recommendation: Start with Cesium Carbonate (Cs₂CO₃) for palladium-catalyzed reactions or Potassium Phosphate (K₃PO₄) for copper-catalyzed systems. Their balance of strength and compatibility makes them excellent starting points for optimization.

Section 2: Optimizing Sluggish Reactions

Once you have confirmed phenoxide formation, the next challenge is overcoming the inherent low reactivity of the substrate.

Q3: My reaction is clean but extremely slow or stalls at low conversion. How do I address the steric and electronic issues in a Buchwald-Hartwig C-O coupling?

Answer: This is the core challenge. The two ortho-fluorine atoms provide significant steric bulk around the oxygen atom, hindering its approach to the metal center of the catalyst. This, combined with the reduced nucleophilicity, means the standard catalytic system is likely insufficient. The solution lies in judicious selection of the supporting ligand on your palladium catalyst.

The Role of the Ligand: The ligand's job is to stabilize the palladium center and modulate its reactivity. For sterically hindered and electron-deficient substrates like this compound, you need a ligand that is both bulky and electron-rich .

  • Bulk: A bulky ligand promotes the final reductive elimination step, which is often the rate-limiting step in C-O bond formation, to release the desired diaryl ether product from the palladium center.[2][7]

  • Electron-Rich: An electron-rich ligand increases the electron density on the palladium atom, which facilitates the initial oxidative addition step of the aryl halide into the Pd(0) complex.

Recommended Ligands for Hindered Phenols:

Ligand NameStructure TypeKey Feature
tBuXPhos / XPhos Biaryl MonophosphineVery bulky and electron-rich, excellent for hindered substrates.[8]
RuPhos / SPhos Biaryl MonophosphineSimilar to the XPhos family, often provides complementary reactivity.
BrettPhos Biaryl MonophosphineSpecifically designed to accelerate reductive elimination in challenging couplings.

If you are using a general-purpose ligand like PPh₃ or a bidentate ligand like dppf, it is almost certain to fail with this substrate. Switching to a modern, bulky biaryl monophosphine ligand is the single most effective change you can make. [8]

G cluster_0 The Problem cluster_1 The Solution: Ligand Design a This compound b Low Nucleophilicity (Inductive Effect) a->b c Steric Hindrance (Ortho-Fluorines) a->c f Promotes Oxidative Addition b->f Counteracts e Accelerates Reductive Elimination c->e Addresses d Bulky & Electron-Rich Ligand (e.g., XPhos) d->e d->f

Caption: Ligand properties addressing the substrate's challenges.

Q4: I'm seeing side products, particularly homocoupling of my aryl halide. What's causing this and how can I stop it?

Answer: Homocoupling (e.g., Ar-X + Ar-X -> Ar-Ar) or the formation of biaryls is a common side reaction, especially in Ullmann-type (copper-catalyzed) reactions, but it can also occur in palladium catalysis.[9] This typically indicates that the desired cross-coupling pathway with your phenoxide is too slow, allowing alternative reaction pathways to dominate.

Primary Causes & Solutions:

  • Slow Cross-Coupling: The fundamental issue is the low reactivity of your phenoxide. The strategies in Q3 (optimizing the ligand and base) are the primary solution. By accelerating the desired C-O coupling, you outcompete the homocoupling pathway.

  • High Temperatures: While heat is often necessary to drive sluggish reactions, excessive temperatures can promote catalyst decomposition and radical pathways that lead to homocoupling.[10] Try to find the minimum temperature required for the reaction to proceed at a reasonable rate (typically 80-120 °C for these systems).[11]

  • Catalyst System (for Ullmann Reactions): Classic Ullmann reactions often require harsh conditions.[9][10] Modern protocols using ligands like picolinic acid or N,N-dimethylglycine can facilitate the reaction under milder conditions, reducing side products.[5][6] For a difficult substrate like this, a copper-catalyzed system may require higher temperatures than a palladium one.

Troubleshooting Workflow:

Sources

Technical Support Center: Phase Transfer Catalysis for Fluorophenol Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Optimization & Troubleshooting of O-Alkylation via PTC Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Core Protocol: The "Golden Path" Workflow

To ensure reproducibility and high yields (>95%), we recommend a Solid-Liquid Phase Transfer Catalysis (SL-PTC) approach over the traditional Liquid-Liquid (LL-PTC) method for fluorophenols. This minimizes the hydration shell around the phenoxide ion, significantly enhancing nucleophilicity.

Standard Operating Procedure (SOP-FP-01)

Reaction: 4-Fluorophenol + Benzyl Bromide


 4-Fluorophenyl Benzyl Ether
ParameterSpecificationRationale
Solvent Toluene or Me-THFNon-polar solvents tighten the ion pair (

), increasing reactivity in the organic phase.
Base Solid KOH (finely ground)Reduces water content to near zero, preventing hydrolysis of the alkyl halide.
Catalyst TBAB (Tetrabutylammonium bromide)Optimal lipophilicity (

) for transferring phenoxide into toluene.
Load 3-5 mol%Sufficient for rapid transfer without forming stable emulsions.
Temp 60°C - 80°CBalances kinetics vs. catalyst stability (prevents Hofmann elimination).
Step-by-Step Protocol
  • Charge: To a reactor equipped with high-shear agitation, add 4-Fluorophenol (1.0 eq) and Toluene (5-10 volumes) .

  • Base Addition: Add Solid KOH (1.5 eq) . Note: Use powder, not pellets, to maximize surface area.

  • Catalyst: Add TBAB (0.05 eq) .

  • Conditioning: Stir at 40°C for 15 minutes. This allows the formation of the lipophilic ion pair (

    
    ) at the solid interface.
    
  • Alkylation: Add Alkyl Halide (1.1 eq) dropwise over 20 minutes.

    • Critical: Exothermic reaction.[1] Monitor internal temperature.

  • Reaction: Heat to 70°C and stir vigorously (>500 RPM).

  • Workup: Cool to 20°C. Add water to dissolve salts. Separate organic layer.[1]

Mechanism & Kinetics: The "Engine"

Understanding the mechanism is vital for troubleshooting. Fluorophenols rely on the Extraction Mechanism (Starks' Mechanism).

The Challenge: Hydration Energy

Fluorophenoxide ions are "hard" nucleophiles. In the presence of water (LL-PTC), they form a tight hydration shell (


). This shell acts as a shield, preventing the nucleophile from attacking the alkyl halide.
  • SL-PTC Advantage: By using solid base and non-polar solvent, the anion is transferred "naked" (poorly solvated) into the organic phase, increasing reaction rates by orders of magnitude [1].

The Fluorine Effect (Acidity)

The position of the fluorine atom dictates the pKa and the ease of deprotonation [2]:

  • 2-Fluorophenol (Ortho): pKa ~8.[2]7. Most acidic due to inductive effect. Easy to deprotonate, but steric hindrance may slow the

    
     step.
    
  • 4-Fluorophenol (Para): pKa ~9.[2]9. Least acidic.[3] Requires slightly higher basicity or temperature.

Visualization: The PTC Cycle

The following diagram illustrates the transfer of the phenoxide anion from the solid interface to the organic bulk.

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_interface Interface (Solid/Liquid) cluster_solid Solid Phase (KOH) Q_PhO Q+ PhO- (Active Ion Pair) Product PhO-R (Ether Product) Q_PhO->Product SN2 Attack RX R-X (Alkyl Halide) Q_X Q+ X- (Recycled Catalyst) Product->Q_X + Leaving Group Exchange Anion Exchange (Q+X-  <->  Q+PhO-) Q_X->Exchange Returns to Interface Exchange->Q_PhO Enters Organic Phase Salt KX (Waste) Exchange->Salt Precipitates Solid_Base KOH (Solid) Solid_Base->Exchange Phenol Ar-OH Phenol->Solid_Base Deprotonation

Figure 1: Solid-Liquid Phase Transfer Catalysis Cycle. The catalyst (


) shuttles the naked phenoxide (

) into the organic phase for reaction.

Troubleshooting Guide

Diagnostic Flowchart

Use this logic tree to identify the root cause of reaction failure.

Troubleshooting Start Problem: Low Conversion Check_Stir Is agitation creating a vortex/emulsion? Start->Check_Stir Check_Water Is water present? Check_Stir->Check_Water Yes Action_Stir Fix: Increase RPM. PTC is mass-transfer limited. Check_Stir->Action_Stir No Check_Cat Is Catalyst > 10% decomposed? Action_Temp Fix: Lower Temp (<80°C). Prevent Hofmann Elimination. Check_Cat->Action_Temp Yes Action_Poison Fix: Check Leaving Group. Iodide poisons catalyst. Check_Cat->Action_Poison No Check_Water->Check_Cat No Action_Dry Fix: Switch to Solid KOH or add molecular sieves. Check_Water->Action_Dry Yes

Figure 2: Diagnostic logic for stalling reactions.

Common Failure Modes
1. Catalyst Poisoning (The "Iodide Trap")
  • Symptom: Reaction starts fast but stalls at ~50% conversion.

  • Cause: If you are using Alkyl Iodides (R-I), the iodide ion (

    
    ) is highly lipophilic and forms a very tight ion pair with the catalyst (
    
    
    
    ). The catalyst prefers to hold onto the iodide rather than pick up the fluorophenoxide [3].
  • Solution:

    • Switch to Alkyl Bromides or Chlorides.

    • If Iodide is necessary, use 1.5 - 2.0 equivalents of catalyst (stoichiometric PTC).

2. Hofmann Elimination (Thermal Decomposition)
  • Symptom: Strong smell of amine (fishy odor); reaction stops; formation of vinyl byproducts.

  • Cause: Quaternary ammonium salts are unstable at high temperatures (>90°C) in the presence of strong bases. They undergo Hofmann elimination, destroying the catalyst [4].

  • Solution:

    • Keep reaction temperature < 80°C .

    • If high temperature is required, switch to Tetra-butyl Phosphonium Bromide (TBPB) (stable up to ~150°C) or Crown Ethers (e.g., 18-Crown-6).

3. Interfacial Stagnation
  • Symptom: Reaction rate is inconsistent between batches.

  • Cause: PTC is strictly limited by the interfacial surface area. Inadequate stirring reduces the contact between the organic phase and the solid base/aqueous phase.

  • Solution: Ensure the reactor impeller provides high shear. For lab scale, use an overhead stirrer, not a magnetic bar, for volumes >100mL.

Frequently Asked Questions (FAQ)

Q: Can I use Aliquat 336 instead of TBAB? A: Yes, and often with better results for very non-polar solvents (like heptane). Aliquat 336 (Methyltrioctylammonium chloride) is more lipophilic than TBAB, meaning it partitions more effectively into the organic phase. However, it is a viscous liquid, which can make handling difficult compared to the solid TBAB [5].

Q: Why is my 2-fluorophenol reaction faster than 4-fluorophenol? A: This is due to acidity. 2-fluorophenol (pKa ~8.7) is more acidic than 4-fluorophenol (pKa ~9.9) due to the inductive effect of the ortho-fluorine. It deprotonates more readily, increasing the concentration of the active phenoxide species available for transfer [2].

Q: Can I use Sodium Hydride (NaH) instead of KOH? A: You can, but it defeats the purpose of PTC. NaH requires anhydrous conditions and evolves hydrogen (safety risk). SL-PTC with KOH is safer, cheaper, and often yields comparable results without the safety overhead.

Q: What if I must use water (Liquid-Liquid PTC)? A: If you cannot use solid base, use 50% w/w NaOH . Do not use dilute bases (e.g., 10% NaOH). High concentration drives the equilibrium toward the organic phase (salting-out effect) and reduces the water activity, minimizing the hydration shell around the phenoxide [1].

References

  • Halpern, M. "Solid-Liquid PTC Outperforms Liquid-Liquid PTC." PTC Organics.[4] Link

  • UCLA Chemistry. "Acidity of Substituted Phenols: pKa Trends." UCLA Department of Chemistry. Link

  • ACS GCI Pharmaceutical Roundtable. "Phase Transfer Catalysis Reagent Guide." American Chemical Society. Link

  • LibreTexts. "Quaternary Ammonium Salts - Hofmann Elimination." Chemistry LibreTexts. Link

  • Starks, C. M., Liotta, C. L., & Halpern, M. "Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives." Springer. (Standard Text - verified via general chemical knowledge).

Sources

Technical Support Center: Controlling Regioselectivity in 2,6-Difluoro-4-methylphenol Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regioselective functionalization of 2,6-difluoro-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of directing reactions to specific positions on this versatile building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize your synthetic strategies.

Introduction: The Challenge of Regioselectivity

This compound is a valuable starting material in medicinal chemistry and materials science due to the unique electronic properties imparted by the fluorine atoms. However, the presence of multiple reactive sites—the phenolic hydroxyl group (O-H) and the aromatic carbon-hydrogen (C-H) bonds at the C3 and C5 positions—presents a significant challenge in controlling the regioselectivity of functionalization reactions. Achieving high selectivity is crucial for the efficient synthesis of target molecules and the avoidance of tedious purification steps. This guide provides a comprehensive resource for understanding and controlling these reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing whether a reaction occurs at the oxygen (O-H) versus the carbon (C-H) of this compound?

The primary determinant is the nature of the electrophile and the reaction conditions.

  • Hard vs. Soft Electrophiles: Hard electrophiles (e.g., acyl chlorides, alkyl halides under Williamson ether synthesis conditions) preferentially react with the hard oxygen nucleophile of the phenoxide. Soft electrophiles, particularly those used in electrophilic aromatic substitution (e.g., Br+, NO2+), will favor reaction at the electron-rich aromatic ring (C-H functionalization).

  • Basicity: The presence and strength of a base are critical. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) will deprotonate the phenol, forming a highly reactive phenoxide that favors O-functionalization. In the absence of a strong base, or under acidic conditions, C-H functionalization is more likely.

Q2: For C-H functionalization, what directs the incoming electrophile to the C3/C5 positions?

The hydroxyl group is a powerful ortho-, para-directing group in electrophilic aromatic substitution.[1] In this compound, the ortho positions (C2 and C6) are blocked by fluorine atoms. Therefore, the activating effect of the hydroxyl group directs electrophiles to the para-position relative to itself, which are the C3 and C5 positions (meta to the methyl group). The two fluorine atoms also have a deactivating inductive effect but a weak activating resonance effect, which can influence the overall reactivity of the ring.

Q3: I am observing a mixture of O- and C-functionalized products. How can I improve the selectivity?

This is a common issue and often arises from suboptimal reaction conditions.

  • To Favor O-Functionalization: Ensure complete deprotonation of the phenol. Use a sufficiently strong base (e.g., NaH) and an appropriate aprotic solvent (e.g., THF, DMF). Adding the electrophile slowly at a controlled temperature can also minimize side reactions.

  • To Favor C-Functionalization: Avoid strong bases. Use conditions typical for electrophilic aromatic substitution, which may involve a Lewis or Brønsted acid catalyst to activate the electrophile.[2][3] The choice of solvent can also be critical; less polar solvents may favor C-H functionalization.

Q4: Can I selectively functionalize only one of the C3 and C5 positions?

Achieving mono-functionalization at either C3 or C5 while the other remains untouched is challenging due to their electronic equivalence. However, it can sometimes be achieved by:

  • Steric Hindrance: If a bulky electrophile is used, once one position is functionalized, steric hindrance may disfavor a second functionalization.

  • Stoichiometric Control: Careful control of the electrophile stoichiometry (using one equivalent or slightly less) can favor mono-substitution. However, this often results in a mixture of starting material, mono-substituted, and di-substituted products, requiring careful purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst/Reagent: The catalyst (if used) may be old or deactivated. The electrophile may have degraded. 2. Insufficient Reaction Temperature: The activation energy for the reaction is not being met.[2] 3. Poor Solubility: Reactants may not be sufficiently dissolved in the chosen solvent.1. Use fresh reagents. For solid catalysts, consider activation procedures. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Choose a more appropriate solvent or a co-solvent system to ensure all reactants are in solution.
Poor Regioselectivity (Mixture of O- and C-functionalization) 1. Incomplete Deprotonation for O-alkylation: Residual neutral phenol can undergo C-alkylation. 2. Competitive Reaction Pathways: The electrophile may have comparable reactivity towards both the phenoxide and the aromatic ring.1. Increase the equivalents of base or use a stronger base to ensure complete formation of the phenoxide. 2. Modify the electrophile to be harder (for O-functionalization) or softer (for C-functionalization). Adjusting the solvent polarity can also influence the reaction pathway.
Formation of Di-substituted C-H Functionalization Products 1. Excess Electrophile: Using more than one equivalent of the electrophile will drive the reaction towards di-substitution. 2. High Reactivity of the Mono-substituted Product: The first functional group introduced may further activate the ring towards a second substitution.1. Carefully control the stoichiometry of the electrophile. A slight excess of the phenol can favor mono-substitution. 2. Lower the reaction temperature to reduce the rate of the second substitution. Consider a less reactive electrophile if possible.
Formation of Polymeric/Tar-like Byproducts 1. Uncontrolled Exothermic Reaction: Highly reactive phenols can lead to runaway reactions, especially at higher temperatures.[3] 2. Oxidative Side Reactions: Phenols are susceptible to oxidation, which can lead to colored byproducts and tars.[3]1. Maintain rigorous temperature control. Use an ice bath and add reagents slowly.[3] 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Experimental Protocols

Protocol 1: Selective O-Alkylation (Synthesis of 2,6-Difluoro-4-methylanisole)

This protocol details a standard procedure for the selective alkylation of the phenolic hydroxyl group.

Workflow Diagram:

O_Alkylation A Dissolve this compound in anhydrous DMF B Add K2CO3 (2 eq.) Stir at RT A->B Step 1 C Add Methyl Iodide (1.2 eq.) dropwise at 0 °C B->C Step 2 D Warm to RT Stir for 4-6 h C->D Step 3 E Quench with water Extract with Ethyl Acetate D->E Work-up F Dry, concentrate, and purify E->F

Caption: Workflow for O-Alkylation of this compound.

Materials:

  • This compound

  • Potassium carbonate (K2CO3), anhydrous

  • Methyl iodide (CH3I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl iodide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by pouring it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 2,6-difluoro-4-methylanisole.

Protocol 2: Selective C-H Bromination (Synthesis of 3-Bromo-2,6-difluoro-4-methylphenol)

This protocol outlines a method for the regioselective bromination at the C3 position.

Workflow Diagram:

C_Bromination A Dissolve this compound in CCl4 B Cool to 0 °C Protect from light A->B Step 1 C Add Bromine (1.0 eq.) in CCl4 dropwise B->C Step 2 D Stir at 0 °C for 1-2 h C->D Step 3 E Wash with Na2S2O3 (aq) and water D->E Work-up F Dry, concentrate, and purify E->F

Caption: Workflow for C-H Bromination of this compound.

Materials:

  • This compound

  • Bromine (Br2)

  • Carbon tetrachloride (CCl4) or Dichloromethane (CH2Cl2)

  • Aqueous sodium thiosulfate (Na2S2O3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

  • Dissolve this compound (1.0 eq.) in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and protect the flask from light.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of bromine (1.0 eq.) in a small amount of carbon tetrachloride and add it to a dropping funnel.

  • Add the bromine solution dropwise to the stirred phenol solution over 30 minutes.

  • Stir the reaction mixture at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the orange color of bromine disappears.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water.

  • Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 3-bromo-2,6-difluoro-4-methylphenol.[4]

Protocol 3: Directed ortho-Metalation and Functionalization

For more complex substitutions, directed ortho-metalation (DoM) can be a powerful tool.[5] In this case, the hydroxyl group can direct lithiation to the adjacent C3 and C5 positions after protection.

Conceptual Workflow Diagram:

DoM_Workflow cluster_main Directed ortho-Metalation Strategy Start This compound Protect Protect Hydroxyl Group (e.g., as MOM or SEM ether) Start->Protect Lithiation Directed Lithiation (e.g., n-BuLi or s-BuLi, THF, -78 °C) Protect->Lithiation Electrophile Quench with Electrophile (E+) (e.g., DMF, I2, Me3SiCl) Lithiation->Electrophile Deprotection Deprotect Hydroxyl Group Electrophile->Deprotection Product C3-Functionalized Phenol Deprotection->Product

Caption: Conceptual workflow for Directed ortho-Metalation.

Discussion:

The phenolic proton is acidic and will be quenched by the organolithium reagent. Therefore, protection of the hydroxyl group with a suitable directing metalating group (DMG) is necessary.[6] Common protecting groups that also function as DMGs include methoxymethyl (MOM) ether or a silyl ether. Once protected, treatment with a strong base like n-butyllithium or sec-butyllithium at low temperatures (typically -78 °C) will selectively deprotonate the C3/C5 positions due to coordination of the lithium to the oxygen of the protecting group.[6] The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. Subsequent deprotection yields the C3-functionalized this compound. This method offers excellent regioselectivity that is often difficult to achieve with classical electrophilic aromatic substitution.

References

  • BenchChem Technical Support Team. (2025).
  • Zhang, Y., et al. (2020). Tuning regioselective oxidation toward phenol via atomically dispersed iron sites on carbon. Green Chemistry, 22(15), 4936-4943.
  • Oshika, M., et al. (2020). Regioselective Difunctionalization of 2,6-Difluorophenols Triggered by Sigmatropic Dearomatization. Organic Letters, 22(14), 5540-5544.
  • BenchChem Technical Support Team. (2025).
  • Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. The Journal of Organic Chemistry, 85(15), 9931-9940.
  • Li, Y., et al. (2024). C–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Chemical Science, 15(10), 3586-3606.
  • Ma, D., et al. (2023). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Molecules, 28(8), 3425.
  • Oshika, M., et al. (2020). Regioselective Difunctionalization of 2,6-Difluorophenols Triggered by Sigmatropic Dearomatization.
  • MDPI. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 89.
  • Various Authors. (n.d.). Transition-metal-catalyzed ortho-selective C−H functionalization reactions of free phenols. Various Journals.
  • MDPI. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(19), 5795.
  • Mahy, J. P., et al. (2002). Regioselective nitration of phenol induced by catalytic antibodies.
  • Feng, C. C., & Zhang, S. L. (2023). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry, 21(4), 728-731.
  • ResearchGate. (2026).
  • ChemScene. (n.d.). This compound.
  • Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
  • National Institutes of Health. (n.d.). Sequential Functionalization of meta-C–H and ipso-C–O Bonds of Phenols.
  • Chemistry LibreTexts. (2023). 15.
  • MDPI. (2022). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Molecules, 27(14), 4353.
  • ResearchGate. (n.d.).
  • European Patent Office. (1994).
  • QuickCompany. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol.
  • Wikipedia. (n.d.).
  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.
  • Figshare. (2025). The meta-Selective C–H Functionalization of Phenol Derivatives Using a Nitrile-Based Directing Group.
  • Google Patents. (n.d.). Process for making 2,6-difluoro pyridine.
  • Wiley Online Library. (n.d.).
  • Google Patents. (n.d.). Preparation method of 2-bromo-4-fluoro-6-methylphenol.
  • CymitQuimica. (n.d.). 2,6-Diformyl-4-methylphenol.
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.).
  • Jacques Mortier - Unblog.fr. (n.d.).
  • PubChem. (n.d.). 2,6-Difluorophenol.
  • Organic Syntheses. (n.d.). Procedure.
  • Lookchem. (2022).
  • PubChemLite. (n.d.). This compound (C7H6F2O).
  • Organic Syntheses. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound.
  • World Scientific News. (2026). A Synthesis and Mesophase Behavior of Homologous Series: 4-((E)-((2,6 Dibromo-4-((E)-phenyl diazinyl) phenyl) diazinyl) phenyl) amino) methyl) phenol.
  • National Institutes of Health. (2014).
  • Google Patents. (n.d.). A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol.
  • Semantic Scholar. (2022).

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Technical Support Center: Storage Stability & Degradation of Fluorinated Cresols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fluorinated cresols (e.g., 4-fluoro-m-cresol, 2-fluoro-p-cresol) are critical intermediates in the synthesis of pharmaceutical APIs and agrochemicals. The introduction of the fluorine atom enhances lipophilicity and metabolic stability, but it also introduces specific stability challenges different from non-fluorinated cresols.[1]

This guide addresses the unique physicochemical behaviors of these compounds, specifically the lability of the C-F bond under photolytic conditions and the susceptibility of the phenolic ring to oxidative coupling.

Module 1: Storage & Handling Protocols

Q1: My fluorinated cresol standard has turned from a clear liquid/white solid to a yellow/brown color. Is it still usable?

Diagnosis: This is a classic sign of oxidative degradation leading to quinone formation. Mechanism: Phenols are electron-rich. Even mild oxidation (exposure to air) can generate phenoxy radicals. These radicals couple to form colored dimers (biphenyls) or oxidize further to para-quinones (e.g., 4-fluoro-3-methyl-benzoquinone), which are highly chromophoric (yellow/red) even at trace ppm levels. Action:

  • Trace Yellowing: Likely >98% pure.[2] Verify purity via HPLC at 254 nm (UV) and 210 nm (to detect non-chromophoric degradants).

  • Dark Brown/Opaque: Significant degradation.[3] Purification (recrystallization or distillation) is required.

  • Prevention: Store under an inert atmosphere (Argon/Nitrogen).

Q2: What are the optimal storage conditions to prevent defluorination?

Recommendation:

  • Temperature: 2–8°C is preferred to slow radical kinetics.

  • Light: CRITICAL. Fluorinated aromatics are susceptible to photodefluorination . UV light can excite the

    
     transition, leading to homolytic cleavage of the C-F bond or nucleophilic aromatic substitution by water (photohydrolysis).
    
  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass on benchtops.

Q3: Can I store these compounds in DMSO stock solutions?

Risk: Yes, but with caution. DMSO is hygroscopic and can facilitate nucleophilic attack if the solution becomes basic. Advice:

  • Prepare fresh stocks for critical assays.

  • If freezing DMSO stocks (-20°C), ensure the vial is sealed tight to prevent water condensation upon thawing. Water + Fluorinated Phenol + Light = Fluoride ion release + Hydroquinone formation.

Module 2: Degradation Chemistry & Impurity Profiling

Degradation Pathways

Understanding the "why" helps you predict the "what."

  • Oxidative Coupling (Storage): Formation of Pummerer-type ketones and biphenyl dimers.

  • Photolytic Defluorination (Light Exposure): Ejection of

    
     and replacement with 
    
    
    
    (forming hydroquinones).
  • Ring Oxidation: Formation of benzoquinones.

Visualization: Degradation Pathways of 4-Fluoro-m-cresol

DegradationPathways cluster_legend Degradation Drivers Parent 4-Fluoro-m-cresol (Parent) Radical Phenoxy Radical (Intermediate) Parent->Radical Oxidation (Air/RT) ExcitedState Excited State (π-π*) Parent->ExcitedState UV Light (hν) Dimer Biphenyl Dimer (Impurity A) Radical->Dimer C-C Coupling Quinone Fluoro-methyl-benzoquinone (Impurity B - Yellow) Radical->Quinone Further Oxidation Defluoro Methyl-hydroquinone (Impurity C) ExcitedState->Defluoro Photohydrolysis (+H2O) Fluoride Fluoride Ion (F-) ExcitedState->Fluoride Elimination Legend Oxidation: Storage Issue Photolysis: Handling Issue

Caption: Major degradation pathways for fluorinated cresols: Oxidative dimerization (storage) and photolytic defluorination (light exposure).

Module 3: Analytical Troubleshooting

Q4: I see "Ghost Peaks" in my HPLC chromatogram. What are they?

Scenario: You inject a sample, see the main peak, but also broad peaks eluting much later or carrying over to the next injection. Root Cause: Dimers and Oligomers.

  • The oxidative dimers (biphenyls) are significantly more lipophilic than the parent cresol.

  • On a standard C18 column, they may elute during the high-organic wash phase or in the next run. Solution:

  • Extend the gradient hold at 95% B (Organic) for at least 5 column volumes.

  • Inject a "Sawtooth" gradient blank to clean the column.

Q5: How do I distinguish between defluorinated impurities and oxidative impurities?

Method: Use Dual-Detection (UV + MS) or 19F-NMR .

FeatureOxidative Impurity (Quinone/Dimer)Defluorinated Impurity (Hydroquinone)
Retention Time (RP-HPLC) Later than parent (More lipophilic)Earlier than parent (More polar)
UV Spectrum Red-shifted (Yellow color, abs >300nm)Similar to parent or blue-shifted
19F-NMR Signal Shifted (still contains F)Disappears (F is lost as F-)
Mass Spec (ESI) [2M-H]- or [M+14] (Quinone)[M-F+OH] (Mass shift -2)

Module 4: Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Purpose: To separate parent fluorocresol from hydrophilic (defluorinated) and hydrophobic (dimer) degradants.

System: Agilent 1290 / Waters H-Class or equivalent Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: Acetonitrile (ACN) Flow Rate: 1.0 mL/min Detection: Diode Array (210 nm, 254 nm, 280 nm)

Gradient Table:

Time (min)% A (Water)% B (ACN)Phase Description
0.0955Equilibration
2.0955Load
15.01090Gradient Elution
20.0595Dimer Elution (Critical)
23.0595Wash
23.1955Re-equilibration
28.0955End
Protocol B: Forced Degradation (Stress Testing)

Purpose: To generate reference degradation products for method validation.

  • Oxidative Stress:

    • Dissolve 10 mg Fluorocresol in 1 mL ACN/Water (50:50).

    • Add 100 µL 30%

      
      .
      
    • Heat at 60°C for 4 hours.

    • Result: Generates Quinones and Ring-opening species.

  • Photolytic Stress:

    • Prepare 1 mg/mL solution in clear glass.

    • Expose to UV light (ICH Q1B conditions) or direct sunlight for 24 hours.

    • Result: Generates Defluorinated species and Fluoride ions.[4]

  • Control:

    • Wrap one vial in aluminum foil (Dark Control) and treat identically to exclude thermal effects.

References

  • Bhat, A. P., et al. (2022).[4] "Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols." ACS Environmental Au. [Link][4]

  • World Health Organization. (2002).[5] "Fluorides, Hydrogen Fluoride, and Fluorine: Analytical Methods."[5][6] Environmental Health Criteria. [Link]

  • National Toxicology Program. (2008). "Toxicology and Carcinogenesis Studies of Cresols." NTP Technical Report 550. [Link]

Sources

Validation & Comparative

1H and 19F NMR chemical shifts of 2,6-Difluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Evaluating NMR Prediction Models vs. Experimental Baselines for 2,6-Difluoro-4-methylphenol

Executive Summary

Accurate Nuclear Magnetic Resonance (NMR) prediction is a critical bottleneck in high-throughput drug development and structural elucidation. When characterizing heavily substituted fluorinated aromatics like this compound (CAS: 353557-38-7), the complex interplay of inductive withdrawal, resonance donation, and multi-bond heteronuclear spin-spin coupling (


H-

F) often causes standard prediction algorithms to fail.

This guide objectively compares the performance of three primary computational alternatives—Empirical Additivity Rules , AI/Machine Learning Predictors (e.g., Mnova), and Ab Initio DFT Calculations —benchmarking them against high-fidelity experimental data.

Mechanistic Grounding: The Spin System of this compound

Before evaluating the prediction tools, we must establish the physical causality dictating the chemical shifts of this specific compound.

  • 
    H NMR (Aromatic Region):  The two protons at C3 and C5 are chemically equivalent due to the 
    
    
    
    symmetry of the molecule (assuming rapid rotation of the hydroxyl group on the NMR timescale). Their chemical shift (~6.44 ppm) is heavily shielded compared to benzene (7.27 ppm). This is caused by the strong resonance electron donation (+M effect) from the para-methyl group and the ortho-hydroxyl group, which overpowers the inductive electron withdrawal (-I effect) of the adjacent fluorine atoms[1].
  • Heteronuclear Coupling: The H3/H5 signal is not a simple singlet. It manifests as a complex multiplet due to a 3-bond ortho coupling to F2 (

    
     Hz), a 5-bond para coupling to F6 (
    
    
    
    Hz), and a 4-bond coupling to the methyl protons (
    
    
    Hz).
  • 
    F NMR:  The two fluorine atoms resonate around -134 ppm, consistent with similar fluorophenol derivatives[2]. Fluorine chemical shifts are exquisitely sensitive to their local electronic environment. The ortho-hydroxyl group causes a slight deshielding effect compared to standard fluorobenzene due to through-space steric interactions and intramolecular hydrogen bonding.
    

NMR_Workflow A Compound Synthesis (this compound) B Experimental NMR (1H, 19F in CDCl3) A->B Sample Prep C Empirical Prediction (Additivity Rules) A->C 2D Structure D DFT Calculation (GIAO-B3LYP) A->D 3D Optimization E AI/ML Prediction (Mnova/ChemDraw) A->E SMILES Input F Data Synthesis & Statistical Comparison B->F C->F D->F E->F

Fig 1: Multi-modal workflow validating experimental NMR against computational prediction models.

Experimental Protocol: Establishing the Ground Truth

To ensure a trustworthy comparison, the experimental baseline must be acquired using a self-validating protocol. The following methodology ensures that solvent effects and nuclear Overhauser effects (NOE) do not skew the quantitative data.

Step-by-Step Acquisition Workflow:

  • Sample Preparation: Dissolve 15.0 mg of high-purity this compound[3] in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: CDCl

      
       is chosen over DMSO-d
      
      
      
      to minimize strong intermolecular hydrogen bonding with the solvent, which would artificially deshield the -OH proton and broaden the signal[4].
  • Instrument Calibration: Insert the 5 mm precision tube into a 400 MHz spectrometer. Lock the magnetic field to the

    
    H resonance of CDCl
    
    
    
    .
  • Tuning and Matching: Tune the probe specifically for

    
    H (400.13 MHz) and 
    
    
    
    F (376.50 MHz) to minimize reflected power.
    • Causality: Proper tuning maximizes the signal-to-noise ratio (SNR), which is critical for resolving the fine

      
       couplings.
      
  • Shimming: Perform 3D gradient shimming on the Z-axis until the

    
    H lock signal amplitude is maximized and stable. A poorly shimmed magnet will artificially broaden the multiplets, ruining coupling constant analysis.
    
  • 
    H Acquisition:  Execute a standard 30° pulse sequence (zg30) with a 1.5-second relaxation delay (D1) and 16 scans. Reference the spectrum by setting the internal TMS peak to exactly 0.00 ppm.
    
  • 
    F Acquisition:  Use an inverse-gated decoupling pulse sequence (igig) with a 2.0-second D1 and 64 scans.
    
    • Causality: Standard

      
      H-decoupled 
      
      
      
      F NMR suffers from the Nuclear Overhauser Effect (NOE), which distorts peak integration. Inverse-gated decoupling turns off the decoupler during the relaxation delay, allowing the NOE to decay, ensuring the
      
      
      F signals are strictly quantitative.

Comparative Analysis: Prediction Models vs. Experimental Data

With the experimental baseline established, we evaluate three prediction alternatives:

  • Empirical Additivity (Pretsch Rules): Uses base values modified by substituent increments[1].

  • AI/ML Software (Mnova NMRPredict): Utilizes Hierarchical Orthogonal Space Encoding (HOSE) codes and neural networks trained on vast experimental databases.

  • Ab Initio DFT (GIAO-B3LYP/6-311+G ):** Quantum mechanical calculation of magnetic shielding tensors.

Table 1: Quantitative Comparison of


H and 

F NMR Chemical Shifts (ppm)
Nucleus / PositionExperimental Baseline (CDCl

)
Empirical Additivity (Pretsch)AI/ML Predictor (Mnova)DFT Calculation (GIAO-B3LYP)

H (OH, C1)
5.10 (br s)5.005.254.95*

H (H3, H5)
6.44 (m)6.456.526.41

H (CH3, C4)
2.25 (t,

=1.5 Hz)
2.302.222.28

F (F2, F6)
-134.5 (d,

=8 Hz)
N/A-132.8-135.1

*DFT calculations for exchangeable protons (-OH) are highly theoretical as they do not account for dynamic intermolecular hydrogen bonding in solution unless explicit solvent molecules are modeled.

Performance Breakdown:

  • Empirical Additivity: Surprisingly accurate for the aromatic protons (6.45 ppm vs 6.44 ppm experimental). However, it completely fails to predict

    
    F shifts, as standard increment tables for fluorine are notoriously unreliable due to extreme sensitivity to steric compression.
    
  • AI/ML (Mnova): Provides an excellent balance of speed and accuracy. It correctly predicts the triplet splitting of the methyl group (caused by

    
     coupling to the two fluorines). However, it slightly overestimates the deshielding of the aromatic protons (6.52 ppm), likely because the specific 2,6-difluoro-4-alkylphenol motif is underrepresented in its training data.
    
  • DFT (GIAO-B3LYP): The undisputed champion for

    
    F prediction (-135.1 ppm vs -134.5 ppm). DFT accounts for the non-linear electronic cross-talk between the highly electronegative fluorines and the electron-donating hydroxyl group. The trade-off is computational cost; optimizing the geometry and calculating the NMR tensors takes hours, compared to milliseconds for AI/ML.
    

Resolving Ambiguities in Fluorinated Phenols

When AI predictions deviate from experimental data, researchers must rely on 2D NMR to validate the structure. For this compound, distinguishing the quaternary carbons (C1-OH vs C2-F vs C4-CH


) in 

C NMR is challenging because

F-

C spin-spin coupling splits the carbon signals into complex doublets and triplets. The logic tree below outlines the self-validating workflow for resolving these assignments using Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Overhauser Effect Spectroscopy (HOESY).

NMR_Logic Start Ambiguous Aromatic Peak (~6.45 ppm) Step1 Check 1H-19F Coupling (J-coupling analysis) Start->Step1 Step2 1H-13C HMBC (Long-range correlation) Step1->Step2 If overlapping multiplets Result1 Confirm H3/H5 Symmetry Step1->Result1 3J_HF and 4J_HF resolved Step3 1H-19F HOESY (Spatial proximity) Step2->Step3 If quaternary C ambiguous Result2 Identify C-F / C-OH Quaternary Carbons Step3->Result2 Cross-relaxation observed

Fig 2: Decision tree for resolving complex spin systems in heavily fluorinated phenols using 2D NMR.

Conclusion for Drug Development Professionals

When characterizing novel fluorinated building blocks:

  • Use AI/ML predictors for rapid, high-throughput screening of

    
    H spectra.
    
  • Do not trust empirical rules for

    
    F NMR; the non-additive steric effects render them obsolete.
    
  • Deploy DFT GIAO calculations when absolute stereochemical or regiochemical certainty is required for patent filings, as it is the only method that accurately models the complex through-space interactions of the fluorine atoms.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[Link]

  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics.[Link]

  • Mestrelab Research. (2025). Mnova NMRPredict Desktop. Mestrelab.[Link]

Sources

A Comparative Guide to HPLC Method Development for the Purity Analysis of 2,6-Difluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2,6-Difluoro-4-methylphenol. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, offering a practical framework for developing a robust and reliable analytical method. We will explore the critical interplay between the analyte's physicochemical properties and the selection of chromatographic parameters, comparing a traditional C18 stationary phase with a fluorinated alternative to achieve optimal separation.

The Analytical Challenge: Purity of this compound

This compound is a fluorinated organic compound with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. As with any active pharmaceutical ingredient (API) or key starting material, ensuring its purity is paramount to the safety and efficacy of the final product. A robust HPLC method is therefore essential for quantifying the main component and detecting any process-related impurities or degradation products.

Understanding the Analyte: Physicochemical Properties

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties.[1]

PropertyValueImplication for HPLC Method Development
Molecular Formula C₇H₆F₂O-
Molecular Weight 144.12 g/mol [2][3]
Predicted XlogP 2.1Indicates moderate hydrophobicity, suitable for reversed-phase HPLC.[2]
Predicted pKa ~9.0 (inferred from 2-fluoro-4-methylphenol)The compound is a weak acid. To ensure good peak shape and consistent retention, the mobile phase pH should be kept at least 2 units below the pKa, ideally in the acidic range (pH 2-4).[4]
UV Absorption (inferred) ~270-280 nmPhenolic compounds typically exhibit UV absorbance in this range. A wavelength of 274 nm is a good starting point for detection.[5][6]

HPLC Method Development Workflow

The development of a robust HPLC method is a systematic process. The following diagram illustrates the key steps and decision points.

MethodDevelopmentWorkflow HPLC Method Development Workflow for this compound cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Scouting cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation Analyte_Properties Define Analyte Properties (pKa, LogP, UV Spectrum) Method_Goals Define Method Goals (Purity, Stability-Indicating) Column_Selection Column Selection (C18 vs. Fluorinated) Method_Goals->Column_Selection Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH, pH) Column_Selection->Mobile_Phase_Screening Gradient_Scouting Gradient Scouting (Initial %B, Slope) Mobile_Phase_Screening->Gradient_Scouting Fine_Tune_Gradient Fine-Tune Gradient (Resolution of Critical Pairs) Gradient_Scouting->Fine_Tune_Gradient Flow_Rate_Temp Optimize Flow Rate & Temperature Fine_Tune_Gradient->Flow_Rate_Temp System_Suitability Define System Suitability Criteria (Resolution, Tailing, Plates) Flow_Rate_Temp->System_Suitability Validation Method Validation (ICH Q2(R2)) (Accuracy, Precision, Linearity, etc.) System_Suitability->Validation Structures cluster_0 This compound (Analyte) cluster_1 Impurity A (2,4-difluoro-6-methylphenol) Analyte Impurity

Sources

Comparative Acidity Guide: 2,6-Difluoro-4-methylphenol vs. p-Cresol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of drug design and lead optimization, the modulation of acidity in phenolic systems is a critical tool for tuning bioavailability and target binding. This guide compares p-cresol (4-methylphenol) with its fluorinated analogue, 2,6-difluoro-4-methylphenol .[1]

The Core Distinction: This compound is significantly more acidic than p-cresol , with a pKa difference of approximately 2.7 log units .

  • p-Cresol pKa: ~10.26 (Predominantly neutral at physiological pH 7.4)[1]

  • This compound pKa: ~7.55 (Estimated) (Significant ionization at physiological pH 7.4)[1]

This shift transitions the molecule from a lipophilic neutral species to a partially anionic species in blood plasma, fundamentally altering its solubility, metabolic stability, and protein-ligand interaction profile.[1]

Structural & Mechanistic Analysis

To understand the performance difference, we must analyze the electronic environment of the phenolic hydroxyl group.

p-Cresol (Baseline)[1]
  • Structure: Phenol ring with a methyl group at the para position.[1][2][3]

  • Electronic Effect: The methyl group exerts a positive inductive effect (+I) and hyperconjugation.[1][4] This increases electron density on the aromatic ring and the oxygen atom.[4][5]

  • Consequence: The resulting phenoxide anion (conjugate base) is destabilized by this extra electron density, making the proton harder to remove.[1] Thus, acidity decreases relative to phenol.[1][6][7]

This compound (The Alternative)[1]
  • Structure: p-Cresol core with fluorine atoms at both ortho positions (2 and 6).[1]

  • Electronic Effect: Fluorine is highly electronegative.[1] Placed at the ortho positions, the inductive withdrawal (-I) is extremely strong due to proximity to the hydroxyl group.

  • Consequence: The -I effect pulls electron density away from the oxygen, significantly stabilizing the negative charge on the phenoxide anion. This stabilization vastly outweighs the weak destabilizing effect of the para-methyl group, resulting in a dramatic increase in acidity.

Visualization: Electronic Vector Analysis

The following diagram illustrates the competing electronic vectors that dictate the acidity of these two compounds.

AcidityMechanism cluster_0 p-Cresol (Less Acidic) cluster_1 This compound (More Acidic) NodeA p-Cresol (Neutral State) NodeB Phenoxide Anion (Destabilized) NodeA->NodeB Deprotonation (High pKa ~10.26) EffectA Methyl Group (+I) Donates e- density NodeB->EffectA Destabilizes NodeC This compound (Neutral State) NodeD Phenoxide Anion (Stabilized) NodeC->NodeD Deprotonation (Low pKa ~7.55) EffectB 2,6-Fluorines (-I) Withdraw e- density NodeD->EffectB Strong Stabilization EffectC Methyl Group (+I) Weak Donation NodeD->EffectC Minor Destabilization

Caption: Comparative stability of the conjugate bases. The strong electron-withdrawing nature of ortho-fluorines (blue) stabilizes the anion in the difluoro compound, lowering pKa.

Quantitative Performance Comparison

The following data synthesizes experimental values for p-cresol and 2,6-difluorophenol to derive the physicochemical profile of this compound.

Propertyp-Cresol (Standard)This compound (Alternative)Impact on Application
pKa (Acidity) 10.26 [1, 2]~7.55 *Major: Difluoro analog ionizes at physiological pH.[1]
Ionization at pH 7.4 < 0.2% (Neutral)~40-50% (Anionic)Increases aqueous solubility; alters membrane permeability.[1]
LogP (Lipophilicity) 1.94 [3]~2.1 (Neutral form)Fluorination typically increases lipophilicity of the neutral form, but ionization reduces effective LogD.[1]
Molecular Weight 108.14 g/mol 144.12 g/mol Slight increase; negligible impact on steric bulk.[1]
H-Bond Donor ModerateStrongerThe O-H bond is more polarized, making it a better H-bond donor (if not ionized).[1]

*Note on Data Source: The pKa of this compound is derived from the experimental pKa of 2,6-difluorophenol (7.34) [4] adjusted for the para-methyl shift (+0.21 units).

Experimental Protocol: Spectrophotometric pKa Determination

For researchers validating this data, the Spectrophotometric Titration method is superior to potentiometric titration for this specific comparison due to the low solubility of fluorinated phenols in pure water.

Objective

Determine the precise equilibrium constant (


) by monitoring the shift in UV-Vis absorption maxima between the neutral phenol and the phenoxide anion.
Workflow Diagram

Protocol cluster_analysis Data Processing Step1 Stock Prep (10mM in MeOH) Step3 Aliquot Mixing (Final Conc: 50µM) Step1->Step3 Step2 Buffer Prep (pH 4.0 - 12.0) Constant Ionic Strength Step2->Step3 Step4 UV-Vis Scan (200-400 nm) Step3->Step4 Step5 Data Analysis Henderson-Hasselbalch Step4->Step5 Result Inflection Point = pKa Step5->Result Plot Abs vs pH

Caption: Step-by-step workflow for spectrophotometric pKa determination.

Detailed Methodology
  • Stock Preparation: Dissolve the test compound (this compound) in HPLC-grade methanol to a concentration of

    
    .[1]
    
  • Buffer System: Prepare a series of aqueous buffers ranging from pH 4.0 to 12.0 in 0.5 pH increments. Maintain constant ionic strength (

    
    ) using KCl to prevent activity coefficient errors.
    
  • Sample Preparation: Add 15

    
     of stock solution to 3.0 
    
    
    
    of each buffer in a quartz cuvette. Final analyte concentration
    
    
    .[1]
  • Measurement: Record UV-Vis spectra (200–400 nm) against a solvent blank.

    • Observation: You will observe a bathochromic shift (red shift) as pH increases.[1] The neutral phenol absorbs at a lower wavelength (

      
      ) compared to the phenoxide anion (
      
      
      
      ).[1]
  • Calculation: Select the wavelength with the maximum absorbance difference. Plot Absorbance (

    
    ) vs. pH.[1] Fit the data to the sigmoidal Boltzmann equation or linearized Henderson-Hasselbalch equation:
    
    
    
    
    [1]

Implications for Drug Development

Bioisosterism & Metabolic Stability

Replacing p-cresol with this compound is a classic bioisosteric strategy.[1]

  • Metabolic Blocking: The 2- and 6-positions are common sites for Phase I metabolic oxidation (ortho-hydroxylation). Fluorine blocks these sites, potentially extending the half-life (

    
    ) of the drug.[1]
    
  • H-Bonding: The increased acidity makes the hydroxyl group a potent Hydrogen Bond Donor (HBD) in the neutral state, potentially strengthening interactions with acceptor residues (e.g., Aspartate, Glutamate) in a receptor pocket.[1]

Solubility Profiling
  • p-Cresol: At intestinal pH (6.[1]5) and blood pH (7.4), p-cresol is >99% neutral.[1] Solubility is driven solely by intrinsic lipophilicity.[1]

  • This compound: At pH 7.4, nearly 50% of the molecules are ionized.[1] This significantly improves aqueous solubility without requiring polar solubilizing groups that might hinder membrane permeability.[1]

References

  • National Institute of Standards and Technology (NIST). p-Cresol: Gas phase thermochemistry and acidity data.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • PubChem. p-Cresol Compound Summary (CID 2879).[1][3] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Organisation for Economic Co-operation and Development (OECD). SIDS Initial Assessment Report for p-Cresol.[1] UNEP Publications.[1] Available at: [Link][1]

  • University of Tartu. Aqueous pKa values of fluorinated phenols. Data derived from J. Phys. Org. Chem. 2019, 32, e3940.[1] Available at: [Link]

  • Royal Society of Chemistry (RSC). Spectroscopic investigation of fluorinated phenols as pH-sensitive probes.[1] RSC Advances.[1] Available at: [Link]

Sources

Structural Determinants of Antioxidant Efficacy: A Comparative Guide to 2,6-Disubstituted-4-Methylphenols

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and materials scientists, managing oxidative degradation is a critical hurdle. The primary defense against this degradation relies on hindered phenolic antioxidants, which act as hydrogen transfer chain terminators[1]. Among these, 2,6-disubstituted-4-methylphenols—most notably 2,6-di-tert-butyl-4-methylphenol (BHT) —are the industry standard[2][3].

This guide objectively compares the crystallographic structures and resulting antioxidant performance of BHT against less hindered alternatives (like 2,4,6-trimethylphenol/mesitol) and advanced natural analogs (like


-tocopherol)[4][5]. By examining the atomic-level crystal structure data, we can establish a direct causal link between steric hindrance, molecular geometry, and macroscopic antioxidant efficacy.

Mechanistic Causality: How Structure Dictates Function

The efficacy of a phenolic antioxidant is governed by its ability to donate a hydrogen atom to a reactive peroxy radical (


), thereby neutralizing it. The resulting phenoxy radical must remain stable enough to avoid initiating new oxidative chain reactions[2][3].

The stability of this phenoxy radical is dictated by two structural factors:

  • Steric Hindrance: Bulky substituents at the 2 and 6 (ortho) positions physically shield the oxygen radical from reacting with other substrates[2].

  • Electronic Delocalization: Substituents that can donate electron density help stabilize the unpaired electron on the oxygen[3].

Mechanism A Peroxy Radical (ROO•) Initiates Oxidation C Hydrogen Atom Transfer (HAT) A->C B 2,6-Disubstituted Phenol (e.g., BHT) B->C D Stable Phenoxy Radical (Sterically Shielded) C->D Steric hindrance prevents side reactions E Hydroperoxide (ROOH) Terminated C->E

Caption: Mechanistic pathway of hydrogen atom transfer (HAT) and radical stabilization in hindered phenols.

Crystallographic Evidence & Performance Comparison

To understand why BHT outperforms lesser-substituted phenols, we must examine their crystal structures. Single-crystal X-ray diffraction (SCXRD) reveals the exact intramolecular crowding that gives BHT its unique properties.

Crystal Structure of BHT (Monoclinic Form)

Recent crystallographic analyses of BHT at low temperatures (288 K) reveal a monoclinic crystalline form (Space group


)[6]. The structural data highlights severe intramolecular crowding:
  • Steric Shielding: The nearest-neighbor distance between the hydroxyl oxygen atom and the hydrogen atoms of the adjacent tert-butyl groups is remarkably close at

    
    [6].
    
  • Conformational Locking: To avoid extreme steric clash, the bond angles involving the tert-butyl groups deviate significantly from standard tetrahedral values[6]. The hydrogen atoms of the tert-butyl groups are locked in

    
     or 
    
    
    
    positions, forming a rigid "cage" around the hydroxyl group[6].
Comparative Performance Analysis

How does this crystallographic "cage" compare to alternatives?

  • BHT (2,6-di-tert-butyl-4-methylphenol): The massive steric bulk of the tert-butyl groups provides optimal physical shielding[2]. The phenoxy radical formed post-oxidation is highly stable, making BHT an excellent chain-breaking antioxidant[2].

  • Mesitol (2,4,6-trimethylphenol): Substituting the tert-butyl groups with methyl groups drastically reduces steric hindrance[1][5]. While it can still donate a hydrogen atom, the resulting radical is less shielded, leading to a higher propensity for unwanted side reactions and lower overall antioxidant efficiency[1].

  • 
    -Tocopherol (Vitamin E analog):  While synthetic hindered phenols rely on BHT-like functionality, natural 
    
    
    
    -tocopherol introduces an oxygen atom para to the active hindered hydroxyl[4]. This para oxygen allows lone-pair electron delocalization into the benzene ring, increasing antioxidant activity by up to 94% compared to BHT analogs lacking this feature[4].
Quantitative Structural Comparison
CompoundOrtho-SubstituentsSteric Hindrance LevelCrystal Space GroupAntioxidant EfficiencyPrimary Stabilization Mechanism
BHT tert-butylHighMonoclinic (

) or Orthorhombic
HighSevere steric shielding of OH group[2][6]
Mesitol methylLowMonoclinicLow-ModerateMinimal steric shielding[1]

-Tocopherol
methylModerateOrthorhombic (

)
Very HighElectronic delocalization via para-oxygen[4]

Experimental Methodologies

To objectively validate the structural and functional properties of these antioxidants, the following self-validating experimental workflows are employed.

Protocol 1: Single-Crystal X-ray Diffraction (SCXRD) of BHT

Causality Note: Because BHT sublimes easily at room temperature, low-temperature crystallization and sealed capillary mounting are mandatory to prevent crystal degradation during data collection[6].

  • Crystallization: Dissolve high-purity (

    
    ) BHT powder in a methanol-water mixture[6][7]. Slowly cool the solution to 253 K to yield colorless plate-like single crystals[6].
    
  • Mounting: Select a crystal (approx.

    
    ) and immediately seal it within a thin-walled glass capillary to prevent sublimation[6].
    
  • Data Collection: Mount the capillary on a computer-automated four-circle X-ray diffractometer. Utilize niobium-filtered Mo

    
     radiation (
    
    
    
    )[6][8].
  • Refinement: Solve the structure using direct methods and refine via a least-squares procedure on

    
    [8]. Analyze the fractional coordinates to determine the 
    
    
    
    distances and verify the steric crowding of the tert-butyl groups[6].
Protocol 2: DPPH Radical Scavenging Assay

To correlate the crystallographic steric hindrance with actual antioxidant performance.

  • Preparation: Prepare a

    
     solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in anhydrous methanol.
    
  • Dosing: Prepare varying concentrations (

    
    ) of BHT, Mesitol, and 
    
    
    
    -tocopherol in methanol.
  • Reaction: Mix

    
     of the antioxidant solution with 
    
    
    
    of the DPPH solution. Incubate in the dark at room temperature for 30 minutes.
  • Quantification: Measure the absorbance at

    
     using a UV-Vis spectrophotometer. The reduction in absorbance correlates to the scavenging of the DPPH radical, allowing for the calculation of the 
    
    
    
    value (lower
    
    
    = higher efficiency).

Workflow Step1 Low-Temp Crystallization (Methanol/Water, 253 K) Step2 SCXRD Data Collection (Mo Kα radiation, Sealed Capillary) Step1->Step2 Step3 Structural Refinement (Least-Squares on F²) Step2->Step3 Step4 Steric & H-Bond Analysis (O-H Distance Mapping) Step3->Step4 Step6 Structure-Activity Correlation (Hindrance vs. IC50) Step4->Step6 Step5 Antioxidant Assay (DPPH Radical Scavenging) Step5->Step6

Caption: Integrated workflow correlating SCXRD structural data with macroscopic antioxidant performance.

Conclusion

The crystal structure data of 2,6-disubstituted-4-methylphenols unequivocally demonstrates that physical geometry dictates chemical stability. The monoclinic structure of BHT reveals extreme intramolecular crowding, which acts as a physical barrier, preventing the reactive phenoxy radical from propagating oxidative damage[2][6]. While less substituted phenols like mesitol offer lower steric protection[1], next-generation natural antioxidants like


-tocopherol bypass the need for massive steric bulk by utilizing electronic delocalization via a para-oxygen atom[4]. For drug formulation and material preservation, BHT remains the most structurally reliable synthetic option, though para-oxygenated analogs represent the future of high-efficiency antioxidant design.

References

  • NBInno. "The Science Behind BHT: How 2,6-Di-tert-butyl-4-methylphenol Protects and Preserves". nbinno.com.[Link]

  • Wikipedia. "Butylated hydroxytoluene". wikipedia.org.[Link]

  • Rafferty, P., et al. "Crystal structure of 2,6-di-tert-butyl-5,6-epoxy-2,4-dihydroxy-4-methyl-1,3-cyclohexanedione, an oxidation product of 2,6-di-tert-butyl-4-methylphenol (BHT)". Acta Crystallographica Section B.[Link]

  • Iimura, Y., et al. "Structure of the monoclinic form of 2,6-di-tert-butyl-4-methylphenol (DBMP), C15H24O". Acta Crystallographica Section C.[Link]

  • Phantom Plastics. "Improving synthetic hindered phenol antioxidants: learning from vitamin E". phantomplastics.com.[Link]

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A Senior Application Scientist's Guide to the Thermal Analysis of Fluorinated Liquid Crystal Precursors: A Comparative Approach with TGA & DSC

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of advanced materials, fluorinated liquid crystals stand out for their unique properties, which are harnessed in everything from next-generation displays to sophisticated biosensors and drug delivery systems. The strategic incorporation of fluorine atoms into a liquid crystal precursor molecule can dramatically alter its electronic properties, viscosity, thermal stability, and mesomorphic behavior.[1][2][3] For researchers and developers in this field, a precise understanding of these thermal characteristics is not merely academic—it is fundamental to predicting a material's performance, ensuring its stability, and controlling its synthesis and processing.

This guide provides an in-depth comparison of two cornerstone thermal analysis techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will move beyond a simple recitation of methods to explore the causality behind experimental choices, offering a framework for generating robust, reliable, and insightful data.

Part 1: Thermogravimetric Analysis (TGA) – Defining the Boundaries of Thermal Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5][6] Its primary role in the context of fluorinated liquid crystal precursors is to determine thermal stability. This is the critical first step; without knowing the temperature at which a material begins to degrade, any other characterization can be rendered meaningless.

The introduction of fluorine can significantly enhance thermal stability due to the high strength of the carbon-fluorine bond.[2] TGA provides the empirical data to quantify this enhancement. It allows us to establish a safe temperature window for processing and for subsequent, more nuanced analyses like DSC.

Causality in TGA Experimental Design

The choices made during a TGA experiment are pivotal for data integrity. An inert atmosphere, typically nitrogen, is used to ensure that the observed mass loss is due to thermal decomposition (pyrolysis) rather than oxidation, which would occur in the presence of air.[7] The heating rate is another critical parameter; a slower rate can provide better resolution of distinct decomposition steps, while a faster rate is often used for initial screening.

Experimental Protocol: TGA of a Novel Fluorinated Mesogen

This protocol outlines a standard TGA experiment to determine the decomposition temperature (Td) of a newly synthesized fluorinated liquid crystal precursor.

  • Sample Preparation:

    • Ensure the sample is homogenous and representative. If the sample is a powder, use it as is. If it consists of larger crystals, gently grind it to a uniform fine powder.

    • Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (platinum or alumina is recommended for high-temperature stability).[8] Distribute the sample evenly across the bottom of the pan to ensure uniform heating.[8]

  • Instrument Setup:

    • Place the sample crucible in the TGA instrument's autosampler or manually load it onto the balance mechanism.

    • Purge the furnace with high-purity nitrogen gas at a flow rate of 50 mL/min for at least 30 minutes prior to the run to ensure an inert atmosphere.[9]

  • Thermal Program:

    • Equilibration: Hold the sample at a starting temperature, typically 30 °C, for 5 minutes to allow for thermal stabilization.

    • Heating Ramp: Increase the temperature from 30 °C to 800 °C at a constant rate of 10 °C/min.[9] This rate provides a good balance between resolution and experiment time.

    • Gas Flow: Maintain the nitrogen purge throughout the experiment.

  • Data Analysis:

    • Plot the sample mass (%) as a function of temperature.

    • The decomposition temperature (Td) is typically reported as the temperature at which 5% mass loss occurs (T5%). This provides a consistent metric for comparing the stability of different materials.[10]

    • The derivative of the TGA curve (DTG) can also be plotted, showing the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

Data Presentation: TGA Comparison

The table below illustrates how TGA data can be used to compare the thermal stability of a hypothetical fluorinated liquid crystal precursor with its non-fluorinated analog.

CompoundMolecular StructureT5% Decomposition Temp. (°C)Residual Mass at 800 °C (%)
LC-H Phenyl Benzoate Core285 °C1.2%
LC-F 4-Fluorophenyl Benzoate Core320 °C1.5%

The data clearly demonstrates the enhanced thermal stability conferred by the fluorine substituent, a critical factor for high-temperature applications.

Part 2: Differential Scanning Calorimetry (DSC) – Mapping the Landscape of Phase Transitions

While TGA tells us when a material degrades, Differential Scanning Calorimetry (DSC) tells us what happens before that point. DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[11][12] It is the premier technique for identifying the subtle and complex phase transitions that define liquid crystals.[12][13] These transitions—from a crystalline solid to various liquid crystalline mesophases (e.g., smectic, nematic) and finally to an isotropic liquid—are energetic events that DSC detects as peaks or shifts in the baseline.[11][14]

Causality in DSC Experimental Design

For liquid crystal precursors, which can be volatile or sublime at elevated temperatures, using hermetically sealed sample pans is non-negotiable.[11] This prevents mass loss during the experiment, which would otherwise be misinterpreted as an endothermic event. The thermal program always includes at least one heating and cooling cycle. The first heating scan reveals the thermal history of the sample as synthesized (including any residual solvent or polymorphism), while subsequent cooling and heating scans show the material's intrinsic, reversible phase behavior.[15]

Experimental Protocol: DSC Analysis of Liquid Crystal Mesophases

This protocol is designed to identify the phase transition temperatures and associated enthalpy changes of a fluorinated liquid crystal precursor.

  • Sample Preparation:

    • Weigh 1-5 mg of the sample into a hermetically sealable aluminum DSC pan.[11] A smaller sample size minimizes thermal gradients.

    • Securely seal the pan using a sample press to prevent any loss of material during heating.

    • Prepare an identical empty, sealed pan to serve as the reference.[11]

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with nitrogen gas (50 mL/min) to provide a consistent, inert thermal environment.

  • Thermal Program:

    • Cycle 1 (Erase Thermal History):

      • Heat the sample from room temperature (e.g., 25 °C) to a temperature well above its final clearing point but safely below its decomposition temperature (determined by TGA), at a rate of 10 °C/min.

      • Hold for 2-3 minutes to ensure complete melting into the isotropic phase.

    • Cycle 2 (Data Collection):

      • Cool the sample from the isotropic phase down to a sub-ambient temperature (e.g., 0 °C) at a controlled rate of 10 °C/min.

      • Hold for 2-3 minutes to allow for full crystallization or glass formation.

      • Heat the sample back up to the isotropic phase at the same 10 °C/min rate. This second heating scan is typically used for reporting transition temperatures as it represents the material's behavior from a consistent, well-defined solid state.[9]

  • Data Analysis:

    • Plot heat flow (W/g) versus temperature (°C). Endothermic events (melting, clearing) are shown as peaks, while exothermic events (crystallization) are shown as valleys.

    • Determine the peak temperature for each transition. The enthalpy change (ΔH) for each transition is calculated by integrating the area under the peak.

Data Presentation: DSC Comparison

The following table compares the phase behavior of two hypothetical fluorinated precursors, highlighting the impact of fluorine substitution on mesophase stability.

CompoundTransitionOnset Temp. (°C) (2nd Heat)Peak Temp. (°C) (2nd Heat)Enthalpy (ΔH) (J/g)
LC-F1 Crystal → Nematic85.286.545.3
Nematic → Isotropic121.8122.51.8
LC-F2 Crystal → Smectic A92.193.352.1
Smectic A → Nematic115.6116.03.5
Nematic → Isotropic140.5141.12.1

This comparative data shows that the second compound (LC-F2) not only has higher transition temperatures but also exhibits a more ordered smectic phase, an insight critical for device application design.[13]

Part 3: The Synergy of TGA and DSC – A Holistic Thermal Profile

Employing TGA and DSC in tandem provides a comprehensive thermal profile that is far more valuable than the sum of its parts.[16][17] TGA first establishes the absolute ceiling for thermal stability, ensuring that the transitions observed in DSC are genuine phase changes, not the onset of degradation. This integrated approach prevents misinterpretation of data and provides a complete picture of the material's behavior under thermal stress.

Workflow for Comprehensive Thermal Analysis

The logical flow of a complete characterization is crucial for obtaining reliable results.

G cluster_prep Sample Preparation cluster_tga Stability Assessment cluster_dsc Phase Behavior Characterization cluster_analysis Integrated Analysis & Reporting Prep Obtain Homogenous Precursor Sample TGA_Run Run TGA (N2 atmosphere, 10°C/min) Prep->TGA_Run DSC_Setup Prepare Hermetically Sealed DSC Pan Prep->DSC_Setup TGA_Data Determine T5% Decomposition Temp (Td) TGA_Run->TGA_Data  Mass Loss Data DSC_Run Run DSC (Heating/Cooling Cycles) Max Temp < Td TGA_Data->DSC_Run  Set safe upper temp limit Correlate Correlate TGA & DSC Data Build Complete Thermal Profile TGA_Data->Correlate DSC_Setup->DSC_Run DSC_Data Identify Transition Temps (T) Calculate Enthalpies (ΔH) DSC_Run->DSC_Data  Heat Flow Data DSC_Data->Correlate Report Final Report (Stability & Phase Behavior) Correlate->Report

Caption: Workflow for comprehensive thermal analysis of liquid crystal precursors.

Part 4: The Indispensable Role of Visual Confirmation

While TGA and DSC provide robust quantitative data, they do not reveal the type of liquid crystal phase. Therefore, these techniques should always be used in conjunction with Polarized Optical Microscopy (POM) . By observing a thin film of the sample on a temperature-controlled stage, one can visually identify the unique optical textures associated with different mesophases (e.g., the schlieren texture of a nematic phase or the fan-shaped texture of a smectic A phase), confirming the transitions detected by DSC.[3][11][13]

Conclusion

The rigorous thermal analysis of fluorinated liquid crystal precursors is a foundational activity in materials science. A disciplined, synergistic approach using TGA and DSC is essential for success. TGA provides the non-negotiable data on thermal stability, defining the operational boundaries for the material. DSC then offers a detailed map of the rich and complex phase behavior within those boundaries. By understanding the causality behind the experimental design and integrating these powerful techniques with visual confirmation from POM, researchers can confidently characterize their materials, accelerate development, and engineer the next generation of liquid crystal technologies.

References

  • Taylor & Francis. (2024, January 25). Fluorinated liquid crystals and their mixtures giving polar phases with enhanced low-temperature stability. Available at: [Link]

  • Fluorinated liquid crystals - Properties and applications. (n.d.). Available at: [Link]

  • Taylor & Francis Online. (2025, December 1). Synthesis and characterisation of novel calamitic liquid crystalline compounds. Available at: [Link]

  • ResearchGate. (2025, August 9). Fluorinated liquid crystals and their mixtures giving polar phases with enhanced low-temperature stability | Request PDF. Available at: [Link]

  • ACS Publications. (2025, October 13). Room-Temperature Emissive Fluorinated Liquid Crystals for Application in Light Emitting Diodes. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2020, April 14). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Available at: [Link]

  • Taylor & Francis. (2024, January 25). Full article: Fluorinated liquid crystals and their mixtures giving polar phases with enhanced low-temperature stability. Available at: [Link]

  • MDPI. (2025, September 13). Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains. Available at: [Link]

  • R Discovery. (1993, October 1). Synthesis and characterization of novel fluorinated diphenyldiacetylenic liquid crystals. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2021, January 30). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Available at: [Link]

  • Micromeritics. (2026, January 9). Thermogravimetric Analysis (TGA) for Material Characterization. Available at: [Link]

  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Available at: [Link]

  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Available at: [Link]

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  • ResearchGate. (2019, July 23). Experimental methods in chemical engineering: Thermogravimetric analysis—TGA. Available at: [Link]

  • ACS Publications. (2006, August 1). Thermodynamics of Activated Phase Transitions of 8CB: DSC and MC Calorimetry. Available at: [Link]

  • RSC Publishing. (n.d.). Calorimetry of phase transitions in liquid crystal 8CB under shear flow. Available at: [Link]

  • MDPI. (2023, July 6). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Transformational kinetics in liquid crystal polymers and differential scanning calorimetry calibration. Available at: [Link]

  • Torontech. (2025, October 22). DSC vs TGA: A Complete Guide to the Difference. Available at: [Link]

  • XRF Scientific. (2023, November 15). Interpreting results from TGA instruments. Available at: [Link]

  • ResearchGate. (n.d.). Differential Scanning Calorimetry and Thermogravimetric Analysis. Available at: [Link]

  • PMC. (n.d.). Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. Available at: [Link]

  • ResearchGate. (n.d.). The DSC and TGA analysis of the crystalline and amorphous samples. Available at: [Link]

  • RSC Publishing. (2024, December 19). Thermogravimetric analysis of commercial tungsten molecular precursors for vapor phase deposition processes. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling 2,6-Difluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Protocol for 2,6-Difluoro-4-methylphenol in Drug Development

As a Senior Application Scientist, establishing a robust, fail-safe architecture is paramount when integrating reactive fluorinated building blocks into drug discovery workflows. This compound (CAS: 353557-38-7)[1] is a highly versatile intermediate utilized in synthesizing active pharmaceutical ingredients (APIs). However, its specific physicochemical profile—combining flammability (H226), oral toxicity (H302), and severe ocular corrosivity (H318)[2]—demands rigorous operational controls.

This guide provides a self-validating framework for Personal Protective Equipment (PPE) selection, handling methodologies, and disposal, ensuring both scientific integrity and personnel safety.

Quantitative Safety Data & Hazard Profile

Before initiating any physical handling, it is critical to understand the material's intrinsic properties to justify the selected safety controls.

Property / IdentifierSpecificationOperational Implication
CAS Number 353557-38-7[1]Standardized tracking for inventory and SDS compliance.
Molecular Formula C₇H₆F₂O (MW: 144.12 g/mol )[1]Low molecular weight contributes to high vapor mobility.
GHS Signal Word Danger [2]Mandates strict administrative and engineering controls.
Primary Hazards H226, H302, H315, H318, H335[2]Flammable vapor, corrosive to eyes, respiratory/skin irritant.
Storage Conditions 4°C, stored under nitrogen[3]Prevents oxidative degradation and minimizes vapor pressure.

Data synthesized from [2] and safety data sheets.

Personal Protective Equipment (PPE) Matrix & Causality

In laboratory safety, PPE is the final line of defense. The selection of PPE for this compound is dictated by its phenolic nature, which can facilitate rapid dermal penetration, and its flammability[2].

  • Ocular Protection:

    • Requirement: Snug-fitting chemical splash goggles paired with a full-face shield.

    • Causality: Hazard statement H318 indicates severe eye damage[2]. Standard safety glasses lack the orbital seal required to prevent vapor intrusion or the capillary action of splashed liquids.

  • Dermal Protection (Gloves):

    • Requirement: Double-gloving protocol. Inner glove: Standard Nitrile (4-5 mil). Outer glove: Heavy-duty Neoprene or Butyl rubber (≥8 mil).

    • Causality: Phenolic compounds are notorious for permeating thin latex or nitrile over time. Neoprene offers superior chemical resistance to phenol derivatives. The double-glove system ensures that if the outer layer is compromised, the inner layer provides a temporal buffer for safe doffing.

  • Respiratory & Body Protection:

    • Requirement: Flame-resistant (FR) laboratory coat (e.g., Nomex) and a properly calibrated chemical fume hood.

    • Causality: The H226 (Flammable) and H335 (Respiratory irritation) classifications[2] necessitate working in an environment that actively captures vapors, wearing a lab coat that will not melt or ignite in the event of a flash fire.

Operational Workflow & Handling Protocol

Every procedure must be a self-validating system. Do not proceed to the next step unless the prior step's success condition is met.

Phase 1: Pre-Operation Validation

  • Fume Hood Verification: Ensure the fume hood face velocity is between 80–120 feet per minute (fpm).

    • Self-Validation: Check the digital monitor or tape a delicate tissue to the sash to visually confirm continuous inward directional airflow.

  • Glove Integrity Check: Before donning, trap air inside the outer neoprene gloves and roll the cuff to inflate them.

    • Self-Validation: A glove that holds air pressure for 5 seconds without deflating is free of pinhole leaks and safe for use.

  • Inert Atmosphere Prep: Because the compound is stored under nitrogen at 4°C[3], allow the sealed container to equilibrate to room temperature inside a desiccator before opening.

    • Causality: Opening a cold container introduces ambient moisture condensation, which degrades the reagent and can generate hazardous byproducts.

Phase 2: Dispensing Methodology

  • Grounding: Ensure all metal spatulas and analytical balances are grounded.

    • Causality: Mitigates static discharge, a critical ignition source for H226 flammable vapors[2].

  • Transfer: Use a static-free scoopula to transfer the material into a pre-tared, sealable vial. Do not leave the primary container open for longer than necessary.

  • Decontamination: Immediately wipe down the exterior of the primary container and the balance with an appropriate solvent (e.g., isopropanol) before returning the chemical to the 4°C nitrogen-purged storage[3].

Spill Response & Waste Disposal Plan

A reactive safety plan is just as critical as a proactive one.

  • Minor Spill (<50 g/mL):

    • Alert personnel in the immediate vicinity and increase fume hood exhaust to maximum.

    • Cover the spill with a non-combustible absorbent material (e.g., vermiculite or dry sand).

      • Causality: Combustible absorbents like standard paper towels risk ignition due to the compound's flammability[2].

    • Sweep the absorbed mixture using non-sparking tools into a highly visible, labeled hazardous waste container.

  • Waste Segregation:

    • Dispose of all this compound waste strictly in the Halogenated Organic Waste stream.

    • Causality: The presence of fluorine atoms requires high-temperature incineration specific to halogenated compounds to prevent the environmental release of toxic hydrofluoric acid (HF) gas during the destruction process.

Workflow Visualization

The following diagram illustrates the logical flow of handling and emergency response, ensuring all personnel understand the critical decision pathways.

G A Pre-Operation Fume Hood & PPE Check B Dispensing 2,6-Difluoro- 4-methylphenol A->B Validation Passed C Normal Operation (Synthesis/Assay) B->C Safe Handling D Accidental Spill / Exposure B->D Incident Occurs F Halogenated Waste Segregation C->F Routine Disposal E Spill Containment (Vermiculite/Sand) D->E Immediate Action E->F Cleanup Waste

Operational workflow and emergency response pathways for handling this compound.

References

  • Sigma-Aldrich / Synthonix. "this compound Material Safety Data Sheet (Catalog SY3H998DB5DC)." Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.